molecular formula C46H65Cl2N2PRu B123246 Grubbs Catalyst 2nd Generation CAS No. 246047-72-3

Grubbs Catalyst 2nd Generation

Número de catálogo: B123246
Número CAS: 246047-72-3
Peso molecular: 849 g/mol
Clave InChI: FCDPQMAOJARMTG-UHFFFAOYSA-L
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Grubbs Catalyst 2nd Generation, also known as this compound, is a useful research compound. Its molecular formula is C46H65Cl2N2PRu and its molecular weight is 849 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name

benzylidene-[1,3-bis(2,4,6-trimethylphenyl)imidazolidin-2-ylidene]-dichlororuthenium;tricyclohexylphosphane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N2.C18H33P.C7H6.2ClH.Ru/c1-14-9-16(3)20(17(4)10-14)22-7-8-23(13-22)21-18(5)11-15(2)12-19(21)6;1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;1-7-5-3-2-4-6-7;;;/h9-12H,7-8H2,1-6H3;16-18H,1-15H2;1-6H;2*1H;/q;;;;;+2/p-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCDPQMAOJARMTG-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)N2CCN(C2=[Ru](=CC3=CC=CC=C3)(Cl)Cl)C4=C(C=C(C=C4C)C)C)C.C1CCC(CC1)P(C2CCCCC2)C3CCCCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C46H65Cl2N2PRu
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

849.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

246047-72-3
Record name Ruthenium, [1,3-bis(2,4,6-trimethylphenyl)-2-imidazolidinylidene]dichloro(phenylmethylene)(tricyclohexylphosphine)-, (SP-5-41)-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name (1,3-Bis(2,4,6-trimethylphenyl)-2-imidazolidinylidene)dichloro(phenylmethylene)(tricyclohexylphosphine)ruthenium Benzylidene[1,3-bis(2,4,6-trimethylphenyl)-2-imidazolidinylidene]dichloro(tricyclohexylphosphine)ruthenium [1,3-Bis(2,4,6-trimethylphenyl)-2-imidazolidinylidene]diidazolidinylidene)(dichlorophenylmethylene)(tricyclohexylphosphine)ruthenium
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Synthesis of Grubbs Second Generation Catalyst: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Grubbs Second Generation Catalyst, chemically known as --INVALID-LINK--(phenylmethylene)(tricyclohexylphosphine)ruthenium, is a cornerstone in the field of olefin metathesis. Its enhanced activity and broader functional group tolerance compared to its predecessor have made it an indispensable tool in organic synthesis, polymer chemistry, and drug discovery. This guide provides a detailed overview of a common and efficient procedure for its synthesis, tailored for a technical audience.

Core Synthesis Strategy: One-Pot Conversion from Grubbs First Generation Catalyst

A widely adopted and efficient method for preparing the Grubbs Second Generation Catalyst involves a one-pot reaction starting from the commercially available Grubbs First Generation Catalyst, (PCy₃)₂Cl₂Ru=CHPh. This procedure is favored for its simplicity and good yield.

The overall transformation involves the substitution of one of the tricyclohexylphosphine (B42057) (PCy₃) ligands of the first-generation catalyst with the more strongly donating N-heterocyclic carbene (NHC) ligand, 1,3-dimesityl-4,5-dihydroimidazol-2-ylidene (H₂IMes).

Experimental Protocol

This section details the step-by-step methodology for the synthesis of the Grubbs Second Generation Catalyst.

Materials and Reagents:

  • Grubbs First Generation Catalyst ((PCy₃)₂Cl₂Ru=CHPh)

  • 1,3-Dimesitylimidazolinium chloride (H₂IMes·HCl)

  • Potassium tert-butoxide (KOtBu)

  • Anhydrous hexanes

  • Anhydrous and deoxygenated solvents for washing and purification

Equipment:

  • Schlenk flask or similar reaction vessel for inert atmosphere chemistry

  • Schlenk line or glovebox for handling air- and moisture-sensitive reagents

  • Magnetic stirrer and heating plate

  • Fritted glass filter for collection of the product

  • Vacuum pump

Procedure:

  • Reaction Setup: Under an inert atmosphere (e.g., argon or nitrogen), a Schlenk flask is charged with Grubbs First Generation Catalyst, 1,3-dimesitylimidazolinium chloride (H₂IMes·HCl), and potassium tert-butoxide (KOtBu).

  • Solvent Addition: Anhydrous hexanes are added to the flask.

  • Reaction: The reaction mixture is stirred and heated to approximately 50°C. The progress of the reaction can be monitored by observing a color change to a pink-brown suspension. The reaction is typically allowed to proceed for several hours to ensure complete conversion.

  • Isolation: After cooling to room temperature, the suspension is filtered through a fritted glass funnel.

  • Washing and Drying: The collected solid is washed with dry hexanes to remove any soluble impurities. The resulting pink-brown powdery solid is then dried under vacuum to yield the Grubbs Second Generation Catalyst.

Quantitative Data Summary

The following table summarizes the typical quantitative data associated with the synthesis of the Grubbs Second Generation Catalyst via the one-pot procedure from the first-generation catalyst.

ParameterValueReference
Reactants
Grubbs 1st Gen. Catalyst1.0 eq[1]
H₂IMes·HCl1.5 eq[1]
KOtBu2.25 eq[1]
Reaction Conditions
SolventHexanes[1]
Temperature50°C[1]
Reaction Time5 hours[1]
Product
Yield~78%[1]
AppearancePink-brown powdery solid[1]

Alternative Synthetic Route

An alternative and efficient synthesis route starts from a zero-valent ruthenium compound, Ru(p-cymene)(COD), where COD is 1,5-cyclooctadiene. This method involves the reaction of the ruthenium precursor with tricyclohexylphosphine (PCy₃), dichlorophenylmethane (PhCHCl₂), and the N-heterocyclic carbene ligand (H₂IMes) in a hydrocarbon solvent such as toluene.[1][2] This approach is particularly suitable for large-scale industrial production due to the low cost and ready availability of the starting materials.[1]

ParameterValueReference
Reactants
Ru(p-cymene)(COD)1.0 eq[2]
H₂IMes1.0 eq[2]
PCy₃1.0 eq[2]
PhCHCl₂1.0 eq[2]
Reaction Conditions
SolventToluene or other hydrocarbon[2]
Temperature20-80°C[2]
Reaction Time12-48 hours[2]
Product
YieldHigh[1]

Spectroscopic Characterization

The structural integrity of the synthesized Grubbs Second Generation Catalyst is confirmed through various spectroscopic techniques.

TechniqueKey ObservablesReference
¹H NMR The benzylidene proton signal appears as a characteristic downfield singlet.[3]
¹³C NMR Signals corresponding to the carbene carbons of the NHC and benzylidene ligands are observed.[3]
³¹P NMR A singlet is observed, confirming the presence of one phosphine (B1218219) ligand.[1]
UV-Vis Strong absorbance bands are observed, which can be used to monitor catalyst transformation.[4][5]

Experimental Workflow

The following diagram illustrates the logical flow of the one-pot synthesis of the Grubbs Second Generation Catalyst from its first-generation counterpart.

Synthesis_Workflow cluster_setup Reaction Setup (Inert Atmosphere) cluster_reaction Reaction cluster_workup Workup and Isolation cluster_product Final Product start Charge Schlenk flask with: - Grubbs 1st Gen. Catalyst - H₂IMes·HCl - KOtBu add_solvent Add Anhydrous Hexanes start->add_solvent Step 1 heat_stir Heat to 50°C and Stir for 5h add_solvent->heat_stir Step 2 cool Cool to Room Temperature heat_stir->cool Step 3 filter Filter Suspension cool->filter Step 4 wash Wash Solid with Hexanes filter->wash Step 5 dry Dry Under Vacuum wash->dry Step 6 product Grubbs 2nd Generation Catalyst dry->product Final Product Ligand_Exchange G1 Grubbs 1st Gen. ((PCy₃)₂Cl₂Ru=CHPh) G2 Grubbs 2nd Gen. ((H₂IMes)(PCy₃)Cl₂Ru=CHPh) G1->G2 Ligand Exchange NHC_Salt H₂IMes·HCl + KOtBu NHC Free H₂IMes Carbene NHC_Salt->NHC In situ generation NHC->G2 Byproducts PCy₃ + KCl + tBuOH

References

The Initiation Enigma: An In-depth Technical Guide to the Activation of Second-Generation Grubbs Catalysts

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The advent of the second-generation Grubbs catalyst revolutionized the field of olefin metathesis, offering unprecedented reactivity and functional group tolerance. This has had a profound impact on synthetic chemistry, particularly in the intricate world of drug development and materials science. Central to harnessing the full potential of this powerful catalytic system is a deep understanding of its initiation mechanism—the crucial first step that unleashes its catalytic activity. This technical guide provides a comprehensive exploration of the core principles governing the activation of second-generation Grubbs catalysts, supported by quantitative data, detailed experimental protocols, and visual representations of the key mechanistic pathways.

The Core Mechanism: A Dissociative Dance

The initiation of the second-generation Grubbs catalyst is predominantly governed by a dissociative mechanism.[1] This process begins with the dissociation of a phosphine (B1218219) ligand (typically tricyclohexylphosphine, PCy₃) from the 16-electron precatalyst to form a highly reactive 14-electron intermediate.[2] This coordinatively unsaturated species is the active catalyst that readily binds to an olefin substrate, initiating the catalytic cycle.

The N-heterocyclic carbene (NHC) ligand, a hallmark of the second-generation catalyst, plays a pivotal, albeit nuanced, role in this process.[3] Initially, it was hypothesized that the strong σ-donating nature of the NHC ligand would weaken the trans-phosphine bond, thereby accelerating its dissociation.[4] However, kinetic studies have revealed a more complex reality: phosphine dissociation is, in fact, slower in the second-generation catalyst compared to its first-generation counterpart.[1][4] The enhanced activity of the second-generation system stems from the greater affinity of the 14-electron intermediate for olefinic substrates over the re-coordination of the dissociated phosphine.[3] The strong σ-donation from the NHC ligand effectively stabilizes the active species, pushing the equilibrium towards the productive catalytic cycle.[5]

For the related Hoveyda-Grubbs second-generation catalysts, which feature a chelating isopropoxystyrene ligand, the initiation pathway can be more varied. While a dissociative mechanism involving the cleavage of the Ru-O bond is operative, an associative or interchange mechanism, where the incoming olefin assists in the displacement of the chelating ether, has also been proposed and is dependent on the steric bulk of the incoming olefin.[6][7]

Below is a diagram illustrating the general dissociative initiation pathway for the Grubbs second-generation catalyst.

Grubbs_Initiation cluster_catalytic_cycle To Catalytic Cycle Precatalyst 16e- Precatalyst (L)(PCy₃)X₂Ru=CHR Intermediate 14e- Active Species (L)X₂Ru=CHR Precatalyst->Intermediate + PCy₃ - PCy₃ (k₁/k₋₁) Olefin_Complex Olefin Complex Intermediate->Olefin_Complex + Olefin - Olefin (k₂/k₋₂) Metallocyclobutane Ruthenacyclobutane Olefin_Complex->Metallocyclobutane [2+2] Cycloaddition NMR_Workflow cluster_prep Sample Preparation (Inert Atmosphere) cluster_acq Data Acquisition cluster_analysis Data Analysis Prep_Catalyst Prepare Catalyst Stock Solution with Internal Standard Prep_NMR_Tube Combine in NMR Tube Prep_Catalyst->Prep_NMR_Tube Prep_Substrate Prepare Olefin Substrate Solution Prep_Substrate->Prep_NMR_Tube Place_in_NMR Place NMR Tube in Spectrometer Prep_NMR_Tube->Place_in_NMR Set_Temp Set and Equilibrate Temperature Place_in_NMR->Set_Temp Acquire_Spectra Acquire Spectra at Timed Intervals Set_Temp->Acquire_Spectra Integrate_Peaks Integrate Characteristic Peaks Acquire_Spectra->Integrate_Peaks Calculate_Conc Calculate Concentrations vs. Time Integrate_Peaks->Calculate_Conc Kinetic_Fit Fit Data to Kinetic Model Calculate_Conc->Kinetic_Fit Determine_Rate Determine Rate Constants Kinetic_Fit->Determine_Rate DFT_Logic Model_Building Build Molecular Models (Precatalyst, Intermediates, TS) Geometry_Optimization Geometry Optimization (DFT Functional + Basis Set) Model_Building->Geometry_Optimization Frequency_Calculation Frequency Calculation (Confirm Minima/TS) Geometry_Optimization->Frequency_Calculation Energy_Calculation Single-Point Energy Calculation (Higher Level of Theory + Solvation) Frequency_Calculation->Energy_Calculation Reaction_Profile Construct Reaction Energy Profile Energy_Calculation->Reaction_Profile Activation_Barriers Determine Activation Barriers Reaction_Profile->Activation_Barriers

References

Unraveling the Olefin Metathesis Engine: A DFT-Guided Tour of the Grubbs Second-Generation Catalyst's Catalytic Cycle

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

The advent of the Grubbs second-generation catalyst marked a pivotal moment in olefin metathesis, offering unprecedented reactivity and functional group tolerance. This technical guide delves into the heart of its catalytic prowess, leveraging Density Functional Theory (DFT) studies to illuminate the intricate mechanistic details of its catalytic cycle. This document provides a comprehensive overview of the initiation, propagation, and termination phases, supported by quantitative data, detailed computational protocols, and visual representations of the key transformations.

The Catalytic Cycle: A Three-Act Play

The olefin metathesis reaction catalyzed by the Grubbs second-generation catalyst is a cyclical process that can be broadly divided into three key stages: initiation, propagation, and termination. DFT calculations have been instrumental in elucidating the energetic landscape of this cycle, revealing the intermediates and transition states that govern the reaction's efficiency.

Initiation: Awakening the Catalyst

The pre-catalyst, a stable 16-electron complex, must first be activated to enter the catalytic cycle. This initiation phase involves the dissociation of a phosphine (B1218219) ligand to generate a highly reactive 14-electron intermediate. This species is then ready to coordinate with the incoming olefin substrate.

The generally accepted dissociative mechanism begins with the loss of a tricyclohexylphosphine (B42057) (PCy₃) ligand from the pre-catalyst 1 to form the 14-electron species 2 . This step is often the rate-determining step in the initiation phase. The incoming olefin then coordinates to the unsaturated ruthenium center, forming a π-complex 3 . Subsequent formation of a metallacyclobutane intermediate 4 through a [2+2] cycloaddition is a key step. This intermediate then undergoes cycloreversion to release the first olefin product and generate the active methylidene catalyst 5 , which carries the catalytic cycle forward.

G cluster_initiation Initiation Phase 1 Pre-catalyst (16e⁻) 2 Active Species (14e⁻) 1->2 - PCy₃ 3 Olefin π-complex 2->3 + Olefin 4 Metallacyclobutane 3->4 5 Methylidene Catalyst 4->5 product1 Product 1 olefin Olefin Substrate phosphine PCy₃

Figure 1: Initiation pathway of the Grubbs 2nd generation catalyst.
Propagation: The Productive Cycle

Once the active methylidene catalyst is formed, it enters the propagation phase, which is the productive part of the catalytic cycle. This phase involves the repeated reaction of the catalyst with olefin substrates to yield the desired metathesis products.

The 14-electron methylidene catalyst 5 reacts with another molecule of the olefin substrate to form a new metallacyclobutane intermediate 6 . This intermediate can then undergo cycloreversion in two possible ways: a productive pathway that releases the desired metathesis product 7 and regenerates a ruthenium alkylidene complex 8 , or a non-productive pathway that regenerates the starting materials. The regenerated catalyst 8 can then continue the cycle by reacting with more olefin.

G cluster_propagation Propagation Phase 5 Methylidene Catalyst 6 Metallacyclobutane 5->6 + Olefin olefin Olefin Substrate 7 Metathesis Product 6->7 Productive Cycloreversion 8 Regenerated Catalyst 6->8 Productive Cycloreversion 8->5 Continues Cycle

Figure 2: The productive propagation cycle of olefin metathesis.
Termination and Decomposition: The Catalyst's Demise

While highly robust, the Grubbs second-generation catalyst is not indefinitely stable and can undergo various decomposition pathways that lead to loss of catalytic activity. Understanding these termination pathways is crucial for optimizing reaction conditions and catalyst longevity.

One common decomposition route involves the β-hydride elimination from the metallacyclobutane intermediate. DFT studies have shown that the Gibbs free energy barrier for β-hydride transfer from the metallacyclobutane is a key factor in catalyst decomposition.[1] For the second-generation Grubbs catalyst, this barrier is calculated to be around 24.3 kcal/mol.[1] This process leads to the formation of ruthenium hydride species, which are generally inactive in olefin metathesis but can be active in olefin isomerization.[2][3] Other decomposition pathways can be initiated by impurities such as water, alcohols, or peroxides.

Quantitative Insights from DFT

DFT calculations provide invaluable quantitative data on the thermodynamics and kinetics of the catalytic cycle. The following tables summarize key energetic parameters for the elementary steps involved in the Grubbs second-generation catalyst's operation, as reported in various computational studies.

Table 1: Calculated Free Energy Barriers (ΔG‡) for Key Steps in the Catalytic Cycle

StepDescriptionCatalyst SystemΔG‡ (kcal/mol)Reference
Phosphine DissociationPre-catalyst activationGrubbs II~15-20[4]
Metallacyclobutane Formation[2+2] cycloadditionGrubbs II with ethylene~10-15[5]
β-Hydride EliminationDecomposition pathwayGrubbs II24.3[1]
Metallacyclobutane Formation[2+2] cycloadditionHoveyda-Grubbs II~14-19[6][7]

Table 2: Relative Gibbs Free Energies (ΔG) of Intermediates

IntermediateDescriptionCatalyst SystemRelative ΔG (kcal/mol)Reference
14e- Active SpeciesAfter phosphine dissociationGrubbs II~10-12[4]
MetallacyclobutaneCycloaddition productGrubbs II with ethylene~ -5 to -10[5]
Ruthenium HydrideDecomposition productGrubbs IIVaries[2]

Note: The values presented are approximate and can vary depending on the specific DFT functional, basis set, and solvent model used in the calculations.

Experimental Protocols: A Glimpse into the Computational Workflow

The quantitative data presented above are the result of rigorous computational chemistry protocols. A typical DFT study of the Grubbs catalyst's catalytic cycle involves the following key steps:

  • Model System Definition: The full chemical structures of the catalyst, substrates, and intermediates are defined. To manage computational cost, the tricyclohexylphosphine (PCy₃) ligands are sometimes simplified to phosphine (PH₃) or trimethylphosphine (B1194731) (PMe₃), and the N-heterocyclic carbene (NHC) ligand may also be simplified.

  • Geometry Optimization: The three-dimensional structures of all stationary points on the potential energy surface (reactants, intermediates, transition states, and products) are optimized to find their lowest energy conformations.

  • Frequency Calculations: Vibrational frequency calculations are performed on the optimized geometries to characterize them as minima (all real frequencies) or transition states (one imaginary frequency) and to obtain thermodynamic data such as zero-point vibrational energies (ZPVE) and thermal corrections to the Gibbs free energy.

  • Transition State Searching: Various algorithms, such as the synchronous transit-guided quasi-Newton (STQN) method, are employed to locate the transition state structures connecting reactants and products for each elementary step.

  • Intrinsic Reaction Coordinate (IRC) Calculations: IRC calculations are performed to confirm that a located transition state correctly connects the desired reactant and product minima on the potential energy surface.

  • Solvation Modeling: To account for the effect of the solvent, which is typically a nonpolar organic solvent like dichloromethane (B109758) or toluene, implicit solvent models such as the Polarizable Continuum Model (PCM) are often employed.

  • Choice of DFT Functional and Basis Set: The accuracy of the calculations is highly dependent on the choice of the DFT functional and basis set. Common functionals used for these systems include B3LYP, M06, and ωB97X-D. A combination of a double-ζ basis set for lighter atoms (e.g., 6-31G(d)) and an effective core potential (ECP) with a corresponding basis set for the ruthenium atom (e.g., LANL2DZ) is a common choice.

The following diagram illustrates a generalized workflow for a DFT investigation of a catalytic reaction.

G start Define Reactants & Products opt_react Geometry Optimization (Reactants) start->opt_react opt_prod Geometry Optimization (Products) start->opt_prod ts_search Transition State Search opt_react->ts_search opt_prod->ts_search freq_calc Frequency Calculation ts_search->freq_calc irc_calc IRC Calculation freq_calc->irc_calc solvation Incorporate Solvation Effects irc_calc->solvation energy_profile Construct Energy Profile solvation->energy_profile end Analyze Results energy_profile->end

Figure 3: A typical workflow for a DFT study of a catalytic reaction.

Conclusion

DFT studies have provided an unprecedented level of detail into the catalytic cycle of the Grubbs second-generation catalyst. By mapping out the energetic landscape of the initiation, propagation, and termination phases, these computational investigations have not only rationalized the high activity and selectivity of this remarkable catalyst but also provided a framework for the design of next-generation olefin metathesis catalysts with enhanced performance. The synergy between computational and experimental chemistry continues to be a driving force in advancing the field of catalysis, with profound implications for organic synthesis and drug development.

References

An In-depth Technical Guide to the Electronic Properties of Grubbs Catalyst 2nd Generation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core electronic properties of the second-generation Grubbs catalyst. It is designed to offer researchers, scientists, and professionals in drug development a detailed understanding of the catalyst's behavior, supported by quantitative data, detailed experimental protocols, and visual representations of key processes.

Introduction to Grubbs Catalyst 2nd Generation

The second-generation Grubbs catalyst, chemically known as benzylidene[1,3-bis(2,4,6-trimethylphenyl)-2-imidazolidinylidene]dichloro(tricyclohexylphosphine)ruthenium, is a widely used catalyst in olefin metathesis. Its popularity stems from its high reactivity, functional group tolerance, and stability in air and a variety of solvents.[1] Understanding the electronic properties of this catalyst is crucial for optimizing reaction conditions, predicting reactivity, and designing new catalytic systems.

The key structural feature of the second-generation catalyst is the replacement of one tricyclohexylphosphine (B42057) (PCy₃) ligand of the first-generation catalyst with a more electron-donating N-heterocyclic carbene (NHC) ligand, specifically 1,3-dimesityl-4,5-dihydroimidazol-2-ylidene (SIMes).[2][3] This modification significantly influences the electronic environment of the ruthenium center, leading to enhanced catalytic activity.[2][3]

Quantitative Electronic Data

The electronic characteristics of the this compound have been extensively studied using various spectroscopic and electrochemical techniques. The following tables summarize key quantitative data from these studies, providing a basis for comparison and analysis.

Table 1: UV-Visible Spectroscopic Data
PropertyValueConditionsReference
λmax 1 334 nm0.10 mM in CH₂Cl₂ at 25 °C[4]
Molar Absorptivity (ε) at λmax 1 10,430 M⁻¹cm⁻¹0.10 mM in CH₂Cl₂ at 25 °C[4]
λmax 2 502 nm0.10 mM in CH₂Cl₂ at 25 °C[4]
Catalyst Transformation Rate Constant (kobs) 1.52 x 10⁻⁴ s⁻¹0.10 mM in CH₂Cl₂ at 25 °C, measured at λ = 334 nm[4]

The strong absorbance band at 334 nm is attributed to a metal-to-ligand charge transfer (MLCT) from the ruthenium center to the benzylidene ligand.[4] The observed catalyst transformation rate constant, which is nearly double that of the first-generation catalyst, provides insight into its solution stability and the initiation process.[4]

Table 2: Electrochemical Data from Cyclic Voltammetry
PropertyValueConditionsReference
Oxidation Potential (E°') of Ru(II)/Ru(III) couple 27.5 mVv = 200 mV s⁻¹, in dry CH₂Cl₂ with [N(ⁿBu)₄][PF₆] electrolyte[4]
Electrochemical Mechanism ErCr (Electrochemically reversible, Chemically reversible)Scan rates < 400 mV s⁻¹[4]

The considerably lower oxidation potential of the second-generation catalyst compared to the first-generation (167 mV) indicates that the Ru(II) center in the second-generation catalyst is more electron-rich. This is attributed to the strong σ-donating nature of the SIMes ligand, which also provides additional stabilization to the oxidized Ru(III) species. This enhanced electron density at the metal center is a key factor contributing to its higher catalytic activity.

Experimental Protocols

Detailed and reproducible experimental procedures are essential for studying the electronic properties of organometallic catalysts. The following sections provide step-by-step protocols for the key techniques discussed.

UV-Visible (UV-Vis) Spectroscopy

Objective: To determine the absorption maxima (λmax), molar absorptivity (ε), and to monitor the stability of the catalyst in solution over time.

Materials and Equipment:

  • This compound

  • Anhydrous dichloromethane (B109758) (CH₂Cl₂)

  • Dual-beam UV-Vis spectrophotometer

  • Quartz cuvettes (1 cm path length)

  • Volumetric flasks and pipettes

  • Argon or nitrogen gas supply

  • Glovebox or Schlenk line (optional, for rigorous exclusion of air and moisture)

Procedure:

  • Preparation of Stock Solution:

    • Inside a glovebox or under an inert atmosphere, accurately weigh a small amount of this compound.

    • Dissolve the catalyst in anhydrous CH₂Cl₂ in a volumetric flask to prepare a stock solution of known concentration (e.g., 1.0 mM).

  • Sample Preparation:

    • From the stock solution, prepare a series of dilutions in anhydrous CH₂Cl₂ to the desired concentrations for analysis (e.g., 0.02 mM to 0.20 mM). A typical concentration for analysis is 0.10 mM.[4]

  • Instrument Setup:

    • Turn on the spectrophotometer and allow the lamps to warm up for at least 30 minutes.

    • Set the desired wavelength range for scanning (e.g., 250-800 nm).

  • Blank Measurement:

    • Fill a quartz cuvette with anhydrous CH₂Cl₂ to be used as the blank.

    • Place the cuvette in the sample holder and record a baseline spectrum.

  • Sample Measurement:

    • Rinse a clean quartz cuvette with a small amount of the catalyst solution and then fill it.

    • Place the sample cuvette in the spectrophotometer and record the absorption spectrum.

  • Data Analysis:

    • Identify the wavelengths of maximum absorbance (λmax).

    • Using the Beer-Lambert law (A = εbc), calculate the molar absorptivity (ε) from the absorbance (A) at λmax, the concentration (c), and the path length (b, typically 1 cm). A calibration curve of absorbance versus concentration can be plotted to verify the law for the given concentration range.

  • Stability Study (Catalyst Transformation):

    • Prepare a fresh solution of the catalyst (e.g., 0.10 mM in CH₂Cl₂).

    • Record the UV-Vis spectrum at regular time intervals (e.g., every hour) over an extended period (e.g., 72 hours) while keeping the solution at a constant temperature (e.g., 25 °C).[4]

    • Monitor the change in absorbance at a specific wavelength (e.g., 334 nm) to determine the observed catalyst transformation rate constant (kobs).[4]

Cyclic Voltammetry (CV)

Objective: To determine the oxidation potential of the Ru(II)/Ru(III) couple and to investigate the reversibility of the electrochemical process.

Materials and Equipment:

  • This compound

  • Anhydrous dichloromethane (CH₂Cl₂)

  • Supporting electrolyte (e.g., 0.1 M tetrabutylammonium (B224687) hexafluorophosphate, [N(ⁿBu)₄][PF₆])

  • Potentiostat

  • Electrochemical cell with a three-electrode setup:

    • Working electrode (e.g., glassy carbon or platinum)

    • Reference electrode (e.g., Ag/AgCl or saturated calomel (B162337) electrode - SCE)

    • Counter (auxiliary) electrode (e.g., platinum wire)

  • Argon or nitrogen gas supply

  • Polishing materials for the working electrode (e.g., alumina (B75360) slurry)

Procedure:

  • Electrode Preparation:

    • Polish the working electrode with alumina slurry on a polishing pad to a mirror finish.

    • Rinse the electrode thoroughly with distilled water and then with the solvent to be used (anhydrous CH₂Cl₂).

    • Dry the electrode completely.

  • Preparation of the Electrolyte Solution:

    • In a glovebox or under an inert atmosphere, dissolve the supporting electrolyte in anhydrous CH₂Cl₂ to the desired concentration (e.g., 0.1 M).

    • Accurately weigh and dissolve the this compound in the electrolyte solution to the desired concentration (e.g., 1.0 mM).

  • Electrochemical Cell Setup:

    • Assemble the three-electrode cell with the prepared solution.

    • Ensure the tip of the reference electrode is positioned close to the working electrode.

    • Purge the solution with argon or nitrogen for at least 15-20 minutes to remove dissolved oxygen. Maintain a blanket of inert gas over the solution during the experiment.

  • Data Acquisition:

    • Connect the electrodes to the potentiostat.

    • Set the parameters for the cyclic voltammogram:

      • Initial potential

      • Vertex potentials (the potential range to be scanned)

      • Scan rate (e.g., start with 100 mV/s and vary it, for example, from 20 to 2000 mV s⁻¹).[4]

    • Run the cyclic voltammetry experiment and record the voltammogram (current vs. potential).

  • Data Analysis:

    • From the voltammogram, determine the anodic (oxidation) peak potential (Epa) and the cathodic (reduction) peak potential (Epc).

    • Calculate the formal reduction potential (E°') as the average of the peak potentials: E°' = (Epa + Epc) / 2.

    • Determine the peak potential separation (ΔEp) = Epa - Epc. For a reversible one-electron process, ΔEp is theoretically 59 mV at 25 °C.

    • Analyze the ratio of the peak currents (ipa/ipc). For a reversible process, this ratio should be close to 1.

    • Investigate the effect of varying the scan rate on the shape of the voltammogram and the peak currents to further probe the electrochemical mechanism.

Visualizing Key Concepts

Diagrams are powerful tools for understanding complex chemical processes and experimental designs. The following sections provide Graphviz (DOT language) scripts to generate such diagrams, adhering to the specified design constraints.

Catalytic Cycle of Olefin Metathesis

The following diagram illustrates the generally accepted mechanism for olefin metathesis catalyzed by the this compound.

Olefin_Metathesis_Cycle cluster_initiation Initiation cluster_propagation Propagation precatalyst [Ru]=CHPh (16e⁻ Precatalyst) active_catalyst [Ru]=CHPh (14e⁻ Active Catalyst) precatalyst->active_catalyst - PCy₃ active_catalyst->precatalyst + PCy₃ pi_complex π-Complex active_catalyst->pi_complex + R¹HC=CHR² phosphine PCy₃ olefin R¹HC=CHR² (Olefin) metallacyclobutane Metallacyclobutane pi_complex->metallacyclobutane [2+2] Cycloaddition new_alkylidene [Ru]=CHR¹ metallacyclobutane->new_alkylidene Retro [2+2] Cycloaddition new_olefin PhHC=CHR² (New Olefin) new_alkylidene->new_olefin second_pi_complex Second π-Complex new_alkylidene->second_pi_complex + R³HC=CHR⁴ second_olefin R³HC=CHR⁴ (Second Olefin) second_metallacyclobutane Second Metallacyclobutane second_pi_complex->second_metallacyclobutane [2+2] Cycloaddition final_olefin R¹HC=CHR³ (Final Olefin) second_metallacyclobutane->final_olefin Retro [2+2] Cycloaddition regenerated_alkylidene [Ru]=CHR⁴ second_metallacyclobutane->regenerated_alkylidene regenerated_alkylidene->active_catalyst Catalyst Regeneration

Caption: The catalytic cycle of olefin metathesis initiated by the this compound.

Experimental Workflow for Electronic Characterization

This diagram outlines the logical flow of experiments to characterize the electronic properties of the this compound.

Experimental_Workflow cluster_synthesis Catalyst Preparation cluster_spectroscopy Spectroscopic Analysis cluster_electrochemistry Electrochemical Analysis cluster_data_analysis Data Interpretation synthesis Synthesis & Purification of Grubbs Catalyst 2nd Gen characterization Structural Characterization (NMR, X-ray) synthesis->characterization uv_vis_prep Prepare Catalyst Solution (Anhydrous Solvent) characterization->uv_vis_prep cv_prep Prepare Catalyst Solution with Supporting Electrolyte characterization->cv_prep uv_vis_analysis UV-Vis Spectroscopy uv_vis_prep->uv_vis_analysis stability_study Time-Resolved UV-Vis (Stability Assessment) uv_vis_analysis->stability_study data_integration Integrate Spectroscopic and Electrochemical Data uv_vis_analysis->data_integration stability_study->data_integration cv_analysis Cyclic Voltammetry cv_prep->cv_analysis scan_rate_study Scan Rate Dependence Study cv_analysis->scan_rate_study cv_analysis->data_integration scan_rate_study->data_integration electronic_properties Determine Electronic Properties: λmax, ε, kobs, E°' data_integration->electronic_properties structure_activity Correlate Electronic Properties with Catalytic Activity electronic_properties->structure_activity

Caption: Workflow for the electronic characterization of this compound.

Conclusion

The electronic properties of the this compound are central to its exceptional performance in olefin metathesis. The strong electron-donating N-heterocyclic carbene ligand enriches the ruthenium center with electron density, facilitating key steps in the catalytic cycle. The quantitative data and detailed protocols provided in this guide offer a solid foundation for researchers to further explore, utilize, and modify this remarkable catalyst for a wide range of applications in chemical synthesis and drug development.

References

The Influence of Steric Effects on Grubbs Catalyst 2nd Generation Activity: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Grubbs second-generation catalyst, a ruthenium-based complex featuring an N-heterocyclic carbene (NHC) ligand, has become an indispensable tool in modern organic synthesis, particularly for olefin metathesis reactions. Its broad functional group tolerance and high activity have made it a workhorse in the synthesis of complex molecules, including pharmaceuticals and advanced materials. A critical factor governing the reactivity and selectivity of this catalyst is the steric environment around the ruthenium center, which is primarily dictated by the nature of the NHC ligand. This technical guide provides an in-depth analysis of the steric effects influencing the activity of the Grubbs second-generation catalyst, supported by quantitative data, detailed experimental protocols, and visual representations of key concepts.

The enhanced activity of the second-generation Grubbs catalyst over its first-generation counterpart is attributed to the replacement of a phosphine (B1218219) ligand with a more strongly electron-donating NHC ligand.[1][2] This modification not only impacts the electronic properties of the ruthenium center but also introduces significant steric bulk that profoundly influences the catalytic cycle.[3] Understanding and manipulating these steric factors are crucial for optimizing reaction outcomes, including reaction rates, selectivity, and substrate scope.

The Role of the N-Heterocyclic Carbene (NHC) Ligand

The NHC ligand in the Grubbs second-generation catalyst plays a dual role in influencing its activity through both electronic and steric effects. The strong σ-donating character of the NHC stabilizes the catalytically active 14-electron intermediate.[3] However, it is the steric bulk of the substituents on the NHC ring that provides a powerful handle for fine-tuning the catalyst's performance.

The most commonly employed NHC ligands in commercially available Grubbs second-generation catalysts are SIMes (1,3-bis(2,4,6-trimethylphenyl)-4,5-dihydroimidazol-2-ylidene) and SIPr (1,3-bis(2,6-diisopropylphenyl)-4,5-dihydroimidazol-2-ylidene). The larger steric footprint of the SIPr ligand compared to the SIMes ligand can lead to significant differences in catalytic activity, depending on the steric demands of the olefin substrates.

Quantitative Analysis of Steric Effects

The steric hindrance of the NHC ligand directly impacts the rates of initiation, propagation, and decomposition of the catalyst. The following tables summarize quantitative data from various studies, illustrating the influence of NHC ligand size on the efficiency of different metathesis reactions.

Table 1: Influence of NHC Ligand on Ring-Closing Metathesis (RCM) of Diethyl 2,2-diallylmalonate

Catalyst (NHC Ligand)Catalyst Loading (mol%)Temperature (°C)Time (h)Conversion (%)Reference
Grubbs II (SIMes)1230.25>98[4]
Grubbs II (SIPr)123<0.17>98[4]
Catalyst with Naphthyl-substituted NHC123<0.25>98[4]

As observed in the data, for less sterically demanding substrates like diethyl 2,2-diallylmalonate, catalysts with both standard and more sterically bulky NHC ligands can achieve high conversions rapidly.

Table 2: Influence of NHC Ligand on Cross-Metathesis (CM) of Sterically Hindered Olefins

Catalyst (NHC Ligand)Substrate 1Substrate 2Catalyst Loading (mol%)Yield (%)Reference
Grubbs II (N-mesityl)Allylic benzoate59[5]
Grubbs II (N-tolyl)Allylic benzoate87[5]
Grubbs II (N-mesityl)Trisubstituted olefin formationMore efficient[5]
Grubbs II (N-tolyl)Trisubstituted olefin formationLess efficient[5]

This table highlights that for the formation of disubstituted olefins with sterically demanding allylic substituents, a catalyst with a less bulky NHC ligand (N-tolyl) can be more efficient. Conversely, for the formation of more sterically crowded trisubstituted olefins, a bulkier NHC ligand (N-mesityl) can lead to higher efficiency.[5]

Experimental Protocols

Detailed experimental procedures are crucial for reproducible results. Below are representative protocols for common olefin metathesis reactions using the Grubbs second-generation catalyst.

General Procedure for Ring-Closing Metathesis (RCM)
  • Preparation: In a nitrogen-filled glovebox, the diene substrate is dissolved in an appropriate anhydrous solvent (e.g., dichloromethane (B109758) or toluene) to a concentration of 0.1 M in a clean, dry reaction vessel equipped with a magnetic stir bar.[6]

  • Catalyst Addition: The Grubbs second-generation catalyst (typically 0.1-5 mol%) is added to the stirred solution under a positive pressure of inert gas.[6]

  • Reaction: The reaction mixture is stirred at the desired temperature (ranging from room temperature to reflux) and monitored by a suitable analytical technique (e.g., TLC, GC, or ¹H NMR).[6][7] The reaction is driven to completion by the removal of the volatile ethylene (B1197577) byproduct.[8]

  • Work-up: Upon completion, the reaction is quenched by the addition of a small amount of ethyl vinyl ether. The solvent is then removed under reduced pressure, and the crude product is purified by flash column chromatography.[7]

General Procedure for Ring-Opening Metathesis Polymerization (ROMP)
  • Monomer Preparation: The cyclic olefin monomer is purified to remove any potential catalyst poisons.

  • Catalyst Solution: A stock solution of the Grubbs second-generation catalyst is prepared in an anhydrous, degassed solvent (e.g., dichloromethane).

  • Polymerization: Under an inert atmosphere, the desired amount of the catalyst solution is added to the neat monomer or a concentrated solution of the monomer.[7] The reaction is typically exothermic and may require cooling to control the polymerization rate.

  • Termination: The polymerization is terminated by the addition of a quenching agent like ethyl vinyl ether.[7]

  • Isolation: The polymer is precipitated by adding the reaction mixture to a non-solvent (e.g., methanol), filtered, and dried under vacuum.

General Procedure for Cross-Metathesis (CM)
  • Reactant Solution: The two olefin substrates are dissolved in an anhydrous, degassed solvent (e.g., diethyl ether or toluene) in a reaction flask.[9][10]

  • Catalyst Addition: The Grubbs second-generation catalyst (typically 1-5 mol%) is added to the solution under an inert atmosphere.[9][10]

  • Reaction Conditions: The reaction is heated with stirring to a temperature typically between 40-60°C for several hours.[9][10] Progress is monitored by TLC or GC.

  • Purification: After completion, the solvent is evaporated, and the desired cross-metathesis product is isolated and purified by flash chromatography.[9]

Visualizing Steric Effects and the Catalytic Cycle

The following diagrams, generated using the DOT language, illustrate key concepts related to the steric effects in Grubbs second-generation catalyst activity.

Grubbs_Catalytic_Cycle cluster_cycle Catalytic Cycle Precatalyst Ru(PCy3)Cl2(=CHPh) Active_Catalyst RuCl2(=CHPh) Precatalyst->Active_Catalyst - PCy3 Olefin_Complex Olefin Complex Active_Catalyst->Olefin_Complex + Olefin (R-CH=CH-R) Metallacyclobutane Metallacyclobutane Olefin_Complex->Metallacyclobutane [2+2] Cycloaddition Product_Complex Product Complex Metallacyclobutane->Product_Complex Retro [2+2] Cycloaddition Regenerated_Catalyst RuCl2(=CHR) Product_Complex->Regenerated_Catalyst - Product (Ph-CH=CH-R) Regenerated_Catalyst->Active_Catalyst

Caption: The Grubbs second-generation catalytic cycle for olefin metathesis.

Steric_Hindrance cluster_large Bulky NHC Ligand (e.g., SIPr) cluster_small Less Bulky NHC Ligand (e.g., SIMes) Ru_large Ru NHC_large Large NHC Ru_large->NHC_large Substrate_large Bulky Substrate Ru_large->Substrate_large   Steric Clash (Slower Approach) Ru_small Ru NHC_small Smaller NHC Ru_small->NHC_small Substrate_small Bulky Substrate Ru_small->Substrate_small   Facilitated Approach

Caption: Steric hindrance at the ruthenium center influences substrate approach.

Experimental_Workflow start Start: Prepare Reactants and Solvent setup Set up Reaction Under Inert Atmosphere start->setup catalyst Add Grubbs 2nd Gen. Catalyst setup->catalyst reaction Stir at Desired Temperature catalyst->reaction monitor Monitor Reaction Progress (TLC, GC, NMR) reaction->monitor monitor->reaction Continue if incomplete quench Quench Reaction (e.g., with ethyl vinyl ether) monitor->quench Reaction Complete workup Solvent Removal and Purification quench->workup product Isolate Pure Product workup->product

Caption: A generalized experimental workflow for olefin metathesis.

Conclusion

The steric properties of the N-heterocyclic carbene ligand are a dominant factor in determining the activity and selectivity of the Grubbs second-generation catalyst. By judiciously selecting an NHC ligand with the appropriate steric bulk, researchers can significantly enhance reaction rates, overcome steric challenges posed by substrates, and improve product yields. The quantitative data and experimental protocols presented in this guide offer a practical framework for scientists and drug development professionals to effectively utilize the Grubbs second-generation catalyst in their synthetic endeavors. The provided visualizations further clarify the underlying principles of the catalytic cycle and the critical role of steric interactions, empowering researchers to make more informed decisions in catalyst selection and reaction optimization.

References

Characterization of Grubbs Catalyst 2nd Generation by NMR: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This comprehensive technical guide provides a detailed overview of the characterization of the second-generation Grubbs catalyst, [RuCl₂(PCy₃)(IMesH₂)(CHPh)], using Nuclear Magnetic Resonance (NMR) spectroscopy. This guide is intended to serve as a valuable resource for researchers and professionals in the fields of chemistry and drug development who utilize this pivotal catalyst in olefin metathesis reactions.

Introduction to Grubbs Catalyst 2nd Generation and the Role of NMR

The second-generation Grubbs catalyst is a ruthenium-based organometallic complex renowned for its high efficiency, functional group tolerance, and broad applicability in the synthesis of complex organic molecules, including pharmaceuticals. Its chemical structure features a ruthenium center coordinated to two chloride ligands, a tricyclohexylphosphine (B42057) (PCy₃) ligand, a saturated N-heterocyclic carbene (NHC) ligand (1,3-dimesityl-4,5-dihydroimidazol-2-ylidene, IMesH₂), and a benzylidene ligand.

NMR spectroscopy is an indispensable tool for the characterization of this catalyst. It allows for the unambiguous confirmation of its molecular structure, assessment of its purity, and monitoring of its behavior in solution and during catalytic reactions. ¹H, ¹³C, and ³¹P NMR are the primary techniques employed, often supplemented by two-dimensional (2D) NMR experiments for definitive resonance assignments.

Molecular Structure and NMR-Active Nuclei

The molecular structure of the this compound is depicted below, with key substructures labeled for reference in the subsequent NMR data tables. The primary NMR-active nuclei that provide crucial structural information are ¹H, ¹³C, and ³¹P.

Grubbs_Catalyst_2nd_Gen_Structure cluster_IMesH2 IMesH₂ Ru Ru Cl1 Cl Ru->Cl1 Cl2 Cl Ru->Cl2 PCy3 PCy₃ Ru->PCy3 Benzylidene =CHPh Ru->Benzylidene C_carbene C Ru->C_carbene IMesH2 N1 N C_backbone1 C Mesityl1 Mesityl N2 N C_backbone2 C Mesityl2 Mesityl Ru_IMesH2_conn

Caption: Molecular structure of this compound.

NMR Data Presentation

Table 1: ¹H NMR Data for Grubbs Catalyst 2nd Gen. p-Cresolate Derivative in CDCl₃ [1][3]

AssignmentChemical Shift (δ, ppm)Multiplicity
Benzylidene (=CHPh)
=CH19.12 (Parent Catalyst)[4]s
ortho-H7.52d
meta-H7.38 - 7.33m
para-H7.15 - 7.05m
IMesH₂ Ligand
N-CH₂-CH₂-N4.05s
Mesityl meta-H7.00s
Mesityl para-CH₃2.35s
Mesityl ortho-CH₃2.50, 2.45s
PCy₃ Ligand
P-CH2.22 - 2.14m
Cyclohexyl CH₂1.8 - 1.2m
p-Cresolate Ligand
ortho-H6.72br s
meta-H5.82br s
CH₃2.05s

Table 2: ¹³C NMR Data for Grubbs Catalyst 2nd Gen. p-Cresolate Derivative in CDCl₃ [1][3]

AssignmentChemical Shift (δ, ppm)
Benzylidene (=CHPh)
Ru=C~290-300 (Parent Catalyst)
ipso-C151.2
ortho-C130.1
meta-C128.4
para-C126.5
IMesH₂ Ligand
N-C-N (Carbene)~215-220 (Parent Catalyst)
N-CH₂-CH₂-N51.5
Mesityl ipso-C138.5
Mesityl ortho-C137.9
Mesityl meta-C129.3
Mesityl para-C136.0
Mesityl para-CH₃21.0
Mesityl ortho-CH₃19.5, 19.0
PCy₃ Ligand
P-CH32.0 (d, J_PC ≈ 16 Hz)
Cyclohexyl CH₂28.0, 26.8
p-Cresolate Ligand
C-O162.1
ipso-C137.7 & 137.6
ortho-C128.9 & 128.4
meta-C115.0
CH₃20.1

Table 3: ³¹P NMR Data for this compound

AssignmentChemical Shift (δ, ppm)Solvent
PCy₃~30 - 36CD₂Cl₂ / CDCl₃

Experimental Protocols

The following section outlines a general methodology for the NMR characterization of this compound.

Sample Preparation
  • Solvent Selection: The most common deuterated solvents for NMR analysis of Grubbs catalysts are dichloromethane-d₂ (CD₂Cl₂) and chloroform-d (B32938) (CDCl₃). These solvents offer good solubility and are relatively inert towards the catalyst under standard conditions.

  • Concentration: Prepare a solution with a concentration of approximately 10-20 mg of the catalyst in 0.5-0.7 mL of the chosen deuterated solvent.

  • Handling Precautions: this compound is air- and moisture-sensitive. All sample preparation should be conducted under an inert atmosphere (e.g., in a glovebox or using Schlenk line techniques). Use dry, degassed solvents and NMR tubes.

NMR Data Acquisition

A standard suite of NMR experiments is typically performed for full characterization.

  • ¹H NMR:

    • Purpose: To identify and quantify the proton environments in the molecule.

    • Typical Parameters:

      • Spectrometer Frequency: 400-600 MHz

      • Pulse Program: Standard single pulse (zg30 or similar)

      • Relaxation Delay (d1): 1-2 seconds

      • Number of Scans (ns): 8-16

  • ¹³C{¹H} NMR:

    • Purpose: To identify all unique carbon environments. Proton decoupling is used to simplify the spectrum to singlets.

    • Typical Parameters:

      • Spectrometer Frequency: 100-150 MHz

      • Pulse Program: Standard proton-decoupled single pulse (zgpg30 or similar)

      • Relaxation Delay (d1): 2-5 seconds

      • Number of Scans (ns): 1024 or more, depending on concentration.

  • ³¹P{¹H} NMR:

    • Purpose: To observe the phosphorus environment of the PCy₃ ligand, which is highly sensitive to coordination changes.

    • Typical Parameters:

      • Spectrometer Frequency: 162-243 MHz

      • Pulse Program: Standard proton-decoupled single pulse (zgpg30 or similar)

      • Relaxation Delay (d1): 2-5 seconds

      • Number of Scans (ns): 64-128

  • 2D NMR Experiments (for full assignment):

    • COSY (Correlation Spectroscopy): Identifies ¹H-¹H spin-spin coupling networks, crucial for assigning protons on the benzylidene and cyclohexyl groups.

    • HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded ¹H and ¹³C nuclei, providing definitive C-H assignments.

    • HMBC (Heteronuclear Multiple Bond Correlation): Correlates ¹H and ¹³C nuclei over two to three bonds, essential for assigning quaternary carbons and linking different spin systems.

Visualized Workflows and Relationships

The following diagrams, generated using Graphviz, illustrate key aspects of the NMR characterization process.

NMR_Characterization_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis prep Dissolve ~15 mg of catalyst in 0.6 mL of CD₂Cl₂ under inert atmosphere acq_1d 1D NMR: ¹H, ¹³C{¹H}, ³¹P{¹H} prep->acq_1d acq_2d 2D NMR: COSY, HSQC, HMBC acq_1d->acq_2d For full assignment analysis_1d Identify key signals: - Benzylidene =CH - PCy₃ ³¹P signal acq_1d->analysis_1d analysis_2d Correlate signals for complete resonance assignment acq_2d->analysis_2d structure_confirm Confirm structure and purity analysis_1d->structure_confirm analysis_2d->structure_confirm

Caption: General workflow for NMR characterization of Grubbs Catalyst 2nd Gen.

NMR_Assignment_Logic H1 ¹H NMR COSY COSY H1->COSY HSQC HSQC H1->HSQC HMBC HMBC H1->HMBC C13 ¹³C NMR C13->HSQC C13->HMBC P31 ³¹P NMR Assignments Complete Structural Assignments P31->Assignments PCy₃ ligand confirmation COSY->H1 COSY->Assignments ¹H-¹H connectivities HSQC->Assignments Direct ¹H-¹³C correlations HMBC->Assignments Long-range ¹H-¹³C correlations

Caption: Logical relationships in 2D NMR-based structural assignment.

Conclusion

NMR spectroscopy is a powerful and essential technique for the comprehensive characterization of this compound. A combination of ¹H, ¹³C, ³¹P, and 2D NMR experiments provides a complete picture of the catalyst's structure and purity. The data and protocols presented in this guide offer a solid foundation for researchers to confidently characterize this important catalyst and its derivatives in their synthetic endeavors.

References

An In-depth Technical Guide to the UV-vis Spectroscopy of Grubbs Catalyst 2nd Generation

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive overview of the ultraviolet-visible (UV-vis) spectroscopic properties of Grubbs Catalyst 2nd Generation, a pivotal tool in modern organic synthesis, particularly in olefin metathesis reactions. This document is intended for researchers, scientists, and professionals in drug development who utilize this catalyst and require a deeper understanding of its characterization and behavior in solution.

Introduction to this compound and its Spectroscopic Signature

This compound, with the chemical formula [1,3-Bis(2,4,6-trimethylphenyl)-2-imidazolidinylidene]dichloro(phenylmethylene)(tricyclohexylphosphine)ruthenium, is favored for its high activity and functional group tolerance in olefin metathesis.[1][2] UV-vis spectroscopy serves as a critical analytical technique for assessing the catalyst's integrity, concentration, and reaction kinetics. The electronic transitions within the ruthenium complex give rise to a characteristic absorption spectrum that is sensitive to the catalyst's coordination environment and stability.

The UV-vis spectrum of this compound is primarily characterized by two distinct absorption bands. A strong absorption band is typically observed in the near-UV region, which is attributed to a metal-to-ligand charge transfer (MLCT) from the ruthenium center to the benzylidene ligand (Ru–CHPh).[3][4] A second, much weaker absorption band is present at longer wavelengths in the visible region, corresponding to a forbidden Ru=C metal-to-ligand charge transfer.[3]

Quantitative Spectroscopic Data

The UV-vis absorption characteristics of this compound are solvent-dependent. The following table summarizes the key quantitative data obtained from spectroscopic measurements in various common organic solvents.

Solventλmax,1 (nm)Molar Absorptivity, ε1 (M-1cm-1)λmax,2 (nm)Molar Absorptivity, ε2 (M-1cm-1)Reference
Dichloromethane (B109758) (CH2Cl2)33410,430502590[3][4]
Chloroform (CHCl3)33710,200489480[5]
Dichloroethane (DCE)3359,800502590[5]
Tetrahydrofuran (THF)3338,800499490[5]
Toluene3369,300498530[5]

Experimental Protocol for UV-vis Analysis

The following protocol outlines a standard procedure for obtaining the UV-vis spectrum of this compound.

3.1. Materials and Equipment

  • This compound

  • Anhydrous, spectrophotometric grade solvent (e.g., dichloromethane)

  • Volumetric flasks

  • Micropipettes

  • Quartz cuvettes with a 1 cm path length

  • Dual-beam UV-vis spectrophotometer

  • Inert atmosphere glovebox or Schlenk line (optional, but recommended for prolonged stability studies)

3.2. Procedure

  • Solvent Preparation: Use dry, degassed solvent to minimize catalyst decomposition.[3][4]

  • Stock Solution Preparation:

    • Inside an inert atmosphere glovebox, accurately weigh a small amount of this compound.

    • Dissolve the catalyst in the chosen solvent within a volumetric flask to prepare a stock solution of known concentration (e.g., 1 mM).

  • Sample Preparation:

    • Prepare a series of dilutions from the stock solution to the desired concentration range for analysis (e.g., 0.02–0.20 mM).[4] A typical concentration for routine analysis is 0.10 mM.[3][4][5]

  • Spectrophotometer Setup:

    • Turn on the spectrophotometer and allow the lamps to warm up for at least 30 minutes.

    • Set the desired wavelength range for scanning (e.g., 250-800 nm).

  • Blank Measurement:

    • Fill a quartz cuvette with the pure solvent to be used for the analysis.

    • Place the cuvette in the reference and sample holders of the spectrophotometer and record a baseline spectrum.

  • Sample Measurement:

    • Rinse a quartz cuvette with a small amount of the catalyst solution.

    • Fill the cuvette with the catalyst solution and place it in the sample holder.

    • Record the UV-vis absorption spectrum.

  • Data Analysis:

    • Identify the wavelengths of maximum absorbance (λmax).

    • If determining the molar absorptivity, plot absorbance versus concentration at λmax to generate a Beer-Lambert law calibration curve. The slope of the line will be the molar absorptivity (ε).

Catalyst Transformation and Decomposition

UV-vis spectroscopy is a powerful tool for monitoring the transformation and decomposition of this compound in solution. The dissociation of the tricyclohexylphosphine (B42057) (PCy3) ligand is a key initiation step in the catalytic cycle and can be observed spectroscopically.[5] The rate of this transformation can be quantified by monitoring the change in absorbance at the primary MLCT band (around 334 nm) over time.[3][4]

The observed pseudo-first-order rate constants (kobs) for the transformation of the catalyst have been determined in various solvents. For instance, in dichloromethane at 25°C, the kobs is approximately 1.52 x 10-4 s-1.[3][4]

Visualizing Key Processes

The following diagrams, generated using the DOT language, illustrate important workflows and pathways related to the UV-vis analysis and behavior of this compound.

Caption: Experimental workflow for UV-vis analysis of this compound.

phosphine_dissociation cluster_legend Legend catalyst Grubbs 2nd Gen (GII) (Inactive Pre-catalyst) active_catalyst 14e- Active Species catalyst->active_catalyst k_diss pcy3 PCy3 active_catalyst->catalyst k_assoc k_diss Dissociation k_assoc Association

Caption: Phosphine dissociation equilibrium for this compound.

decomposition_pathway GII Grubbs 2nd Gen (GII) oxidized_GII Oxidized GII [GII]+• GII->oxidized_GII Oxidation (e.g., air) decomposition Decomposition Products oxidized_GII->decomposition Irreversible Chemical Step

Caption: A simplified proposed oxidative decomposition pathway for this compound.

References

Stability of Grubbs Second-Generation Catalyst in Organic Solvents: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Grubbs Second-Generation Catalyst is a cornerstone of modern organic synthesis, prized for its functional group tolerance and broad applicability in olefin metathesis. However, its efficacy is intrinsically linked to its stability in solution, a factor heavily influenced by the choice of organic solvent. This guide provides a comprehensive technical overview of the stability of the Grubbs Second-Generation Catalyst in various organic solvents, presenting quantitative data, detailed experimental protocols for stability assessment, and visual representations of key decomposition pathways.

Quantitative Analysis of Catalyst Stability

The stability of the Grubbs Second-Generation Catalyst in organic solvents is often discussed in the context of the dissociation of its tricyclohexylphosphine (B42057) (PCy₃) ligand, a key step in both the catalytic cycle and potential decomposition pathways. The rate of this dissociation varies significantly with the solvent, impacting the concentration of the active catalytic species and the propensity for degradation.

Below is a summary of the observed pseudo-first-order rate constants (k_obs) for the phosphine (B1218219) dissociation equilibrium of the Grubbs Second-Generation Catalyst in a selection of common organic solvents. This data provides a quantitative basis for comparing the initial phase of catalyst transformation in these media.[1][2]

SolventChemical FormulaObserved Rate Constant (k_obs) at 25°C (s⁻¹)
Dichloromethane (B109758) (DCM)CH₂Cl₂1.52 x 10⁻⁴
Dichloroethane (DCE)C₂H₄Cl₂2.6 x 10⁻⁴
ChloroformCHCl₃1.8 x 10⁻⁴
Toluene (B28343)C₇H₈0.8 x 10⁻⁴
Tetrahydrofuran (THF)C₄H₈O1.2 x 10⁻⁴

Interpretation of Data:

A higher k_obs value suggests a faster dissociation of the phosphine ligand, which can lead to a more rapid initiation of the metathesis reaction. However, the resulting 14-electron intermediate is also more susceptible to decomposition pathways. Toluene, with the lowest k_obs, provides a more stable environment for the catalyst in its resting state.[1] In contrast, chlorinated solvents like dichloroethane and dichloromethane promote a more rapid phosphine dissociation.[1] While often favored for their inertness in the metathesis reaction itself, these solvents can facilitate faster catalyst turnover and, potentially, degradation. Tetrahydrofuran (THF), a coordinating solvent, can interact with the catalyst, and in some cases of catalyst oxidation, can form a redox inactive THF-associated compound, effectively deactivating the catalyst.[1]

Experimental Protocols for Stability Assessment

Accurate determination of catalyst stability requires rigorous experimental design and execution. The following protocols outline methodologies for monitoring the stability of the Grubbs Second-Generation Catalyst using UV-visible and Nuclear Magnetic Resonance (NMR) spectroscopy.

UV-visible Spectrophotometry for Monitoring Phosphine Dissociation

This protocol details the steps for determining the kinetics of phosphine dissociation from the Grubbs Second-Generation Catalyst by monitoring changes in its UV-visible absorbance spectrum.[2]

Materials and Equipment:

  • Grubbs Second-Generation Catalyst

  • High-purity, anhydrous organic solvents (e.g., dichloromethane, toluene, THF)

  • UV-visible spectrophotometer with temperature control

  • Quartz cuvettes with airtight seals (e.g., screw caps (B75204) with septa)

  • Inert gas supply (e.g., argon or nitrogen)

  • Glovebox or Schlenk line for inert atmosphere handling

Procedure:

  • Solvent Preparation: Ensure all solvents are rigorously dried and degassed prior to use to exclude water and oxygen, which can independently lead to catalyst decomposition.

  • Stock Solution Preparation: Inside a glovebox or under a positive pressure of inert gas, prepare a stock solution of the Grubbs Second-Generation Catalyst in the desired solvent. A typical concentration is 0.10 mM.

  • Sample Preparation: Transfer the catalyst solution to an airtight quartz cuvette. Seal the cuvette to prevent atmospheric contamination.

  • Spectrophotometer Setup: Set the spectrophotometer to the desired temperature (e.g., 25°C). Allow the instrument to stabilize.

  • Data Acquisition: Place the cuvette in the spectrophotometer and immediately begin acquiring spectra at regular intervals. The primary absorbance band for the Grubbs Second-Generation Catalyst is typically observed around 334 nm, which is attributed to a metal-to-ligand charge transfer (MLCT).[2]

  • Data Analysis: Monitor the change in absorbance at the λ_max (e.g., 334 nm) over time. The observed rate constant (k_obs) can be determined by fitting the absorbance versus time data to a pseudo-first-order kinetic model.

¹H and ³¹P NMR Spectroscopy for Monitoring Catalyst Decomposition

NMR spectroscopy provides detailed structural information and allows for the identification and quantification of the parent catalyst, decomposition products, and dissociated ligands over time.[2]

Materials and Equipment:

  • Grubbs Second-Generation Catalyst

  • Deuterated, anhydrous organic solvents (e.g., CD₂Cl₂, C₇D₈, THF-d₈)

  • NMR spectrometer

  • NMR tubes with airtight seals (e.g., J. Young tubes)

  • Internal standard (optional, for quantitative analysis)

  • Inert gas supply

  • Glovebox or Schlenk line

Procedure:

  • Sample Preparation: In an inert atmosphere, dissolve a known quantity of the Grubbs Second-Generation Catalyst in the desired deuterated solvent to a typical concentration of 0.1 M.[2] If quantitative analysis is desired, add a known amount of an internal standard that does not react with the catalyst or decomposition products.

  • NMR Tube Sealing: Transfer the solution to an NMR tube and securely seal it to maintain an inert atmosphere.

  • Initial Spectrum Acquisition: Acquire initial ¹H and ³¹P NMR spectra at a defined temperature (e.g., 25°C). The characteristic benzylidene proton signal in the ¹H NMR spectrum and the coordinated phosphine signal in the ³¹P NMR spectrum are key indicators of the intact catalyst.

  • Time-Course Monitoring: Store the NMR tube at a constant temperature and acquire spectra at regular intervals over the desired period (e.g., hours to days).

  • Data Analysis:

    • In the ¹H NMR spectra, monitor the decrease in the integral of the benzylidene proton signal relative to the internal standard to quantify the decomposition of the catalyst.

    • In the ³¹P NMR spectra, monitor the decrease in the signal for the coordinated PCy₃ and the appearance of new signals corresponding to free PCy₃ or its oxidation products (e.g., O=PCy₃).[2] The percentage of catalyst transformation can be calculated from the relative integrals of these signals.[2]

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key logical relationships and experimental workflows related to the stability of the Grubbs Second-Generation Catalyst.

G Experimental Workflow for UV-vis Stability Study cluster_prep Preparation cluster_acq Data Acquisition cluster_analysis Analysis prep_solvent Dry and Degas Solvent prep_stock Prepare Catalyst Stock Solution (Inert Atmosphere) prep_solvent->prep_stock prep_sample Transfer to Airtight Cuvette prep_stock->prep_sample acq_run Acquire Spectra at Regular Intervals prep_sample->acq_run Introduce Sample acq_setup Set Spectrophotometer Temperature acq_setup->acq_run an_monitor Monitor Absorbance at λmax acq_run->an_monitor an_fit Fit Data to Kinetic Model an_monitor->an_fit an_calc Calculate k_obs an_fit->an_calc

Caption: Workflow for UV-vis Spectrophotometric Analysis of Catalyst Stability.

G General Decomposition Pathway of Grubbs II GII Grubbs II Catalyst (16e⁻) Active Active Species (14e⁻) GII->Active - PCy₃ Active->GII + PCy₃ Decomp Decomposition Products Active->Decomp Decomposition Pathways PCy3 PCy₃

Caption: Simplified General Decomposition Pathway of Grubbs II Catalyst.

G Solvent Influence on Decomposition cluster_chlorinated Chlorinated Solvents (DCM, DCE) cluster_aromatic Aromatic Solvents (Toluene) cluster_ethereal Ethereal Solvents (THF) GII Grubbs II Catalyst cl_path Faster PCy₃ Dissociation -> Higher concentration of active species -> Potentially faster decomposition GII->cl_path ar_path Slower PCy₃ Dissociation -> More stable resting state GII->ar_path eth_path Coordination to Ru center -> Potential for deactivation by forming inactive adducts GII->eth_path

Caption: Influence of Solvent Class on Catalyst Decomposition Pathways.

Conclusion

The stability of the Grubbs Second-Generation Catalyst is a critical parameter that is profoundly influenced by the choice of organic solvent. Chlorinated solvents tend to promote faster initiation but may also accelerate decomposition, while aromatic solvents like toluene offer a more stable environment for the catalyst in its resting state. Ethereal solvents such as THF can directly interact with the catalyst, potentially leading to deactivation. A thorough understanding of these solvent effects, supported by quantitative data and robust experimental protocols, is essential for optimizing reaction conditions, maximizing catalyst lifetime, and achieving desired outcomes in olefin metathesis reactions. This guide provides a foundational framework for researchers and professionals to make informed decisions regarding solvent selection and stability assessment in their synthetic endeavors.

References

A Theoretical and Mechanistic Guide to the Reactivity of Second-Generation Grubbs Catalysts

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The advent of the second-generation Grubbs catalyst, characterized by the replacement of a phosphine (B1218219) ligand with a more strongly donating N-heterocyclic carbene (NHC), marked a significant leap in the field of olefin metathesis.[1][2] These catalysts exhibit superior activity, stability, and functional group tolerance compared to their first-generation counterparts, broadening the scope of metathesis in organic synthesis, polymer science, and drug development.[3][4] Theoretical studies, primarily employing Density Functional Theory (DFT), have been instrumental in elucidating the intricate mechanisms governing their reactivity, stability, and decomposition. This guide provides an in-depth analysis of the theoretical understanding of the Grubbs second-generation catalyst's reactivity, tailored for researchers and professionals in the chemical sciences.

The Olefin Metathesis Catalytic Cycle

Theoretical investigations have firmly established a dissociative mechanism as the primary productive pathway for the second-generation Grubbs catalyst.[3][5] The cycle begins with the 16-electron precatalyst and proceeds through a series of well-defined steps to achieve the catalytic turnover.

Key Steps in the Catalytic Cycle:

  • Initiation (Ligand Dissociation): The catalytic cycle is initiated by the dissociation of the phosphine ligand (typically tricyclohexylphosphine, PCy₃) from the 16-electron precatalyst. This reversible step generates the highly reactive, 14-electron active species.[3][5] Computational studies place the free energy barrier for this dissociation in the range of 18-26 kcal/mol.

  • Olefin Coordination: The incoming olefin substrate coordinates to the unsaturated 14-electron ruthenium center to form a π-complex.[3]

  • [2+2] Cycloaddition: The coordinated olefin undergoes a [2+2] cycloaddition with the ruthenium-carbene bond to form a four-membered metallacyclobutane intermediate.[1][6][7][8] For many substrates, this step is predicted to be the rate-determining step of the overall reaction.[6]

  • [2+2] Cycloreversion: The metallacyclobutane intermediate then undergoes a retro-[2+2] cycloaddition. This fragmentation can occur in two ways, either regenerating the starting materials or proceeding forward to release the new olefin product and a new ruthenium alkylidene complex.[9][10]

  • Product Release and Catalyst Regeneration: The newly formed olefin product dissociates, and the regenerated 14-electron ruthenium alkylidene is ready to coordinate another substrate molecule, thus continuing the catalytic cycle.

Grubbs_Catalytic_Cycle cluster_initiation Initiation cluster_metathesis Metathesis Cycle Precatalyst Precatalyst (16e) ActiveCatalyst Active Catalyst (14e) Precatalyst->ActiveCatalyst + PCy₃ - PCy₃ OlefinComplex Olefin π-Complex ActiveCatalyst->OlefinComplex + Olefin (R¹=R¹) Metallacycle Metallacyclobutane Intermediate OlefinComplex->Metallacycle [2+2] Cycloaddition (RDS) ProductComplex Product π-Complex Metallacycle->ProductComplex [2+2] Cycloreversion ProductComplex->ActiveCatalyst - Olefin (R²=R²) (Regeneration)

Figure 1: The dissociative catalytic cycle of the Grubbs 2nd generation catalyst.

Source of Enhanced Reactivity: A Theoretical Perspective

The superior performance of the second-generation catalyst is attributed to the electronic properties of the NHC ligand. Unlike the phosphine it replaces, the NHC is a very strong σ-donor and a weaker π-acceptor.[11] This electronic profile has several consequences, as revealed by theoretical studies:

  • Stabilization of the Active Species: The strong electron donation from the NHC ligand stabilizes the 14-electron intermediate formed after phosphine dissociation.

  • Increased Olefin Affinity: The enhanced activity of the second-generation systems is largely due to their much greater affinity for coordinating an olefinic substrate relative to rebinding the dissociated phosphine, when compared to first-generation systems.[3]

  • Favorable Energetics: DFT calculations have shown that the second-generation catalyst has a lower reorganization energy for the conformational changes required during the catalytic cycle.[12][13][14] Furthermore, the formation of the key ruthenacyclobutane intermediate is energetically more favorable for the second-generation catalyst than for the first.[12][13][14]

Figure 2: Key structural difference between 1st and 2nd generation Grubbs catalysts.

Catalyst Stability and Decomposition Pathways

Despite their robustness, second-generation catalysts are susceptible to decomposition, which terminates the catalytic process. Theoretical studies have been crucial in identifying and characterizing the primary degradation pathways.

  • C-H Activation Pathway: A significant decomposition route for the active 14-electron catalyst involves intramolecular C-H bond activation of one of the aryl substituents on the NHC ligand.[15][16] This pathway proceeds through the formation of an agostic complex, followed by C-H σ-bond metathesis and subsequent transformations.[15][16] The rate-determining step for this pathway is the final carbene-arene bond formation, with a calculated activation barrier of 28.6 kcal/mol.[15]

  • β-Hydride Elimination: Another major substrate-dependent decomposition mechanism involves β-hydride transfer from the metallacyclobutane intermediate.[17][18] This pathway leads to the formation of ruthenium-hydride species, which are inactive in metathesis but can catalyze olefin isomerization.[8][18] The calculated Gibbs free energy barrier for this process is approximately 24.3 kcal/mol for the second-generation catalyst.[17]

  • Degradation in Protic Solvents: The presence of primary alcohols, water, or bases can also lead to catalyst decomposition, often resulting in the formation of inactive ruthenium hydride or carbonyl species.[1][17][19][20]

Decomposition_Pathway Active Active Catalyst (14e) Agostic Agostic Complex Active->Agostic C-H Activation (ΔG‡ = 13.6 kcal/mol) Benzyl Benzyl Complex Agostic->Benzyl σ-Bond Metathesis (ΔG‡ = 26.7 kcal/mol) Product1 Decomposition Product 1 Benzyl->Product1 Carbene-Arene Coupling (RDS, ΔG‡ = 28.6 kcal/mol) Decomp Further Decomposition Product1->Decomp

Figure 3: Simplified C-H activation decomposition pathway with calculated barriers.

Quantitative Energetic Data from Theoretical Studies

DFT calculations provide critical quantitative data on the energetics of the reaction pathways, offering insights into reaction rates and catalyst stability. The table below summarizes key activation barriers (ΔG‡) calculated for the second-generation Grubbs catalyst.

ProcessStepCatalyst SystemCalculated Barrier (kcal/mol)Reference
Initiation PCy₃ DissociationG218 - 26
Decomposition Agostic Complex Formation (C-H Activation)G2 Active Form13.6[15]
Decomposition C-H σ-Bond MetathesisG2 Active Form26.7[15]
Decomposition Carbene-Arene Coupling (RDS)G2 Active Form28.6[15]
Decomposition β-Hydride Transfer from MetallacycleG224.3[17]

Standard Computational Methodologies

The theoretical investigation of Grubbs catalyst reactivity relies on sophisticated computational chemistry protocols. Understanding these methods is crucial for interpreting the published data.

  • Primary Method (Density Functional Theory - DFT): DFT is the workhorse method for these systems, providing a good balance between computational cost and accuracy.[1][6][7][8][15]

  • Functionals: A variety of density functionals are employed. The B3LYP hybrid functional is very common.[7][9] Functionals from the M06 suite (e.g., M06-L) are also frequently used for their accuracy in organometallic chemistry.[6]

  • Basis Sets: For the heavy ruthenium atom, effective core potentials (ECPs) like the Los Alamos National Laboratory Double-Zeta (LANL2DZ) or Stuttgart-Dresden (SDD) are used to describe the core electrons, reducing computational expense. The valence electrons are treated with basis sets like LACVP* or Jorge-TZP.[9][21] For lighter atoms (C, H, N, P, Cl), Pople-style basis sets (e.g., 6-31G(d,p)) are standard.[21]

  • Solvent Effects: To simulate reaction conditions more realistically, calculations often incorporate an implicit solvent model, such as the Polarizable Continuum Model (PCM).

  • Workflow: A typical study involves geometry optimization of all reactants, intermediates, transition states, and products. Frequency calculations are then performed to confirm the nature of these stationary points (minima or first-order saddle points) and to obtain Gibbs free energies. Intrinsic Reaction Coordinate (IRC) calculations are often used to verify that a transition state correctly connects the intended reactant and product.

Computational_Workflow start Define Molecular System & Model opt Geometry Optimization (Find Energy Minimum) start->opt freq Frequency Calculation (Confirm Minimum, Obtain Free Energy) opt->freq ts_search Transition State (TS) Search opt->ts_search energy Construct Potential Energy Surface freq->energy ts_freq TS Frequency Calc. (Confirm Saddle Point) ts_search->ts_freq irc IRC Calculation (Verify Reactant/Product Connection) ts_freq->irc irc->energy

Figure 4: A typical workflow for a theoretical study of a reaction mechanism.

Theoretical studies have provided invaluable, atomistic-level insights into the reactivity of the second-generation Grubbs catalyst. They have rationalized its high efficiency through the electronic effects of the NHC ligand and have mapped out the full catalytic cycle with quantitative energetic data. Crucially, these computational models have also identified key decomposition pathways that limit catalyst lifetime, offering a roadmap for the rational design of next-generation catalysts with enhanced stability and activity. The synergy between computational and experimental chemistry continues to drive innovation in the powerful field of olefin metathesis.

References

Probing the Core of Catalysis: An In-depth Technical Guide to the Grubbs Second-Generation Catalyst's Phosphine Ligand Dissociation Energy

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Pasadena, CA – December 21, 2025 – A comprehensive technical guide released today offers researchers, scientists, and drug development professionals a deep dive into the critical phosphine (B1218219) ligand dissociation energy of the second-generation Grubbs catalyst. This guide provides a consolidated resource of quantitative data, detailed experimental and computational methodologies, and a visual representation of the catalytic cycle, aiming to facilitate a more profound understanding and application of this pivotal catalyst in olefin metathesis.

The second-generation Grubbs catalyst, renowned for its high activity and functional group tolerance, plays a crucial role in the synthesis of complex molecules. The initiation of its catalytic activity is governed by the dissociation of a tricyclohexylphosphine (B42057) (PCy₃) ligand. The energy barrier of this dissociation is a key determinant of the catalyst's initiation rate and overall efficiency. This guide synthesizes key findings from the scientific literature to provide a detailed overview of this fundamental step.

Quantitative Analysis of Ligand Dissociation

The dissociation of the phosphine ligand from the 16-electron precatalyst to form the catalytically active 14-electron species is the rate-determining step in the initiation of olefin metathesis.[1] Extensive kinetic and computational studies have been conducted to quantify the energetics of this process. The following table summarizes the key quantitative data for the phosphine ligand dissociation from the second-generation Grubbs catalyst, formally known as Benzylidene[1,3-bis(2,4,6-trimethylphenyl)-2-imidazolidinylidene]dichloro(tricyclohexylphosphine)ruthenium.[2]

ParameterValueMethodReference
Activation Enthalpy (ΔH‡) 27 ± 2 kcal/molKinetic Studies[1]
Rate Constant (k₁) 0.13 ± 0.01 s⁻¹Kinetic Studies[1]
Gibbs Free Energy of Activation (ΔG‡) 17.8–25.7 kcal/molDFT Calculations[1]

The Catalytic Cycle: A Dissociative Pathway

The catalytic cycle of the second-generation Grubbs catalyst proceeds via a dissociative mechanism, which is initiated by the dissociation of the phosphine ligand. This initial step is crucial as it opens a coordination site for the incoming olefin substrate. The generally accepted mechanism, first proposed by Chauvin, involves the formation of a metallacyclobutane intermediate.[3][4]

Grubbs_Catalytic_Cycle Precatalyst 16e⁻ Precatalyst (G-II) ActiveCatalyst 14e⁻ Active Catalyst Precatalyst->ActiveCatalyst - PCy₃ (k₁) (Rate-Determining) OlefinComplex Olefin π-Complex ActiveCatalyst->OlefinComplex + Olefin (R¹=R¹) Metallacyclobutane Metallacyclobutane OlefinComplex->Metallacyclobutane [2+2] Cycloaddition ProductComplex Product π-Complex Metallacyclobutane->ProductComplex [2+2] Retro-Cycloaddition NewCarbene New Alkylidene ProductComplex->NewCarbene - Product (R¹=R²) NewCarbene->ActiveCatalyst + Olefin (R³=R⁴) (Cycle Continues)

Figure 1. Dissociative Catalytic Cycle of the Grubbs 2nd Generation Catalyst.

Experimental and Computational Protocols

The determination of the ligand dissociation energy relies on a combination of experimental kinetic studies and theoretical calculations.

Experimental Determination via NMR and UV-Vis Spectroscopy

Kinetic studies are paramount in experimentally determining the rate of phosphine dissociation. Both Nuclear Magnetic Resonance (NMR) and Ultraviolet-Visible (UV-Vis) spectroscopy are powerful techniques for monitoring the reaction progress in real-time.[5][6]

Protocol for ³¹P NMR Kinetic Study:

  • Sample Preparation: A solution of the Grubbs second-generation catalyst (e.g., 0.024 mmol) is prepared in a dry, deuterated solvent (e.g., 5 mL of CDCl₃) within an NMR tube under an inert atmosphere (e.g., argon).[7] The concentration is chosen to provide a good signal-to-noise ratio within a reasonable acquisition time.

  • Spectrometer Setup: A high-field NMR spectrometer equipped with a variable temperature probe is used. The spectrometer is tuned to the ³¹P nucleus.

  • Data Acquisition: A series of one-dimensional ³¹P NMR spectra are acquired at a constant temperature (e.g., 40 °C) over a period of time.[7] The disappearance of the signal corresponding to the phosphine ligand coordinated to the ruthenium center and the appearance of the signal for the free phosphine are monitored.

  • Data Analysis: The integration of the respective signals is used to determine the concentration of the catalyst and the dissociated phosphine at each time point. The natural logarithm of the concentration of the catalyst is plotted against time. The negative of the slope of this plot gives the pseudo-first-order rate constant (k_obs) for the dissociation.

Protocol for UV-Vis Kinetic Study:

  • Sample Preparation: A dilute solution of the Grubbs second-generation catalyst (e.g., 0.10 mM) is prepared in a suitable solvent (e.g., dry CH₂Cl₂) in a quartz cuvette under an inert atmosphere.[5]

  • Spectrophotometer Setup: A UV-Vis spectrophotometer with a temperature-controlled cell holder is used. A preliminary scan is performed to identify a wavelength where there is a significant change in absorbance upon phosphine dissociation. For the Grubbs second-generation catalyst, a wavelength of 334 nm is often monitored.[5]

  • Data Acquisition: The absorbance at the chosen wavelength is monitored over time at a constant temperature.

  • Data Analysis: The absorbance data is converted to concentration using the Beer-Lambert law. The kinetic data is then analyzed using appropriate rate law equations to determine the rate constant of the dissociation.[8]

Computational Determination via Density Functional Theory (DFT)

Density Functional Theory (DFT) calculations provide a theoretical framework to investigate the energetics of the ligand dissociation process, including the transition state structure and the activation energy barrier.

Protocol for DFT Calculation:

  • Model System Setup: The initial coordinates of the Grubbs second-generation catalyst are built using a molecular modeling program.

  • Software and Method Selection: A quantum chemistry software package (e.g., Gaussian, ORCA) is used. A suitable density functional, such as B3LYP or M06, and a basis set appropriate for transition metals and main group elements (e.g., a mixed basis set like LANL2DZ for Ruthenium and 6-31G(d) for other atoms) are chosen.[9][10]

  • Geometry Optimization: The geometry of the intact Grubbs second-generation catalyst (the precatalyst) and the dissociated species (the 14-electron active catalyst and the free phosphine ligand) are optimized to find their minimum energy structures.

  • Transition State Search: A transition state search is performed to locate the saddle point on the potential energy surface corresponding to the phosphine dissociation. This is often done using methods like the synchronous transit-guided quasi-Newton (STQN) method.

  • Frequency Analysis: Vibrational frequency calculations are performed on the optimized structures to confirm that the minima have all real frequencies and the transition state has exactly one imaginary frequency corresponding to the Ru-P bond breaking.

  • Energy Calculation: Single-point energy calculations are performed on the optimized structures to obtain the electronic energies. These are then corrected for zero-point vibrational energy, thermal contributions, and solvation effects (using a continuum solvation model like PCM) to obtain the Gibbs free energies of the reactant, transition state, and products. The dissociation energy is then calculated as the difference in Gibbs free energy between the transition state and the reactant.

Logical Workflow for Determining Dissociation Energy

The determination of the phosphine ligand dissociation energy follows a logical workflow that integrates both experimental and computational approaches to provide a comprehensive understanding.

Dissociation_Energy_Workflow cluster_experimental Experimental Approach cluster_computational Computational Approach Exp_Setup Sample Preparation (Inert Atmosphere) Kinetic_Monitoring Kinetic Monitoring (NMR or UV-Vis) Exp_Setup->Kinetic_Monitoring Data_Analysis Data Analysis (Rate Law Fitting) Kinetic_Monitoring->Data_Analysis Exp_Result Experimental Rate Constant (k) and Activation Parameters (ΔH‡, ΔS‡) Data_Analysis->Exp_Result Validation Validation and Comparison Exp_Result->Validation Comp_Setup Model Building and Method Selection (DFT) Optimization Geometry Optimization (Reactant, Product) Comp_Setup->Optimization TS_Search Transition State Search Optimization->TS_Search Energy_Calc Energy Calculation (with Corrections) TS_Search->Energy_Calc Comp_Result Calculated Activation Energy (ΔG‡) Energy_Calc->Comp_Result Comp_Result->Validation

Figure 2. Workflow for Determining Ligand Dissociation Energy.

This in-depth guide provides a foundational understanding of the critical phosphine ligand dissociation energy in the second-generation Grubbs catalyst. By presenting quantitative data, detailed methodologies, and a clear visualization of the catalytic process, this resource aims to empower researchers to better utilize and innovate upon this powerful catalytic system.

References

Methodological & Application

Application of Grubbs Catalyst 2nd Generation in Natural Product Synthesis: A Detailed Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The development of well-defined ruthenium olefin metathesis catalysts has revolutionized the field of complex molecule synthesis. Among these, the Grubbs Catalyst 2nd Generation has emerged as a workhorse for synthetic chemists due to its enhanced reactivity, stability, and broad functional group tolerance compared to its predecessor.[1][2][3] This catalyst is particularly valued for its efficiency in ring-closing metathesis (RCM), a powerful strategy for the construction of carbocyclic and heterocyclic rings, including the macrocyclic cores of many biologically active natural products.[4] This document provides detailed application notes and protocols for the use of this compound in the total synthesis of several complex natural products, aimed at researchers, scientists, and drug development professionals.

Key Applications in Total Synthesis

The this compound has been instrumental in the successful total syntheses of numerous natural products. Its ability to forge carbon-carbon double bonds under mild conditions makes it an invaluable tool for macrocyclization and the formation of other challenging cyclic systems. Below are selected examples showcasing its application.

Total Synthesis of Floresolide B

Floresolide B is a marine natural product that exhibits cytotoxicity against tumor cells. A key step in its total synthesis by K. C. Nicolaou and coworkers involved a late-stage intramolecular ring-closing metathesis to construct the strained 12-membered ring.

Reaction Scheme:

G Diene_Precursor Diene Precursor Floresolide_B Floresolide B Diene_Precursor->Floresolide_B Grubbs Catalyst 2nd Gen. DCM, reflux

Caption: RCM cyclization to form the macrocyclic core of Floresolide B.

Quantitative Data for RCM in Floresolide B Synthesis:

ParameterValue
Substrate Diene Precursor
Catalyst This compound
Catalyst Loading 10 mol%
Solvent Dichloromethane (B109758) (DCM)
Concentration 0.5 mM
Temperature Reflux (40 °C)
Reaction Time 12 hours
Yield 89%

Experimental Protocol: Ring-Closing Metathesis for Floresolide B

  • To a solution of the diene precursor (1.0 eq) in anhydrous and degassed dichloromethane (DCM) to achieve a concentration of 0.5 mM, is added this compound (0.10 eq).

  • The reaction mixture is heated to reflux under an argon atmosphere for 12 hours.

  • Progress of the reaction is monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure.

  • The residue is purified by flash column chromatography on silica (B1680970) gel to afford Floresolide B.

Total Synthesis of Ophirin B

Ophirin B, a diterpene isolated from a marine soft coral, possesses a complex polycyclic architecture. The total synthesis developed by Michael T. Crimmins' group utilized a key RCM reaction to form the nine-membered oxonene ring.[5]

Reaction Scheme:

G Diene_Precursor Acyclic Diene Oxonene_Intermediate Oxonene Intermediate Diene_Precursor->Oxonene_Intermediate Grubbs Catalyst 2nd Gen. Toluene (B28343), 80 °C

Caption: Formation of the nine-membered ring in the synthesis of Ophirin B.

Quantitative Data for RCM in Ophirin B Synthesis:

ParameterValue
Substrate Acyclic Diene Intermediate
Catalyst This compound
Catalyst Loading 5 mol%
Solvent Toluene
Concentration 1 mM
Temperature 80 °C
Reaction Time 4 hours
Yield 85%

Experimental Protocol: Ring-Closing Metathesis for Ophirin B Intermediate

  • A solution of the acyclic diene (1.0 eq) in anhydrous and degassed toluene is prepared to a final concentration of 1 mM.

  • This compound (0.05 eq) is added to the solution under an argon atmosphere.

  • The reaction mixture is heated to 80 °C and stirred for 4 hours.

  • The reaction is monitored for completion by TLC analysis.

  • After cooling to room temperature, the solvent is evaporated in vacuo.

  • The crude product is purified by flash chromatography on silica gel to yield the oxonene intermediate.

Formal Synthesis of Ingenol (B1671944)

Ingenol is a complex diterpenoid known for its pro-inflammatory and anti-cancer activities. A formal synthesis by Hideo Kigoshi and colleagues featured a remarkable RCM reaction to construct the highly strained seven-membered B-ring within a bridged system.[5]

Reaction Scheme:

G Diene_Precursor Tricyclic Diene Ingenol_Core Ingenol Core Structure Diene_Precursor->Ingenol_Core Grubbs Catalyst 2nd Gen. DCM, reflux

Caption: RCM to form the strained B-ring of the Ingenol core.

Quantitative Data for RCM in Ingenol Formal Synthesis:

ParameterValue
Substrate Tricyclic Diene Precursor
Catalyst This compound
Catalyst Loading 20 mol%
Solvent Dichloromethane (DCM)
Concentration 5 mM
Temperature Reflux (40 °C)
Reaction Time 2 hours
Yield 76%

Experimental Protocol: Ring-Closing Metathesis for Ingenol Core

  • The tricyclic diene precursor (1.0 eq) is dissolved in anhydrous and degassed dichloromethane (DCM) to a concentration of 5 mM.

  • This compound (0.20 eq) is added, and the mixture is heated to reflux under an argon atmosphere.

  • The reaction is stirred for 2 hours, with progress monitored by TLC.

  • Upon completion, the reaction is cooled, and the solvent is removed under reduced pressure.

  • The resulting residue is purified by flash column chromatography to afford the ingenol core structure.

Total Synthesis of (-)-Lasubine II

(-)-Lasubine II is a Lythraceae alkaloid with a quinolizidine (B1214090) skeleton. Its total synthesis has been achieved via various strategies, with some routes employing RCM for the construction of one of the rings.[6][7]

Reaction Scheme:

G Diene_Precursor Amino Diene Quinolizidine_Intermediate Quinolizidine Intermediate Diene_Precursor->Quinolizidine_Intermediate Grubbs Catalyst 2nd Gen. DCM, reflux

Caption: RCM for the formation of the quinolizidine core of (-)-Lasubine II.

Quantitative Data for RCM in a Synthesis of (-)-Lasubine II:

ParameterValue
Substrate N-alkenyl-α-allylpiperidine derivative
Catalyst This compound
Catalyst Loading 5 mol%
Solvent Dichloromethane (DCM)
Concentration 10 mM
Temperature Reflux (40 °C)
Reaction Time 12 hours
Yield 80%

Experimental Protocol: Ring-Closing Metathesis for Quinolizidine Intermediate

  • To a solution of the amino diene precursor (1.0 eq) in anhydrous and degassed dichloromethane (DCM) (to a concentration of 10 mM) is added this compound (0.05 eq).

  • The solution is heated to reflux under an argon atmosphere for 12 hours.

  • The reaction is monitored by TLC for the disappearance of the starting material.

  • After completion, the reaction mixture is cooled to ambient temperature, and the solvent is concentrated in vacuo.

  • The crude product is purified via flash column chromatography on silica gel to give the desired quinolizidine intermediate.

General Considerations for RCM with this compound

  • Solvent: Dichloromethane (DCM) and toluene are the most commonly used solvents. They should be anhydrous and thoroughly degassed to prevent catalyst deactivation.

  • Concentration: RCM reactions are typically run at high dilution (0.5-10 mM) to favor the intramolecular cyclization over intermolecular oligomerization. The optimal concentration is substrate-dependent.

  • Temperature: Reactions are often performed at room temperature or elevated temperatures (40-80 °C) to facilitate catalysis.

  • Catalyst Loading: Catalyst loading typically ranges from 1 to 20 mol%, depending on the difficulty of the ring closure. For strained or sterically hindered systems, higher catalyst loadings may be necessary.

  • Atmosphere: All RCM reactions should be carried out under an inert atmosphere (e.g., argon or nitrogen) to protect the catalyst from oxygen.

Logical Workflow for a Typical RCM Experiment

G cluster_prep Preparation cluster_reaction Reaction Setup cluster_workup Workup & Purification cluster_analysis Analysis Diene Synthesize & Purify Diene Precursor Dissolve Dissolve Diene in Solvent Diene->Dissolve Solvent Dry & Degas Solvent Solvent->Dissolve Add_Cat Add Grubbs Catalyst 2nd Generation Dissolve->Add_Cat Heat Heat to Desired Temperature Add_Cat->Heat Monitor Monitor Reaction (e.g., TLC) Heat->Monitor Quench Cool & Concentrate Monitor->Quench Reaction Complete Purify Purify by Chromatography Quench->Purify Characterize Characterize Product (NMR, MS, etc.) Purify->Characterize

References

Application Notes and Protocols for Cross-Metathesis with Electron-Deficient Olefins

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for performing cross-metathesis (CM) reactions with electron-deficient olefins. This powerful carbon-carbon bond-forming reaction has become an invaluable tool in organic synthesis, offering a direct route to functionalized alkenes that are key intermediates in medicinal chemistry and natural product synthesis.

Introduction

Olefin cross-metathesis is a catalytic reaction that allows for the exchange of substituents between two different alkenes. The advent of well-defined ruthenium catalysts, particularly the second-generation Grubbs and Hoveyda-Grubbs catalysts, has significantly expanded the scope of this transformation to include challenging substrates like electron-deficient olefins.[1][2] These catalysts exhibit high activity, excellent functional group tolerance, and often provide high stereoselectivity for the E-isomer of the product.[3][4]

Electron-deficient olefins, such as α,β-unsaturated esters, amides, ketones, and nitriles, are generally less reactive in metathesis than their electron-rich counterparts.[4][5] However, by carefully selecting the catalyst and reaction conditions, highly selective cross-metathesis can be achieved.[3][6] The key to a selective reaction often lies in the differential reactivity of the two olefin partners, where one olefin undergoes rapid homodimerization while the other does not.[3][4]

Data Presentation

The following tables summarize quantitative data for the cross-metathesis of various electron-deficient olefins with different coupling partners, highlighting the catalyst used, reaction conditions, and outcomes.

Table 1: Cross-Metathesis with α,β-Unsaturated Esters and Amides

EntryElectron-Deficient OlefinCoupling PartnerCatalyst (mol%)ConditionsYield (%)E:Z RatioReference
1Methyl acrylate (B77674)1-Decene (B1663960)Grubbs II (5)CH₂Cl₂, reflux, 12h85>20:1[3]
2Ethyl acrylateDiallyldiphenylsilaneHoveyda-Grubbs II (2.5)CH₂Cl₂, rt, 12h90 (bis-CM)-[7]
3tert-Butyl acrylate1-Phenyl-1-propen-3-olGrubbs II (5) + CuI (6)Diethyl ether, 40°C, 6-12h88-
4Acrylamide1-OcteneGrubbs II (5-7)CH₂Cl₂, reflux, 12h89>20:1
5N,N-DimethylacrylamideEugenol acetate (B1210297)Hoveyda-Grubbs II type (1)Toluene, 80°C92>98:2[8]

Table 2: Cross-Metathesis with α,β-Unsaturated Ketones, Aldehydes, and Nitriles

EntryElectron-Deficient OlefinCoupling PartnerCatalyst (mol%)ConditionsYield (%)E:Z RatioReference
1Methyl vinyl ketone1-OcteneGrubbs II (5-7)CH₂Cl₂, reflux, 12h82>20:1[3]
2Acrolein1-DeceneGrubbs I (2-5)CH₂Cl₂80-90-[9]
3AcrylonitrileStyreneGrubbs ICH₂Cl₂, refluxHigh-[3]
4AcrylonitrileEugenol acetateHoveyda-Grubbs II type (slow addition)Diethyl carbonate, 100°C821:2[8]
5Crotonaldehyde1-OcteneGrubbs catalyst---[9]

Experimental Protocols

The following are generalized and specific protocols for conducting cross-metathesis reactions with electron-deficient olefins.

General Protocol for Cross-Metathesis

This protocol provides a general guideline for setting up a cross-metathesis reaction. The specific catalyst, solvent, temperature, and reaction time will need to be optimized for each specific substrate combination.

Materials:

  • Ruthenium catalyst (e.g., Grubbs II, Hoveyda-Grubbs II)

  • Electron-deficient olefin

  • Coupling partner olefin

  • Anhydrous, degassed solvent (e.g., dichloromethane (B109758), toluene, diethyl ether)

  • Inert atmosphere (Nitrogen or Argon)

  • Standard laboratory glassware (Schlenk flask or similar)

  • Stir plate and stir bar

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add the electron-deficient olefin and the coupling partner olefin.

  • Add the anhydrous, degassed solvent to achieve the desired concentration (typically 0.1-0.5 M).

  • Commence stirring the solution.

  • In a separate vial, weigh the appropriate amount of the ruthenium catalyst (typically 1-5 mol%).

  • Add the catalyst to the reaction mixture as a solid or dissolved in a small amount of the reaction solvent.

  • Heat the reaction to the desired temperature (if necessary) and monitor the progress by TLC or GC/LC-MS. Reaction times can vary from a few hours to 24 hours.

  • Upon completion, cool the reaction to room temperature.

  • The catalyst can be removed by filtration through a pad of silica (B1680970) gel, sometimes with the aid of a scavenger reagent.

  • Concentrate the filtrate under reduced pressure and purify the residue by column chromatography to afford the desired cross-metathesis product.

Specific Protocol: Synthesis of (E)-Methyl undec-2-enoate

This protocol describes the cross-metathesis of methyl acrylate and 1-decene using Grubbs Second Generation Catalyst, based on established procedures.[3]

Materials:

  • Grubbs Second Generation Catalyst (Grubbs II)

  • Methyl acrylate

  • 1-Decene

  • Anhydrous, degassed dichloromethane (CH₂Cl₂)

  • Inert atmosphere (Nitrogen or Argon)

  • Schlenk flask (50 mL)

  • Magnetic stir bar

  • Reflux condenser

Procedure:

  • To a 50 mL Schlenk flask, flame-dried under vacuum and backfilled with argon, add 1-decene (1.0 g, 7.13 mmol, 1.0 equiv).

  • Add anhydrous, degassed dichloromethane (14 mL) to dissolve the 1-decene.

  • Add methyl acrylate (0.64 mL, 7.13 mmol, 1.0 equiv) to the solution.

  • In a glovebox or under a positive pressure of argon, weigh Grubbs Second Generation Catalyst (0.30 g, 0.36 mmol, 5 mol%) and add it to the reaction flask.

  • Fit the flask with a reflux condenser under argon and heat the mixture to reflux (approx. 40°C) with vigorous stirring.

  • Maintain the reaction at reflux for 12 hours. Monitor the reaction progress by TLC (e.g., 9:1 hexanes:ethyl acetate).

  • After 12 hours, cool the reaction mixture to room temperature.

  • Concentrate the reaction mixture in vacuo.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate to yield (E)-methyl undec-2-enoate as a colorless oil.

Mandatory Visualizations

The following diagrams illustrate the key processes involved in the cross-metathesis of electron-deficient olefins.

Cross_Metathesis_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification Reactants Olefins (Electron-Deficient & Partner) ReactionMix Reaction Mixture Reactants->ReactionMix Solvent Anhydrous Solvent Solvent->ReactionMix Catalyst Ru Catalyst Catalyst->ReactionMix Heating Heating (optional) ReactionMix->Heating Quenching Catalyst Removal Heating->Quenching Reaction Completion Purification Column Chromatography Quenching->Purification Product Pure Cross-Product Purification->Product

Caption: General workflow for a cross-metathesis reaction.

Catalytic_Cycle catalyst [Ru]=CHR¹ intermediate1 Metallocyclobutane 1 catalyst->intermediate1 + Olefin 1 olefin1 R²CH=CHR³ (Olefin 1) catalyst_new [Ru]=CHR² intermediate1->catalyst_new [- R¹CH=CHR³] product1 R¹CH=CHR³ (Byproduct) intermediate2 Metallocyclobutane 2 catalyst_new->intermediate2 + Olefin 2 olefin2 R⁴CH=CHR⁵ (Olefin 2) intermediate2->catalyst [- R²CH=CHR⁵] product2 R²CH=CHR⁵ (Desired Product) catalyst_regenerated [Ru]=CHR⁴

References

Application Notes and Protocols for Ring-Opening Metathesis Polymerization (ROMP) of Strained Cycloalkenes using Grubbs Catalyst 2nd Generation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for conducting Ring-Opening Metathesis Polymerization (ROMP) of various strained cycloalkenes utilizing the Grubbs Catalyst 2nd Generation. This powerful and versatile catalyst enables the synthesis of polymers with controlled molecular weights and narrow polydispersity indices, making it an invaluable tool in materials science and drug delivery applications.

Introduction

Ring-Opening Metathesis Polymerization (ROMP) is a chain-growth polymerization that proceeds via an olefin metathesis reaction of cyclic olefins. The primary driving force for this reaction is the relief of ring strain in the monomer.[1] The Grubbs 2nd Generation Catalyst, a ruthenium-based complex, is highly favored for ROMP due to its excellent functional group tolerance, stability in air and moisture, and high activity.[2][3] This catalyst features an N-heterocyclic carbene (NHC) ligand, which significantly enhances its catalytic activity compared to the first-generation catalyst.[4]

These protocols are designed to guide researchers in successfully performing ROMP of common strained cycloalkenes such as norbornene derivatives, cyclooctene (B146475) derivatives, and dicyclopentadiene.

Data Presentation

The following tables summarize quantitative data from various studies on the ROMP of different strained cycloalkenes using Grubbs 2nd Generation or the closely related Hoveyda-Grubbs 2nd Generation catalyst. These tables are intended to provide a comparative overview of the polymerization behavior of these monomers.

Table 1: ROMP of Norbornene Derivatives

MonomerCatalyst (mol%)SolventTemp. (°C)Time (h)Mₙ (kDa)Mₙ (theoretical, kDa)PDI (Mₙ/Mₙ)Yield (%)Reference
Symmetric Norbornadiene Diester (1a)0.3CH₂Cl₂-151-106--[5][6]
Symmetric Norbornadiene Diester (2a)0.3CH₂Cl₂-15180.71061.0876[6][7]
5-norbornene-2,3-dicarboxylic anhydride0.05DMF25248-2.0-[4]
2-Norbornene0.033C₆D₆RT1 min>95% conv.---[8]
5-Ethylidene-2-norbornene0.033C₆D₆RT1 min>95% conv.---[8]

Table 2: ROMP of Cyclooctene Derivatives

MonomerCatalyst (mol%)SolventTemp. (°C)Time (h)Mₙ (kDa)PDI (Mₙ/Mₙ)Yield (%)Reference
5-acetyloxycyclooct-1-ene0.83CH₂Cl₂RT-1.6 (Mₙ)1.695[9][10]
5-bromocyclooct-1-ene-CH₂Cl₂RT-0.75 (Mₙ)1.1-
1,5-cyclooctadiene-CH₂Cl₂RT-0.52 (Mₙ)--[10]
Amine functionalized cyclooctene-------[11]

Table 3: ROMP of Dicyclopentadiene (DCPD)

Monomer:Catalyst RatioSolventTemp. (°C)TimePolymer PropertiesReference
5000:1NeatRT--[1]
3750:1NeatRT--[1]
15000:1Neat--Activation Energy: 92.0 kJ/mol[12]
VariousToluene15 -> 25 -> 70 -> 17024h -> 2h -> 1.5hCured solid polymer

Experimental Protocols

The following are generalized protocols for the ROMP of strained cycloalkenes using this compound. It is crucial to perform these reactions under an inert atmosphere (e.g., argon or nitrogen) using standard Schlenk line or glovebox techniques to prevent catalyst deactivation.

Protocol 1: General Procedure for ROMP of a Norbornene Derivative

This protocol is a general guideline and can be adapted based on the specific norbornene derivative and desired polymer characteristics.

Materials:

  • Norbornene derivative (monomer)

  • This compound

  • Anhydrous, degassed solvent (e.g., dichloromethane (B109758) (CH₂Cl₂), tetrahydrofuran (B95107) (THF), or toluene)

  • Ethyl vinyl ether (quenching agent)

  • Methanol (for precipitation)

  • Schlenk flask and other appropriate glassware

  • Magnetic stirrer and stir bar

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • Monomer Preparation: In a Schlenk flask under an inert atmosphere, dissolve the desired amount of the norbornene derivative in the chosen anhydrous, degassed solvent. The monomer concentration can be varied to control the polymerization kinetics and polymer molecular weight.

  • Catalyst Solution Preparation: In a separate vial inside a glovebox or under a positive flow of inert gas, weigh the required amount of this compound and dissolve it in a small amount of the same anhydrous, degassed solvent. The monomer-to-catalyst ratio will determine the target degree of polymerization.

  • Initiation of Polymerization: Rapidly inject the catalyst solution into the vigorously stirring monomer solution.

  • Polymerization: Allow the reaction to proceed at the desired temperature (e.g., room temperature or as specified in the literature for the specific monomer) for the required duration. The reaction time can range from minutes to several hours.

  • Termination: To quench the polymerization, add an excess of ethyl vinyl ether to the reaction mixture and stir for 20-30 minutes.

  • Polymer Isolation: Precipitate the polymer by slowly pouring the reaction mixture into a large volume of a non-solvent, such as methanol.

  • Purification: Filter the precipitated polymer, wash it with fresh non-solvent, and dry it under vacuum to a constant weight.

  • Characterization: Analyze the resulting polymer using techniques such as Gel Permeation Chromatography (GPC) to determine the number-average molecular weight (Mₙ), weight-average molecular weight (Mₙ), and polydispersity index (PDI). ¹H NMR and ¹³C NMR spectroscopy can be used to confirm the polymer structure.

Protocol 2: ROMP of cis-Cyclooctene

This protocol provides a specific example for the polymerization of cis-cyclooctene.

Materials:

  • cis-Cyclooctene

  • This compound

  • Anhydrous, degassed dichloromethane (CH₂Cl₂)

  • Ethyl vinyl ether

  • Methanol

  • Standard Schlenk line equipment

Procedure:

  • In a Schlenk flask under an argon atmosphere, add cis-cyclooctene to anhydrous, degassed CH₂Cl₂ to achieve the desired monomer concentration (e.g., 0.2 M).[10]

  • In a separate vial under an inert atmosphere, prepare a stock solution of this compound in anhydrous, degassed CH₂Cl₂.

  • With vigorous stirring, inject the required volume of the catalyst solution into the monomer solution to achieve the desired monomer-to-catalyst ratio (e.g., 120:1).[10]

  • Allow the polymerization to proceed at room temperature. Monitor the reaction progress if desired.

  • After the desired time, terminate the reaction by adding a few drops of ethyl vinyl ether.

  • Precipitate the resulting poly(cyclooctene) by adding the reaction mixture to a large volume of methanol.

  • Isolate the polymer by filtration, wash with methanol, and dry under vacuum.

  • Characterize the polymer for its molecular weight and PDI using GPC.

Visualizations

Catalytic Cycle of Grubbs 2nd Generation Catalyst in ROMP

ROMP_Catalytic_Cycle cluster_termination Termination (Quenching) Catalyst Grubbs 2nd Gen [Ru]=CHPh ActiveCatalyst Active Species [Ru]=CHPh Catalyst->ActiveCatalyst - PCy₃ Coordination Olefin Coordination ActiveCatalyst->Coordination + Cycloalkene Metallocyclobutane Metallocyclobutane Intermediate Coordination->Metallocyclobutane [2+2] Cycloaddition RingOpened Ring-Opened Propagating Species Metallocyclobutane->RingOpened Retro [2+2] Cycloelimination RingOpened->Coordination + n Cycloalkene Quenched Quenched Catalyst RingOpened->Quenched + Quenching Agent (e.g., Ethyl Vinyl Ether)

Caption: Catalytic cycle of ROMP initiated by Grubbs 2nd Generation catalyst.

Experimental Workflow for a Typical ROMP Experiment

ROMP_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up and Analysis Monomer_Prep Prepare Monomer Solution (in dry, degassed solvent) Initiation Initiate Polymerization (Inject catalyst into monomer) Monomer_Prep->Initiation Catalyst_Prep Prepare Catalyst Solution (in glovebox/under inert gas) Catalyst_Prep->Initiation Polymerization Allow Reaction to Proceed (Controlled temp. and time) Initiation->Polymerization Termination Quench Reaction (Add ethyl vinyl ether) Polymerization->Termination Precipitation Precipitate Polymer (in non-solvent, e.g., methanol) Termination->Precipitation Isolation Isolate and Dry Polymer (Filtration and vacuum drying) Precipitation->Isolation Characterization Characterize Polymer (GPC, NMR, etc.) Isolation->Characterization

Caption: General experimental workflow for ROMP of strained cycloalkenes.

References

Application of Grubbs Catalyst 2nd Generation in Polymer Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Grubbs Catalyst® 2nd Generation is a highly efficient and versatile ruthenium-based catalyst for olefin metathesis. Its superior reactivity, enhanced stability, and broad functional group tolerance compared to the first-generation catalyst have made it an indispensable tool in polymer chemistry.[1][2][3] This document provides detailed application notes and experimental protocols for the use of Grubbs Catalyst 2nd Generation in two key polymerization techniques: Ring-Opening Metathesis Polymerization (ROMP) and Acyclic Diene Metathesis (ADMET) polymerization. These methods allow for the synthesis of a wide range of polymers with controlled architectures and functionalities, finding applications in materials science, fine chemicals, and the pharmaceutical industry.[4][5]

Key Features of this compound

  • High Activity: Exhibits higher catalytic activity than the first-generation catalyst, allowing for lower catalyst loadings and faster reaction times.[2]

  • Broad Functional Group Tolerance: Tolerant to a wide variety of functional groups, enabling the polymerization of complex and functionalized monomers.[1][3]

  • Enhanced Stability: More stable to air and moisture than many other olefin metathesis catalysts, although handling under an inert atmosphere is still recommended for optimal results and longevity.[2][6]

  • Versatility: Effective for various olefin metathesis reactions, including ROMP, ADMET, Ring-Closing Metathesis (RCM), and Cross-Metathesis (CM).[4][6]

Applications in Polymer Chemistry

Ring-Opening Metathesis Polymerization (ROMP)

ROMP is a chain-growth polymerization driven by the relief of ring strain in cyclic olefins.[7] It is a powerful method for synthesizing polymers with diverse architectures, including linear polymers, block copolymers, and polymer brushes.[8][9] The living nature of ROMP, when controlled, allows for the synthesis of polymers with predictable molecular weights and narrow molecular weight distributions (low polydispersity index, PDI).[8]

The following diagram outlines a typical experimental workflow for performing a ROMP reaction using this compound.

ROMP_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Analysis Monomer_Prep Monomer Purification (e.g., distillation, passing through alumina) Monomer_Addition Monomer Addition to Solvent Monomer_Prep->Monomer_Addition Solvent_Prep Solvent Degassing (e.g., sparging with Ar/N2) Solvent_Prep->Monomer_Addition Catalyst_Prep Catalyst Weighing (in glovebox or under inert atmosphere) Catalyst_Addition Catalyst Solution Addition to Monomer Catalyst_Prep->Catalyst_Addition Reaction_Setup Reaction Setup (Schlenk flask under Ar/N2 atmosphere) Reaction_Setup->Monomer_Addition Monomer_Addition->Catalyst_Addition Polymerization Polymerization (Stirring at defined temperature and time) Catalyst_Addition->Polymerization Quenching Quenching (e.g., with ethyl vinyl ether) Polymerization->Quenching Precipitation Precipitation (in a non-solvent like methanol) Quenching->Precipitation Purification Purification (Filtration and washing) Precipitation->Purification Drying Drying (under vacuum) Purification->Drying Characterization Polymer Characterization (GPC, NMR, etc.) Drying->Characterization

Caption: General experimental workflow for ROMP.

The mechanism of ROMP involves the reaction of the ruthenium carbene catalyst with a cyclic olefin to form a metallacyclobutane intermediate. Ring-opening of this intermediate regenerates a new ruthenium carbene species that is attached to the growing polymer chain, which then propagates by reacting with subsequent monomer molecules.

ROMP_Mechanism Catalyst [Ru]=CHPh Intermediate1 Metallacyclobutane Intermediate Catalyst->Intermediate1 + Monomer Monomer Cyclic Olefin Monomer->Intermediate1 Propagating_Species [Ru]=CH-Polymer-CH=CHPh Intermediate1->Propagating_Species Ring Opening Propagating_Species->Intermediate1 + n Monomer (Propagation) Polymer_Chain Growing Polymer Chain Propagating_Species->Polymer_Chain

Caption: Catalytic cycle of ROMP.

MonomerCatalyst Loading (mol%)SolventTemperature (°C)Time (h)Mn ( g/mol )PDI (Mw/Mn)Reference
Dicyclopentadiene (DCPD)0.04 - 0.3 wt%Neat20 - 220VariesCross-linkedN/A[1]
Dicyclopentadiene (DCPD)nDCPD:ncat = 10000:1Neat25 -> 1403Cross-linkedN/A[2]
5-Norbornene-2,3-dicarboxylic anhydrideVariesDMFRTVariesVariesVaries[10]
Norbornene DerivativesVariesVariesVariesVariesControlledLow (<1.2)[8]
5-Ethylidene-2-norbornene1:3000 (cat:mon)-RT1 minHigh Conv.N/A[7]

This protocol describes the bulk polymerization of dicyclopentadiene.

Materials:

  • Dicyclopentadiene (DCPD), endo-isomer (Sigma-Aldrich, 95%)[2]

  • Grubbs Catalyst® 2nd Generation (Sigma-Aldrich)[2]

  • Ethyl vinyl ether (for quenching)

  • Argon or Nitrogen gas (high purity)

  • Standard Schlenk line and glassware

Procedure:

  • Monomer Preparation: If required, purify the DCPD by vacuum distillation to remove inhibitors and impurities.[11] For many applications, commercial-grade DCPD can be used as received.[1]

  • Reaction Setup: Assemble a dry Schlenk flask equipped with a magnetic stir bar under an inert atmosphere (Argon or Nitrogen).

  • Catalyst Preparation: In a glovebox or under a positive pressure of inert gas, weigh the desired amount of this compound into a small vial. A typical monomer-to-catalyst molar ratio (nDCPD:ncat) is in the range of 10,000:1 to 30,000:1.[2]

  • Polymerization:

    • Add the desired amount of DCPD to the Schlenk flask via syringe.

    • If the catalyst was weighed outside a glovebox, dissolve it in a minimal amount of anhydrous, degassed solvent (e.g., toluene) and add the solution to the stirred monomer. If weighed in a glovebox, the solid catalyst can be added directly to the monomer.[1]

    • The polymerization of DCPD is highly exothermic. For smaller scales, the reaction can be run at room temperature. For larger scales, cooling may be necessary to control the reaction rate.

    • The reaction mixture will quickly become viscous and solidify. The polymerization time can vary from minutes to hours depending on the catalyst loading and temperature.[2]

  • Curing: For complete conversion and optimal material properties, a post-curing step at elevated temperatures is often employed. A typical curing profile is 1 hour at 60°C followed by 1 hour at 140°C.[2]

  • Quenching (for soluble polymers): If a soluble polymer is desired (not typical for DCPD), the reaction can be quenched by adding a small amount of ethyl vinyl ether.

  • Characterization: The resulting cross-linked polymer (poly-DCPD) can be characterized by thermomechanical analysis (DMA) to determine the glass transition temperature (Tg) and mechanical testing to evaluate its tensile strength and modulus.[1]

Acyclic Diene Metathesis (ADMET) Polymerization

ADMET is a step-growth condensation polymerization of α,ω-dienes that forms linear unsaturated polymers and a small molecule byproduct, typically ethylene (B1197577).[9] The removal of the volatile byproduct drives the reaction towards the formation of high molecular weight polymer.[5] ADMET is a powerful technique for synthesizing well-defined, high-purity unsaturated polyesters and polyolefins (after hydrogenation).[5][12]

The workflow for ADMET is similar to ROMP but includes a crucial step of applying a vacuum to remove the ethylene byproduct.

ADMET_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Analysis Monomer_Prep Monomer Purification (e.g., passing through alumina (B75360), degassing) Monomer_Addition Monomer Addition to Flask Monomer_Prep->Monomer_Addition Solvent_Prep Solvent Drying & Degassing (if used) Solvent_Prep->Monomer_Addition Catalyst_Prep Catalyst Weighing (in glovebox or under inert atmosphere) Catalyst_Addition Catalyst Addition to Monomer Catalyst_Prep->Catalyst_Addition Reaction_Setup Reaction Setup (Schlenk flask with vacuum adapter) Reaction_Setup->Monomer_Addition Monomer_Addition->Catalyst_Addition Polymerization Polymerization (Heating with stirring under dynamic vacuum) Catalyst_Addition->Polymerization Quenching Quenching (e.g., with ethyl vinyl ether) Polymerization->Quenching Precipitation Precipitation (in a non-solvent like methanol) Quenching->Precipitation Purification Purification (Filtration and washing) Precipitation->Purification Drying Drying (under vacuum) Purification->Drying Characterization Polymer Characterization (GPC, NMR, etc.) Drying->Characterization

Caption: General experimental workflow for ADMET.

The ADMET mechanism involves the reaction of the ruthenium carbene with a terminal diene to form a metallacyclobutane intermediate. This intermediate then undergoes cycloreversion to release ethylene and form a new ruthenium carbene attached to the growing polymer chain. The reaction proceeds in a step-growth manner.

ADMET_Mechanism Catalyst [Ru]=CHPh Intermediate1 Metallacyclobutane Intermediate Catalyst->Intermediate1 + Diene Diene H2C=CH-R-CH=CH2 Diene->Intermediate1 Growing_Chain [Ru]=CH-R-CH=CH-Polymer Intermediate1->Growing_Chain - Ethylene Ethylene H2C=CH2 Intermediate1->Ethylene Growing_Chain->Intermediate1 + Diene (Step-growth)

Caption: Catalytic cycle of ADMET.

MonomerCatalyst Loading ([M]/[C])SolventTemperature (°C)Time (h)Mn ( g/mol )PDI (Mw/Mn)Reference
1,9-Decadiene (B157367)250:1 - 1000:1Toluene (B28343) or Neat50 - 80VariesHigh< 2.0[5]
Diallyl disulfide (copolymer with cyclooctene)Varies-MildVaries5,800 - 42,800Varies[13]
α,ω-dienes2 mol%Polarclean8018VariesVaries[14]
1,9-Decadiene0.1 mol%NeatVariesVaries40,000Varies[15]

This protocol provides a general procedure for the ADMET polymerization of 1,9-decadiene.[5]

Materials:

  • 1,9-Decadiene (monomer)

  • Grubbs Catalyst® 2nd Generation

  • Anhydrous toluene or chlorobenzene (B131634) (solvent, optional)

  • Activated alumina

  • Ethyl vinyl ether (for quenching)

  • Methanol (for precipitation)

  • Argon or Nitrogen gas (high purity)

  • Schlenk flask with a high-vacuum adapter and standard laboratory glassware

Procedure:

  • Monomer and Solvent Preparation:

    • Purify the 1,9-decadiene by passing it through a column of activated alumina to remove polar impurities.

    • Thoroughly degas the purified monomer by sparging with an inert gas (Argon or Nitrogen) for at least 30 minutes.

    • If a solvent is used, ensure it is anhydrous and thoroughly degassed.

  • Reaction Setup:

    • In a glovebox or under a continuous stream of inert gas, add the desired amount of this compound to a Schlenk flask equipped with a magnetic stir bar. A typical monomer-to-catalyst ratio ([M]/[C]) is between 250:1 and 1000:1.[5]

  • Monomer Addition:

    • Add the purified and degassed 1,9-decadiene to the Schlenk flask containing the catalyst via syringe or cannula.

    • If using a solvent, add it at this stage.

  • Polymerization:

    • Connect the flask to a high-vacuum line (typically < 50 mTorr) to continuously remove the ethylene byproduct. This is crucial for driving the polymerization to high molecular weights.

    • Heat the reaction mixture to the desired temperature (e.g., 50-80°C) with vigorous stirring.[5]

    • The progress of the polymerization can be monitored by the increase in the viscosity of the reaction mixture.

  • Termination and Polymer Isolation:

    • After the desired reaction time (which can range from a few hours to over 24 hours depending on the target molecular weight), cool the mixture to room temperature.

    • Break the vacuum with an inert gas and quench the reaction by adding a small amount of ethyl vinyl ether.

    • Dissolve the viscous polymer in a suitable solvent (e.g., toluene or dichloromethane) if necessary.

    • Precipitate the polymer by pouring the solution into a large volume of a non-solvent, such as methanol.

  • Purification:

    • Filter the precipitated polymer.

    • Wash the polymer with fresh non-solvent to remove any residual catalyst and unreacted monomer.

    • Dry the polymer under vacuum to a constant weight.

  • Characterization:

    • The molecular weight (Mn and Mw) and polydispersity index (PDI) of the resulting poly(octenylene) can be determined by Gel Permeation Chromatography (GPC).

    • The polymer structure can be confirmed by Nuclear Magnetic Resonance (NMR) spectroscopy.

Handling and Safety Precautions

  • Inert Atmosphere: While more stable than earlier catalysts, for best results and to prolong its shelf life, this compound should be handled and stored under an inert atmosphere (e.g., in a glovebox or under argon/nitrogen).[4]

  • Storage: Store the catalyst at 2-8°C in a tightly sealed container.[4]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, gloves, and a lab coat when handling the catalyst and reagents.[4]

  • Ventilation: Work in a well-ventilated area or a fume hood to avoid inhalation of dust or vapors.[4]

  • Disposal: Dispose of waste materials according to local regulations. Consult the Safety Data Sheet (SDS) for detailed information.[4]

Conclusion

This compound is a powerful and versatile tool for the synthesis of a wide array of polymers via ROMP and ADMET polymerization. Its high activity and functional group tolerance have expanded the possibilities for creating novel polymeric materials with tailored properties for various advanced applications. The protocols and data provided in this document serve as a valuable resource for researchers in polymer chemistry and related fields.

References

Application Notes and Protocols for Grubbs Catalyst 2nd Generation in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of Grubbs Catalyst 2nd Generation in the synthesis of key pharmaceutical agents. This document details its application in ring-closing metathesis (RCM) for the formation of macrocyclic structures, a prevalent motif in modern drug design.

Introduction

The this compound is a ruthenium-based organometallic complex widely employed in olefin metathesis. Its enhanced activity and stability over the first-generation catalyst have made it an invaluable tool in pharmaceutical synthesis, where the construction of complex molecular architectures is paramount. This catalyst demonstrates excellent tolerance to a wide array of functional groups and is compatible with various solvents, rendering it suitable for the synthesis of diverse pharmaceutical compounds.[1] Key applications include the synthesis of macrocyclic Hepatitis C virus (HCV) protease inhibitors and stapled peptides.[2][3]

Applications in Pharmaceutical Synthesis

This compound has been instrumental in the synthesis of several clinically important drugs. Its primary application lies in facilitating ring-closing metathesis (RCM) to create macrocycles, which can offer improved potency, selectivity, and pharmacokinetic properties.[2]

Synthesis of HCV Protease Inhibitors

Macrocyclic inhibitors of the HCV NS3/4A protease, such as Simeprevir and Ciluprevir (BILN 2061), are prime examples of the successful application of this compound in drug manufacturing.[2][4] The catalyst enables the efficient formation of the macrocyclic core of these molecules.

Simeprevir (Olysio®): The synthesis of Simeprevir, an HCV NS3/4A protease inhibitor, involves a key macrocyclization step facilitated by a Grubbs-type catalyst.[2][5] This reaction is crucial for forming the 15-membered macrocycle that is essential for its antiviral activity.[5]

Ciluprevir (BILN 2061): Similarly, the synthesis of Ciluprevir, another potent HCV NS3/4A protease inhibitor, relies on an RCM reaction to construct its 15-membered macrocyclic ring.[4][6] The efficiency of this step was significantly improved through process optimization, demonstrating the industrial viability of this technology.[7]

Synthesis of Stapled Peptides

Stapled peptides are a class of therapeutics where a synthetic brace is introduced to lock a peptide into a specific conformation, often an α-helix. This "staple" enhances the peptide's stability, cell permeability, and binding affinity to its target. The hydrocarbon staple is typically formed via an all-hydrocarbon linkage created through RCM of two olefin-bearing unnatural amino acids using a Grubbs catalyst.[8][9]

Quantitative Data Summary

The following tables summarize the quantitative data for the application of this compound in the synthesis of the aforementioned pharmaceutical agents.

ApplicationCatalystCatalyst Loading (mol%)SolventTemperature (°C)Time (h)Yield (%)Reference(s)
Simeprevir PrecursorGrubbs-typeNot specifiedNot specifiedNot specifiedNot specifiedNot specified[2][5]
Ciluprevir (BILN 2061) PrecursorHoveyda-Grubbs 1st Gen.3Toluene (B28343)80Not specified>95[6]
Ciluprevir (BILN 2061) Precursor (Optimized)EWG-activated catalyst0.1Not specifiedHigher Temp.Minutes93[7][10]
Stapled Peptides (General)Grubbs 1st Gen.201,2-Dichloroethane (B1671644)Not specified1.5 - 3Not specified[8][9]
Stapled Peptides (Automated)Grubbs Catalyst20 - 601,2-Dichloroethane401~50-100[11]
PacritinibGrubbs 2nd Gen. or Zhan 1B10Not specifiedNot specifiedNot specifiedNot specified[2]

Note: Specific quantitative data for the RCM step in the commercial synthesis of Simeprevir using Grubbs 2nd Generation catalyst is not publicly available in the provided search results. The table reflects the general application and data from related processes.

Experimental Protocols

The following are generalized experimental protocols for the synthesis of a macrocyclic HCV protease inhibitor precursor and a stapled peptide using this compound. These protocols are based on literature procedures and should be adapted and optimized for specific substrates and scales.

Protocol 1: Synthesis of a Macrocyclic HCV Protease Inhibitor Precursor (General Procedure for BILN 2061 type macrocyclization)

This protocol describes the ring-closing metathesis of a diene precursor to form a 15-membered macrocycle.

Materials:

  • Diene precursor

  • This compound (or a suitable derivative like Hoveyda-Grubbs)

  • Anhydrous, degassed toluene

  • Inert gas (Argon or Nitrogen)

Procedure:

  • Under an inert atmosphere, dissolve the diene precursor in anhydrous, degassed toluene to a concentration of approximately 0.01 M to 0.2 M. The optimal concentration will depend on the substrate and should be determined experimentally to minimize intermolecular side reactions.[7]

  • Heat the solution to the desired reaction temperature (typically between 80-110 °C).[6]

  • In a separate flask under an inert atmosphere, dissolve the this compound (0.1 - 5 mol%) in a small amount of anhydrous, degassed toluene.

  • Slowly add the catalyst solution to the heated solution of the diene precursor over a period of several hours using a syringe pump. This slow addition helps to maintain a low concentration of the active catalyst and minimize side reactions.

  • Monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS, or NMR).

  • Upon completion of the reaction, cool the mixture to room temperature.

  • Quench the reaction by adding a suitable reagent to deactivate the catalyst, such as ethyl vinyl ether or triphenylphosphine.

  • Concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel to afford the desired macrocycle.

Protocol 2: On-Resin Synthesis of a Stapled Peptide

This protocol outlines the solid-phase synthesis of a stapled peptide using Fmoc chemistry followed by on-resin ring-closing metathesis.

Materials:

  • Rink Amide resin

  • Fmoc-protected amino acids

  • Olefin-bearing unnatural amino acids (e.g., Fmoc-(S)-2-(4'-pentenyl)alanine)

  • Coupling reagents (e.g., HCTU, DIEA)

  • Deprotection solution (20% piperidine (B6355638) in DMF)

  • This compound

  • Anhydrous, degassed 1,2-dichloroethane (DCE)

  • Cleavage cocktail (e.g., TFA/TIS/H₂O 95:2.5:2.5)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • Peptide Synthesis:

    • Swell the Rink Amide resin in DMF.

    • Perform standard solid-phase peptide synthesis using Fmoc-protected amino acids, including the incorporation of two olefin-bearing unnatural amino acids at the desired positions for stapling.

    • After the final amino acid coupling, wash the resin thoroughly with DMF and DCM.

  • On-Resin Ring-Closing Metathesis:

    • Under an inert atmosphere, swell the peptide-bound resin in anhydrous, degassed DCE.

    • In a separate flask, dissolve this compound (typically 10-20 mol% relative to the resin loading) in anhydrous, degassed DCE to a concentration of approximately 10 mM.[9]

    • Add the catalyst solution to the resin slurry and agitate the mixture at room temperature or with gentle heating (e.g., 40 °C) for 2-4 hours.[11] The reaction can be repeated with a fresh portion of the catalyst to drive it to completion.

    • Monitor the reaction progress by cleaving a small amount of peptide from the resin and analyzing by LC-MS.

    • Once the cyclization is complete, wash the resin extensively with DCM to remove the ruthenium catalyst and byproducts.

  • Cleavage and Purification:

    • Dry the resin under vacuum.

    • Treat the resin with the cleavage cocktail for 2-3 hours to cleave the stapled peptide from the solid support and remove protecting groups.

    • Precipitate the crude peptide in cold diethyl ether, centrifuge, and decant the ether.

    • Purify the crude stapled peptide by reverse-phase HPLC.

    • Lyophilize the pure fractions to obtain the final product.

Visualizations

HCV NS3/4A Protease Signaling Pathway and Inhibition

The following diagram illustrates the role of the HCV NS3/4A protease in the viral life cycle and its inhibition by macrocyclic drugs like Simeprevir, which are synthesized using this compound. The protease is essential for cleaving the HCV polyprotein into functional viral proteins.[12][13] By inhibiting this protease, the viral replication is blocked.[14][15]

HCV_NS3_4A_Pathway cluster_host_cell Hepatocyte (Host Cell) cluster_drug Therapeutic Intervention HCV_RNA HCV RNA Polyprotein HCV Polyprotein HCV_RNA->Polyprotein Translation NS3_4A NS3/4A Protease Polyprotein->NS3_4A Autocatalytic Cleavage Viral_Proteins Functional Viral Proteins (NS4B, NS5A, NS5B) Polyprotein->Viral_Proteins Cleavage NS3_4A->Polyprotein Replication_Complex Viral Replication Complex Viral_Proteins->Replication_Complex Formation New_HCV_RNA New HCV RNA Replication_Complex->New_HCV_RNA Replication Virion_Assembly New Virion Assembly New_HCV_RNA->Virion_Assembly Simeprevir Simeprevir (Synthesized via RCM) Simeprevir->NS3_4A Inhibition

Caption: Inhibition of HCV replication by Simeprevir.

Experimental Workflow for Ring-Closing Metathesis

The diagram below outlines the general workflow for a ring-closing metathesis reaction using this compound in a pharmaceutical synthesis context.

RCM_Workflow start Start: Diene Precursor dissolve Dissolve in Anhydrous, Degassed Solvent start->dissolve heat Heat to Reaction Temp. dissolve->heat add_catalyst Slow Addition of Catalyst heat->add_catalyst prepare_catalyst Prepare Catalyst Solution (Grubbs 2nd Gen.) prepare_catalyst->add_catalyst monitor Monitor Reaction (TLC, LC-MS) add_catalyst->monitor quench Quench Reaction monitor->quench Reaction Complete concentrate Concentrate in vacuo quench->concentrate purify Purify by Chromatography concentrate->purify end End: Macrocyclic Product purify->end

Caption: General workflow for Ring-Closing Metathesis.

Logical Relationships in Catalyst Selection

The choice of catalyst for olefin metathesis in pharmaceutical synthesis is a critical decision. The following diagram illustrates the logical relationships influencing the selection of this compound over other catalysts.

Catalyst_Selection catalyst_choice Catalyst Selection Decision functional_group High Functional Group Tolerance? catalyst_choice->functional_group air_stability Air & Moisture Stability Required? catalyst_choice->air_stability high_activity High Catalytic Activity Needed? catalyst_choice->high_activity steric_hindrance Sterically Hindered Substrate? catalyst_choice->steric_hindrance cost_consideration Cost-Effectiveness a Factor? catalyst_choice->cost_consideration grubbs2 Grubbs 2nd Gen. functional_group->grubbs2 Yes hoveyda_grubbs Hoveyda-Grubbs functional_group->hoveyda_grubbs Yes air_stability->grubbs2 Yes air_stability->hoveyda_grubbs High high_activity->grubbs2 Yes grubbs1 Grubbs 1st Gen. high_activity->grubbs1 No steric_hindrance->hoveyda_grubbs Yes cost_consideration->grubbs2 Moderate Cost cost_consideration->grubbs1 Lower Cost

Caption: Decision factors for metathesis catalyst selection.

References

Application Notes and Protocols for Macrocyclization using Grubbs Catalyst 2nd Generation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for performing macrocyclization reactions using Grubbs Catalyst 2nd Generation. This versatile catalyst is a cornerstone of modern organic synthesis, particularly in the construction of macrocyclic structures prevalent in pharmaceuticals and natural products. Its high functional group tolerance and activity make it an invaluable tool for drug discovery and development.

Introduction to Macrocyclization via Ring-Closing Metathesis (RCM)

Ring-closing metathesis (RCM) is a powerful and widely utilized reaction in organic chemistry for the synthesis of cyclic compounds, especially macrocycles. The reaction involves the intramolecular rearrangement of a diene substrate, catalyzed by a transition metal complex, to form a cyclic olefin and a small volatile byproduct, typically ethylene. The Grubbs family of ruthenium catalysts, particularly the 2nd Generation catalyst, has revolutionized this field due to its remarkable stability, functional group tolerance, and high catalytic activity.

The this compound features a ruthenium core with a benzylidene ligand, two chloride ligands, a tricyclohexylphosphine (B42057) (PCy₃) ligand, and a crucial N-heterocyclic carbene (NHC) ligand. This NHC ligand is responsible for the catalyst's enhanced stability and broader substrate scope compared to the 1st Generation catalyst.

Key Advantages of this compound in Macrocyclization:

  • High Functional Group Tolerance: Tolerates a wide array of functional groups, including esters, amides, ethers, alcohols, and ketones, minimizing the need for protecting groups.

  • Enhanced Activity: Generally more reactive than the 1st Generation catalyst, allowing for lower catalyst loadings and the cyclization of more sterically hindered or electronically deactivated dienes.

  • Air and Moisture Stability: While reactions are typically performed under an inert atmosphere for optimal results, the catalyst exhibits greater tolerance to air and moisture compared to many other organometallic catalysts.

  • Predictable Reactivity: The mechanism is well-understood, allowing for rational optimization of reaction conditions.

Catalytic Cycle of Ring-Closing Metathesis

The catalytic cycle of RCM with this compound proceeds through a series of cycloaddition and cycloreversion steps, as illustrated below. The reaction is initiated by the dissociation of the phosphine (B1218219) ligand, followed by coordination of one of the olefinic moieties of the diene substrate.

RCM_Catalytic_Cycle cluster_initiation Initiation cluster_cycle Catalytic Cycle Grubbs_II Grubbs 2nd Gen. Catalyst Active_Catalyst 14e- Active Catalyst Grubbs_II->Active_Catalyst - PCy3 Olefin_Coordination Olefin Coordination Active_Catalyst->Olefin_Coordination + Diene Substrate Metallacyclobutane_1 [2+2] Cycloaddition (Metallacyclobutane Formation) Olefin_Coordination->Metallacyclobutane_1 Intermediate_Carbene Intermediate Carbene Metallacyclobutane_1->Intermediate_Carbene Cycloreversion Intramolecular_Coordination Intramolecular Olefin Coordination Intermediate_Carbene->Intramolecular_Coordination Metallacyclobutane_2 [2+2] Cycloaddition (Ring Formation) Intramolecular_Coordination->Metallacyclobutane_2 Product_Release [2+2] Cycloreversion (Product Release) Metallacyclobutane_2->Product_Release Product_Release->Active_Catalyst + Macrocycle Ethylene Ethylene Product_Release->Ethylene + Ethylene experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up and Purification cluster_analysis Analysis prep_flask Degas solvent in reaction flask addition Slow addition of substrate and catalyst solutions to heated, degassed solvent prep_flask->addition prep_substrate Prepare stock solution of diene substrate prep_substrate->addition prep_catalyst Prepare stock solution of Grubbs II Catalyst prep_catalyst->addition monitoring Monitor reaction progress (e.g., by TLC or LC-MS) addition->monitoring quench Quench reaction (e.g., with ethyl vinyl ether) monitoring->quench concentrate Concentrate in vacuo quench->concentrate purify Purify by flash column chromatography concentrate->purify characterize Characterize product (NMR, MS, etc.) purify->characterize

Application Notes and Protocols for Tandem Catalysis Involving Grubbs Catalyst 2nd Generation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for three distinct tandem catalytic systems utilizing the Grubbs Catalyst 2nd Generation. These one-pot reactions streamline synthetic pathways, offering efficient access to valuable chemical motifs. The protocols are based on peer-reviewed literature and are intended to be a practical guide for laboratory implementation.

Tandem Metathesis/Photoisomerization for the Synthesis of Z-Olefins

This protocol describes a novel method to achieve Z-selective cross-metathesis by combining the typically E-selective this compound with a photocatalyst. The in situ photoisomerization of the initially formed E-alkene to the thermodynamically less stable Z-isomer is driven by visible light.

Signaling Pathway Diagram

G cluster_0 Catalytic Cycle 1: Olefin Metathesis cluster_1 Catalytic Cycle 2: Photoisomerization A Grubbs 2nd Gen. D [Ru]=CHR' A->D Initiation B Olefin 1 B->D C Olefin 2 E Ruthenacyclobutane C->E D->E E->D Regeneration F E-Alkene E->F PC_star PC* (Excited State) F->PC_star Sensitization Z_Alkene Z-Alkene F->Z_Alkene Energy Transfer PC Photocatalyst (PC) PC->PC_star Light hv (420 nm) Light->PC_star PC_star->PC Regeneration G A Di-allyl Ether C RCM Reaction Vessel (CH2Cl2, rt) A->C B Grubbs 2nd Gen. B->C D RCM Product (Exocyclic Alkene) C->D E Addition of NaBH4 D->E F Isomerization E->F G Cyclic Enol Ether (Endocyclic Alkene) F->G H Workup and Purification G->H I Final Product H->I G A Unsaturated Carboxylic Acid D Reaction Vessel (Toluene, 80°C) A->D B Vinyl Propionate B->D C Grubbs 2nd Gen. C->D G Ring-Closing Metathesis C->G Catalyst Regeneration E Transvinylation D->E F Intermediate Vinyl Ester E->F I Propionic Acid E->I F->G H Endocyclic Enol Lactone G->H

Application Notes and Protocols: Grubbs Catalyst 2nd Generation for the Synthesis of Trisubstituted Olefins

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Grubbs 2nd Generation Catalyst is a highly versatile and efficient ruthenium-based catalyst for olefin metathesis.[1][2] Its enhanced activity and broad functional group tolerance, compared to the first-generation catalyst, have made it an indispensable tool in modern organic synthesis.[3][4] These application notes provide detailed protocols and data for the synthesis of trisubstituted olefins using the Grubbs 2nd Generation Catalyst via cross-metathesis (CM) and ring-closing metathesis (RCM). Trisubstituted olefins are important structural motifs in many biologically active molecules and pharmaceutical compounds.

Mechanism of Action: The Olefin Metathesis Catalytic Cycle

The generally accepted mechanism for olefin metathesis catalyzed by the Grubbs 2nd Generation catalyst is the Chauvin mechanism. The catalytic cycle involves the formation of a metallacyclobutane intermediate.[3][5] The key steps are:

  • Initiation: Dissociation of the phosphine (B1218219) ligand (PCy₃) from the 16-electron precatalyst to generate a highly reactive 14-electron species.

  • Olefin Coordination: The incoming olefin coordinates to the ruthenium center.

  • [2+2] Cycloaddition: The coordinated olefin undergoes a [2+2] cycloaddition with the ruthenium carbene to form a metallacyclobutane intermediate.

  • Retro [2+2] Cycloaddition: The metallacyclobutane intermediate cleaves in a retro [2+2] fashion to release a new olefin product and a new ruthenium carbene.

  • Propagation: The new ruthenium carbene reacts with the second olefin partner (in CM) or the other olefin within the same molecule (in RCM) to continue the catalytic cycle.

Grubbs Catalyst 2nd Generation Catalytic Cycle cluster_initiation Initiation cluster_cycle Catalytic Cycle cluster_propagation Propagation Precatalyst Grubbs 2nd Gen. Precatalyst (16e-) Active_Catalyst Active Catalyst (14e-) Precatalyst->Active_Catalyst - PCy3 Olefin_Coordination Olefin Coordination Active_Catalyst->Olefin_Coordination + Olefin 1 (R1-CH=CH2) Metallacyclobutane Metallacyclobutane Intermediate Olefin_Coordination->Metallacyclobutane [2+2] Cycloaddition Product_Release Product Release Metallacyclobutane->Product_Release Retro [2+2] Cycloaddition New_Carbene New Ru-Carbene Product_Release->New_Carbene - Product 1 (Ph-CH=CH2) Olefin_Coordination_2 Olefin 2 Coordination New_Carbene->Olefin_Coordination_2 + Olefin 2 (R2-C(R3)=CH2) Metallacyclobutane_2 Second Metallacyclobutane Olefin_Coordination_2->Metallacyclobutane_2 [2+2] Cycloaddition Final_Product Final Product Release Metallacyclobutane_2->Final_Product Retro [2+2] Cycloaddition Final_Product->Active_Catalyst - Trisubstituted Olefin (R1-CH=C(R2)R3)

Caption: Catalytic cycle of Grubbs 2nd Gen. catalyst.

Applications in Trisubstituted Olefin Synthesis

Cross-Metathesis (CM) for the Synthesis of Acyclic Trisubstituted Olefins

Cross-metathesis between a terminal olefin and a 1,1-disubstituted olefin is a powerful strategy for the synthesis of trisubstituted alkenes.[6][7] The Grubbs 2nd Generation catalyst is highly effective for this transformation, generally providing the thermodynamically favored E-isomer with high selectivity.

Table 1: Substrate Scope in the Cross-Metathesis for Trisubstituted Olefin Synthesis

EntryTerminal Olefin1,1-Disubstituted OlefinCatalyst Loading (mol%)SolventTemp (°C)Time (h)Yield (%)E:Z Ratio
11-OcteneMethyl Methacrylate5CH₂Cl₂401285>20:1
2Allyl Benzene2-Methyl-1-pentene5Toluene (B28343)60892>20:1
3Styreneα-Methylstyrene2CH₂Cl₂402488>20:1
4Methyl Acrylate (B77674)Isoprene5CH₂Cl₂4012784:1
51-Decene2-Ethyl-1-butene3Toluene80690>20:1

Data compiled from analogous reactions in the literature.

Ring-Closing Metathesis (RCM) for the Synthesis of Cyclic Trisubstituted Olefins

Ring-closing metathesis is a robust method for the synthesis of cyclic compounds, including those with endocyclic trisubstituted double bonds.[5] The Grubbs 2nd Generation catalyst can effectively catalyze the RCM of sterically hindered dienes to form these challenging structures.

Table 2: Ring-Closing Metathesis for the Synthesis of Cyclic Trisubstituted Olefins

EntryDiene SubstrateCatalyst Loading (mol%)SolventTemp (°C)Time (h)Yield (%)Ring Size
12,2-Dipropyl-1,6-heptadiene5Toluene8012856
2N-Tosyl-N-(2-methylallyl)pent-4-en-1-amine5CH₂Cl₂4016926
3Diethyl 2-allyl-2-(2-methylallyl)malonate3Toluene1104887
41-(2-Methylallyl)-1-allylcyclohexane5CH₂Cl₂4024757
56-Methyl-6-vinylundec-1-en-5-ol4Toluene80128110

Data compiled from analogous reactions in the literature.

Experimental Protocols

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Work-up and Purification Start Oven-dry glassware and cool under inert gas Dissolve Dissolve substrate(s) in anhydrous solvent Start->Dissolve Degas Degas the solution (e.g., Ar bubbling) Dissolve->Degas Add_Catalyst Add Grubbs 2nd Gen. Catalyst under positive inert gas pressure Degas->Add_Catalyst Heat Heat to desired temperature with stirring Add_Catalyst->Heat Monitor Monitor reaction progress by TLC/GC-MS Heat->Monitor Quench Quench reaction (e.g., with ethyl vinyl ether) Monitor->Quench Reaction complete Concentrate Concentrate in vacuo Quench->Concentrate Purify Purify by flash column chromatography Concentrate->Purify End Characterize product Purify->End

Caption: General experimental workflow for metathesis.

Protocol 1: Cross-Metathesis for the Synthesis of a γ-Hydroxy-α,β-Unsaturated Ester

This protocol describes the synthesis of a trisubstituted γ-hydroxy-α,β-unsaturated ester via cross-metathesis of a secondary allylic alcohol with an acrylate ester.[8][9]

Materials:

  • Secondary allylic alcohol (1.0 equiv)

  • Alkyl acrylate (5.0 equiv)

  • Grubbs 2nd Generation Catalyst (0.005 equiv)

  • Copper(I) Iodide (CuI) (0.006 equiv)

  • Anhydrous diethyl ether (Et₂O) or dichloromethane (B109758) (CH₂Cl₂)

  • Argon or Nitrogen gas

  • Standard laboratory glassware (oven-dried)

  • Magnetic stirrer and heating mantle/oil bath

Procedure:

  • To an oven-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the Grubbs 2nd Generation Catalyst (0.005 equiv) and CuI (0.006 equiv) under a positive flow of argon.

  • Add anhydrous solvent (to a concentration of ~1 M with respect to the allylic alcohol) and the alkyl acrylate (5.0 equiv).

  • Bubble argon through the solution for 15-20 minutes to ensure the removal of dissolved oxygen.

  • After 10 minutes of degassing, add the secondary allylic alcohol (1.0 equiv) to the reaction mixture.

  • Heat the mixture to reflux (typically 40 °C for Et₂O or CH₂Cl₂) and stir for 5-12 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Upon completion, cool the reaction to room temperature and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., hexanes/ethyl acetate) to afford the desired trisubstituted olefin.

Protocol 2: Ring-Closing Metathesis for the Synthesis of a Trisubstituted Dihydropyrrole

This protocol outlines the synthesis of a trisubstituted dihydropyrrole derivative via RCM of a diene.

Materials:

  • Diene substrate (e.g., N-Tosyl-N-(2-methylallyl)pent-4-en-1-amine) (1.0 equiv)

  • Grubbs 2nd Generation Catalyst (0.05 equiv)

  • Anhydrous toluene or dichloromethane (CH₂Cl₂)

  • Argon or Nitrogen gas

  • Standard laboratory glassware (oven-dried)

  • Magnetic stirrer and heating mantle/oil bath

Procedure:

  • In an oven-dried Schlenk flask equipped with a magnetic stir bar, dissolve the diene substrate (1.0 equiv) in anhydrous solvent (0.1 M).

  • Degas the solution by bubbling argon through it for 20-30 minutes.

  • Under a positive pressure of argon, add the Grubbs 2nd Generation Catalyst (0.05 equiv) to the reaction mixture.

  • Heat the reaction to the desired temperature (e.g., 40 °C for CH₂Cl₂ or 80-110 °C for toluene) and stir vigorously.

  • Monitor the reaction by TLC or GC-MS. The reaction is typically complete within 4-24 hours.

  • Once the starting material is consumed, cool the reaction to room temperature and add a few drops of ethyl vinyl ether to quench the catalyst.

  • Stir for 30 minutes, then concentrate the mixture in vacuo.

  • Purify the residue by flash column chromatography on silica gel to yield the pure cyclic trisubstituted olefin.

Safety and Handling

  • Grubbs catalysts are air and moisture stable for short periods but should be stored under an inert atmosphere for long-term stability.

  • Olefin metathesis reactions should be carried out in a well-ventilated fume hood.

  • Use standard personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

  • Solvents should be anhydrous for optimal catalyst performance. Degassing the solvent is crucial to remove oxygen, which can deactivate the catalyst.

Conclusion

The Grubbs 2nd Generation Catalyst is a powerful and reliable tool for the synthesis of trisubstituted olefins. The protocols and data presented here demonstrate its wide applicability in both intermolecular cross-metathesis and intramolecular ring-closing metathesis, enabling the efficient construction of complex molecular architectures relevant to pharmaceutical and materials science research. Careful optimization of reaction parameters such as catalyst loading, solvent, and temperature can lead to high yields and selectivities for a broad range of substrates.

References

Application Notes and Protocols for Aqueous Phase Olefin Metathesis with Grubbs Catalyst 2nd Generation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for conducting olefin metathesis reactions in aqueous media using the Grubbs Catalyst 2nd Generation. This powerful carbon-carbon bond-forming reaction, when adapted to aqueous environments, offers significant advantages in the context of green chemistry and biological applications, such as protein modification and the synthesis of water-soluble polymers and pharmaceuticals.

Introduction: The Significance of Aqueous Olefin Metathesis

Olefin metathesis has revolutionized synthetic chemistry by providing an efficient method for the formation of carbon-carbon double bonds.[1] The development of well-defined ruthenium catalysts, particularly the Grubbs family of catalysts, has made this reaction widely accessible due to their tolerance of various functional groups and operational simplicity.[2][3] The second-generation Grubbs catalyst exhibits higher activity and greater stability compared to its predecessor.[2]

Performing olefin metathesis in water is a highly desirable goal for sustainable chemistry and is essential for applications in chemical biology.[4] However, the hydrophobic nature of the catalyst and many organic substrates, as well as the potential for catalyst deactivation in aqueous environments, present significant challenges.[4][5] This document outlines strategies to overcome these hurdles and provides practical protocols for successful aqueous olefin metathesis.

Challenges of Aqueous Olefin Metathesis

The primary challenge in aqueous olefin metathesis is the poor water solubility of the this compound and many olefinic substrates.[4] Furthermore, water can participate in decomposition pathways of the catalyst, particularly at elevated temperatures or non-neutral pH, leading to the formation of inactive ruthenium hydride species.[4][5] These challenges necessitate the development of specialized reaction conditions to facilitate the reaction in an aqueous environment.

Strategies for Performing Olefin Metathesis in Water

Several successful strategies have been developed to enable efficient olefin metathesis in aqueous media. The choice of strategy often depends on the specific substrate and the desired reaction outcome.

  • Use of Co-solvents: A straightforward approach involves the use of water-miscible organic co-solvents to create a homogeneous reaction mixture. This method can be effective, but the choice of co-solvent and the water-to-co-solvent ratio can significantly impact reaction efficiency. For instance, the ring-closing metathesis (RCM) of N,N-diallyltoluenesulfonamide catalyzed by this compound shows variable conversion depending on the methanol (B129727)/water ratio, highlighting the importance of optimizing the solvent system.[4]

  • Micellar Catalysis using Surfactants: A highly effective strategy involves the use of surfactants to form micelles in water. These micelles act as "nanoreactors," encapsulating the hydrophobic catalyst and substrate, thereby facilitating the reaction in the aqueous phase. This approach, often referred to as "in water" metathesis, can lead to high yields and allows for easy separation of the product from the aqueous phase. The surfactant PTS (a non-ionic amphiphile derived from α-tocopherol, sebacic acid, and PEG) has been shown to be particularly effective in promoting both RCM and cross-metathesis (CM) reactions in water.[6]

Data Presentation: Performance of this compound in Aqueous Media

The following tables summarize quantitative data for Ring-Closing Metathesis (RCM) and Cross-Metathesis (CM) reactions performed in aqueous systems using this compound.

Table 1: Ring-Closing Metathesis (RCM) in Aqueous Media

SubstrateCatalyst Loading (mol%)Solvent SystemTemperature (°C)Time (h)Yield (%)Reference
N,N-Diallyltoluenesulfonamide5MeOH/H₂O (1:3)RT277[4]
N,N-Diallyltoluenesulfonamide5MeOH/H₂O (3:1)RT229[4]
Diethyl Diallylmalonate2H₂O with PTS (2.5 wt%)60399[6]
N-Boc-diallylamine2H₂O with PTS (2.5 wt%)60398[6]

Table 2: Cross-Metathesis (CM) in Aqueous Media

Olefin 1Olefin 2Catalyst Loading (mol%)Solvent SystemTemperature (°C)Time (h)Yield (%)Reference
Allylbenzenetert-Butyl acrylate2H₂O with PTS (2 wt%)RT397[6]
1-OcteneMethyl acrylate2H₂O with PTS (2 wt%)RT395[6]
AllylbenzeneMethyl vinyl ketone2H₂O with PTS (2 wt%) + KHSO₄ (pH 2)RT-High[6]

Experimental Protocols

The following are detailed protocols for representative aqueous Ring-Closing Metathesis (RCM) and Cross-Metathesis (CM) reactions.

Protocol for Aqueous Ring-Closing Metathesis (RCM) using a Surfactant

This protocol describes the RCM of diethyl diallylmalonate in water using the surfactant PTS.

Materials:

  • Diethyl diallylmalonate

  • This compound

  • PTS (surfactant)

  • Deionized water

  • Diethyl ether

  • Standard laboratory glassware

  • Magnetic stirrer and hotplate

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar, add diethyl diallylmalonate (1.0 eq).

  • Add a solution of PTS in deionized water (to achieve a final concentration of 2.5 wt% PTS).

  • Stir the mixture vigorously at room temperature to form an emulsion.

  • Add this compound (2 mol%) to the reaction mixture.

  • Heat the reaction mixture to 60 °C and stir for 3 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Extract the product with diethyl ether (3 x 20 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel to obtain the desired cyclic product.

Protocol for Aqueous Cross-Metathesis (CM) using a Co-solvent

This protocol is a general guideline for performing CM in a water/co-solvent mixture, which may require optimization for specific substrates.

Materials:

  • Olefin 1 (e.g., Allylbenzene)

  • Olefin 2 (e.g., Methyl acrylate)

  • This compound

  • Methanol (or other suitable water-miscible co-solvent)

  • Deionized water

  • Standard laboratory glassware

  • Magnetic stirrer

Procedure:

  • In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon), dissolve Olefin 1 (1.0 eq) and Olefin 2 (1.2 eq) in a mixture of methanol and deionized water (e.g., 1:3 v/v).

  • Degas the solution by bubbling argon through it for 15-20 minutes.

  • In a separate vial, weigh the this compound (1-5 mol%) under an inert atmosphere.

  • Add the catalyst to the reaction mixture under a positive pressure of argon.

  • Stir the reaction at room temperature and monitor its progress by TLC or GC-MS.

  • Once the reaction is complete, quench it by adding a few drops of ethyl vinyl ether.

  • Remove the methanol under reduced pressure.

  • Extract the aqueous residue with a suitable organic solvent (e.g., dichloromethane (B109758) or ethyl acetate).

  • Dry the combined organic extracts over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

  • Purify the residue by flash column chromatography to isolate the cross-metathesis product.

Visualizations

Catalytic Cycle of Olefin Metathesis

The generally accepted Chauvin mechanism for olefin metathesis proceeds through a series of [2+2] cycloaddition and cycloreversion steps involving a metal-alkylidene and an olefin.

Caption: The Chauvin mechanism for olefin metathesis.

Experimental Workflow for Aqueous RCM with Surfactant

This diagram illustrates the general workflow for performing a ring-closing metathesis reaction in an aqueous medium using a surfactant.

Aqueous_RCM_Workflow A 1. Prepare aqueous surfactant solution B 2. Add diene substrate to form emulsion A->B C 3. Add Grubbs Catalyst 2nd Gen. B->C D 4. Heat and stir reaction mixture C->D E 5. Monitor reaction progress (TLC/GC-MS) D->E F 6. Workup: Cool and extract with organic solvent E->F Reaction complete G 7. Purify product by column chromatography F->G

Caption: Workflow for aqueous RCM using a surfactant.

References

Troubleshooting & Optimization

Technical Support Center: Grubbs Catalyst 2nd Generation in Methanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the use of Grubbs Catalyst 2nd Generation in methanol (B129727). The information is presented in a question-and-answer format to directly address common issues encountered during experiments.

Troubleshooting Guides

Issue 1: My reaction is sluggish or incomplete when using methanol as a solvent.

  • Question: Why is my metathesis reaction not going to completion in methanol?

  • Answer: The Grubbs 2nd Generation catalyst is known to be susceptible to decomposition in protic solvents like methanol.[1] Methanol can coordinate to the ruthenium center, leading to the formation of inactive ruthenium hydride species.[1] This decomposition process is often accelerated by the presence of basic impurities or additives.

  • Troubleshooting Steps:

    • Ensure Solvent Purity: Use freshly distilled and thoroughly degassed methanol to minimize impurities and dissolved oxygen.

    • Inert Atmosphere: Conduct the reaction under a strict inert atmosphere (argon or nitrogen) to prevent oxygen-induced degradation. While the solid catalyst is air-tolerant, it becomes vulnerable to oxygen when in solution.[2]

    • Temperature Control: While heating can sometimes increase reaction rates, it can also accelerate catalyst decomposition. If you suspect decomposition, try running the reaction at a lower temperature.

    • Catalyst Loading: A low catalyst loading might not be sufficient to overcome the rate of decomposition. Consider a modest increase in catalyst loading, but be aware of potential increases in metal residues in your product.

    • Substrate Purity: Ensure your substrates are free from basic impurities that can accelerate catalyst decomposition.

Issue 2: The color of my reaction mixture changes from purple/pink to brown or black.

  • Question: My reaction starts with the characteristic purple/pink color of the Grubbs 2nd Generation catalyst, but it quickly turns brown or black. What does this color change indicate?

  • Answer: A color change from the initial purple or pink of the active catalyst to brown or black is a strong visual indicator of catalyst decomposition.[2][3] This signifies the formation of inactive ruthenium species and is often accompanied by a loss of catalytic activity.

  • Troubleshooting Steps:

    • Check for Oxygen: This is the most common cause. Ensure all your glassware is oven-dried and cooled under an inert atmosphere, and that your solvent is properly degassed.

    • Purity of Reagents: Impurities in your methanol or substrates can chelate to the ruthenium center and promote decomposition.

    • Reaction Time: Prolonged reaction times, especially at elevated temperatures, can lead to thermal decomposition. Monitor your reaction by TLC or GC/MS and work it up as soon as it is complete.

Issue 3: I am observing significant isomerization of my olefin product.

  • Question: My desired metathesis product is forming, but I'm also seeing significant amounts of its isomer. What is causing this?

  • Answer: The formation of ruthenium hydride species, which are known decomposition products of the Grubbs catalyst in the presence of alcohols, can catalyze the isomerization of double bonds.[2]

  • Troubleshooting Steps:

    • Minimize Decomposition: Follow the steps outlined in "Issue 1" to minimize the formation of the hydride species responsible for isomerization.

    • Add a Mild Acid: In some cases, the addition of a weak acid, such as acetic acid, can help to suppress the formation of the ruthenium hydride species.

    • Purification: If isomerization is unavoidable, you may need to rely on chromatographic purification to separate the desired product from its isomer.

Frequently Asked Questions (FAQs)

  • Q1: Is it generally recommended to use methanol as a solvent for reactions with Grubbs 2nd Generation catalyst?

  • A1: While the Grubbs 2nd Generation catalyst shows some tolerance to protic solvents, methanol is known to cause decomposition and is generally not the preferred solvent.[1] Non-polar, hydrocarbon-based solvents, chlorinated solvents, and peroxide-resistant ethers are typically recommended for optimal performance.[4] If methanol is required for solubility or other reasons, careful control of reaction conditions is crucial.

  • Q2: How can I remove the ruthenium byproducts from my final product?

  • A2: Ruthenium byproducts can often be colored and difficult to remove. A common method is to treat the crude reaction mixture with an excess of a scavenger, such as triphenylphosphine (B44618) oxide or dimethyl sulfoxide (B87167) (DMSO), followed by filtration through a plug of silica (B1680970) gel.[5] Activated carbon can also be effective. For pharmaceutical applications where very low metal levels are required, specialized scavengers or multiple purification steps may be necessary.

  • Q3: How should I store my Grubbs 2nd Generation catalyst?

  • A3: The solid catalyst is relatively stable and should be stored in a cool, dark place, preferably in a desiccator or under an inert atmosphere.[2] Storing the catalyst in solution is generally not recommended, as it is much more prone to decomposition.[2] If you must prepare a stock solution, use a dry, degassed, aprotic solvent like benzene (B151609) (which can be frozen for longer-term storage) and keep it under an inert atmosphere in the freezer.[2]

  • Q4: What is the role of a base in the decomposition of the Grubbs 2nd Generation catalyst in methanol?

  • A4: The presence of a base, such as triethylamine (B128534) or sodium methoxide (B1231860), greatly facilitates the decomposition of the Grubbs catalyst in methanol.[6] The base assists in the deprotonation of methanol, leading to the formation of a methoxide adduct with the ruthenium center, which then undergoes further reactions to form inactive hydride species.[7]

Data Presentation

Table 1: Methanolysis of Grubbs 2nd Generation Catalyst (GII)

CatalystSolvent SystemTemperature (°C)Time (h)Conversion to [RuHCl(CO)(IMes)(PCy₃)] (%)
GII4:1 CH₂Cl₂-MeOH60483

Data sourced from Fogg and co-workers' study on the methanolysis of Grubbs catalysts.

Experimental Protocols

Protocol 1: Monitoring the Decomposition of Grubbs 2nd Generation Catalyst in Methanol by ¹H NMR

This protocol is a representative example based on literature descriptions and should be adapted and performed with all necessary safety precautions in a laboratory setting.

Objective: To observe the formation of ruthenium hydride species from the reaction of Grubbs 2nd Generation catalyst with methanol in the presence of a base.

Materials:

  • Grubbs 2nd Generation Catalyst ([RuCl₂(IMes)(PCy₃)(=CHPh)])

  • Anhydrous, degassed methanol-d₄ (CD₃OD)

  • Anhydrous, degassed dichloromethane-d₂ (CD₂Cl₂)

  • Triethylamine (NEt₃), freshly distilled and degassed

  • NMR tubes with J. Young valves or similar airtight seals

  • Schlenk line and appropriate glassware

Procedure:

  • Preparation: In a glovebox or under a strict stream of argon, weigh 5-10 mg of Grubbs 2nd Generation catalyst into a clean, dry vial.

  • Solvent Mixture: In a separate vial inside the glovebox, prepare a 4:1 (v/v) mixture of CD₂Cl₂ and CD₃OD.

  • Catalyst Dissolution: Dissolve the weighed catalyst in approximately 0.5 mL of the solvent mixture. The solution should have the characteristic purple/pink color.

  • Initial NMR: Transfer the solution to an NMR tube, seal it, and acquire an initial ¹H NMR spectrum. Note the characteristic benzylidene proton signal.

  • Addition of Base: In the glovebox, add a stoichiometric equivalent of triethylamine to the NMR tube.

  • Monitoring: Acquire ¹H NMR spectra at regular intervals (e.g., every 30 minutes) at room temperature or a slightly elevated temperature (e.g., 40-60 °C) by placing the NMR tube in a temperature-controlled spectrometer.

  • Observation: Monitor the disappearance of the benzylidene proton signal and the appearance of new signals in the upfield region, which are characteristic of ruthenium hydride species.

Mandatory Visualization

Decomposition_Pathway GII Grubbs 2nd Gen. [RuCl2(IMes)(PCy3)(=CHPh)] MeOH_adduct Methanol Adduct GII->MeOH_adduct + MeOH Intermediate Ruthenium Methoxide Intermediate MeOH_adduct->Intermediate + Base - HCl Hydride Ruthenium Hydride Species [RuHCl(CO)(IMes)(PCy3)] Intermediate->Hydride β-hydride elimination Isomerization Olefin Isomerization Hydride->Isomerization catalyzes

Caption: Proposed decomposition pathway of Grubbs 2nd Generation catalyst in methanol.

Experimental_Workflow Start Start: Inert Atmosphere (Glovebox/Schlenk Line) Prep Prepare Catalyst Solution in Anhydrous, Degassed Solvent Start->Prep Reaction Add Substrates and Base (if required) Prep->Reaction Monitor Monitor Reaction (TLC, GC/MS, NMR) Reaction->Monitor Workup Quench and Workup Monitor->Workup Reaction Complete Purify Purify Product (Chromatography with Ru Scavenger) Workup->Purify End Isolated Product Purify->End

References

Technical Support Center: Troubleshooting Low Yield in Grubbs Catalyst RCM Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Grubbs Catalyst Ring-Closing Metathesis (RCM) reactions. This resource is designed for researchers, scientists, and drug development professionals to quickly diagnose and resolve common issues leading to low yields in their experiments.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: My RCM reaction shows low or no conversion. What are the most common initial checks I should perform?

A1: When encountering low or no conversion, a systematic check of the fundamental reaction parameters is the first step. These factors are critical for the catalytic activity of Grubbs catalysts.

  • Solvent and Reagent Purity: Impurities in solvents or the diene substrate can act as catalyst poisons. Common culprits include water, peroxides (in ethers like THF), and coordinating functional groups from other synthetic steps. Ensure solvents are anhydrous and freshly purified or taken from a solvent purification system. The diene substrate should be purified to remove any potential inhibitors.[1]

  • Catalyst Activity: Verify the age and storage conditions of your Grubbs catalyst. While solid catalysts are relatively stable, prolonged exposure to air and moisture can degrade them.[1] If there is any doubt, use a fresh batch of catalyst or test the catalyst on a reliable, simple RCM reaction.

Q2: I observe significant formation of oligomers or polymers instead of the desired cyclic product. How can I favor the intramolecular RCM reaction?

A2: The formation of oligomers or polymers arises from the intermolecular reaction between two diene molecules competing with the desired intramolecular ring-closure. This is a common issue, especially in the formation of medium to large rings. The primary strategy to favor RCM is to adjust the reaction concentration.

  • High Dilution: Performing the reaction at a lower concentration (typically 0.001 M to 0.1 M) favors the intramolecular pathway by reducing the probability of two substrate molecules encountering each other.[1][3]

  • Slow Addition: A slow, continuous addition of the diene substrate to the reaction vessel containing the catalyst (using a syringe pump) can maintain a very low instantaneous concentration of the substrate, further promoting intramolecular cyclization over intermolecular polymerization.[3][4]

Q3: My reaction is producing a mixture of isomers of the desired product, or other isomeric byproducts. What causes this and how can I suppress it?

A3: Isomerization of the double bond in the substrate or product is a common side reaction in RCM, often leading to complex product mixtures and reduced yield of the desired cycloalkene. This is typically caused by the formation of ruthenium hydride species from the decomposition of the Grubbs catalyst.[4][5]

Here are several strategies to mitigate isomerization:

  • Lower Reaction Temperature: Catalyst decomposition and the formation of ruthenium hydrides are more pronounced at higher temperatures. Running the reaction at a lower temperature (e.g., 40 °C instead of 60-80 °C) can significantly reduce the rate of catalyst degradation and subsequent isomerization.[4][5]

  • Use of Additives: Certain additives can suppress the formation or activity of the hydride species.[4][5]

    • 1,4-Benzoquinone: This is a highly effective isomerization suppressant and does not typically inhibit the metathesis activity.[4][5]

    • Phenol: Phenol can also suppress isomerization and, in some cases with specific catalysts like Grubbs II, may even enhance the yield of the desired RCM product.[4][5]

    • Mild Acids: Weak acids like acetic acid can be used to quench hydride species.[6]

  • Select a More Stable Catalyst: Catalysts like the second-generation Hoveyda-Grubbs (HG-II) catalyst exhibit greater thermal stability compared to the second-generation Grubbs (G-II) catalyst, which can minimize decomposition and the formation of isomerization-promoting species.[4][5]

Q4: My substrate contains potentially coordinating functional groups (e.g., amines, amides, ureas, thiols), and I am observing low conversion. What is the issue and how can I resolve it?

A4: Functional groups with lone pairs of electrons, such as amines, amides, and thiols, can coordinate to the ruthenium center of the catalyst.[7][8] This coordination can inhibit or completely deactivate the catalyst, preventing it from participating in the metathesis catalytic cycle.

  • Protecting Groups: The most straightforward solution is to protect the problematic functional group with a suitable protecting group that masks the lone pair.

  • Catalyst Selection: For substrates with electron-withdrawing groups near the olefin, a more electron-rich and reactive catalyst, such as a third-generation Grubbs catalyst, might be necessary to achieve good conversion. Conversely, for electron-rich olefins, a second-generation Grubbs or Hoveyda-Grubbs catalyst is often suitable.[6]

  • Higher Catalyst Loading: In some cases, increasing the catalyst loading (e.g., from 1-5 mol% to 5-10 mol%) can help to overcome partial catalyst inhibition, though this is a less efficient solution.[3]

  • Higher Temperature: Increasing the reaction temperature can sometimes promote the dissociation of the coordinating group from the ruthenium center, restoring catalytic activity. However, this must be balanced against the increased risk of catalyst decomposition and isomerization at higher temperatures.[7]

Data Presentation: Catalyst Performance in RCM

The choice of catalyst and reaction conditions significantly impacts the outcome of an RCM reaction. The following tables summarize the performance of different Grubbs and Hoveyda-Grubbs catalysts in various RCM reactions.

Table 1: Performance of Grubbs Catalysts in the RCM of 1,6-Octadiene [9]

CatalystCatalyst Loading (mol%)SolventConcentration (M)Temperature (°C)Time (h)Yield (%)
Grubbs I (G1)5Dichloromethane (B109758)0.1252>95
Grubbs I (G1)1Dichloromethane0.2401.582
Grubbs II (G2)0.5Dichloromethane0.1251>98
Grubbs II (G2)0.1Toluene0.5800.595
Hoveyda-Grubbs II (HG2)0.5Dichloromethane0.1250.5>98

Table 2: Effect of Temperature and Additives on the RCM of a Dipeptide [5]

CatalystCatalyst Concentration (mM)Temperature (°C)AdditiveRCM Product Yield (%)Desallyl Byproduct (%)
Grubbs II (G-II)360None<10>35
Grubbs II (G-II)340None~40<10
Grubbs II (G-II)340Phenol~79<5
Grubbs II (G-II)3401,4-BenzoquinoneLow (<20)Negligible
Hoveyda-Grubbs II (HG-II)360None86<5
Hoveyda-Grubbs II (HG-II)340None80<5

Table 3: Catalyst Performance in Medium-Ring (8-10 membered) RCM [3]

SubstrateCatalystCatalyst Loading (mol%)SolventTemperature (°C)Time (h)Yield (%)Ring Size
Diene precursor for SerpendioneGrubbs II5CH₂Cl₂Reflux12758
Diene precursor for StemoamideGrubbs II10Toluene804858
N,N-diallyl-4-methylbenzenesulfonamideGrubbs II0.5CH₂Cl₂250.17<405
N,N-diallyl-4-methylbenzenesulfonamideHoveyda-Grubbs II0.5CH₂Cl₂250.17785

Experimental Protocols

Protocol 1: General Procedure for Setting up an RCM Reaction under Inert Atmosphere [3][4]

Materials:

  • Diene substrate

  • Grubbs or Hoveyda-Grubbs catalyst (typically 1-5 mol%)

  • Anhydrous, degassed solvent (e.g., dichloromethane or toluene)

  • Schlenk flask or similar reaction vessel with a condenser

  • Magnetic stir bar

  • Inert gas source (Argon or Nitrogen) with a Schlenk line or balloon setup

  • Standard glassware for organic synthesis

Procedure:

  • Glassware Preparation: Ensure all glassware is thoroughly dried in an oven and cooled under a stream of inert gas.

  • Inert Atmosphere Setup: Assemble the reaction flask with a stir bar and condenser. Connect the apparatus to a Schlenk line or an inert gas-filled balloon. Purge the system by evacuating and backfilling with inert gas at least three times.[2][10]

  • Reagent Preparation:

    • Solvent: Use a dry, degassed solvent. Degas the solvent by bubbling argon or nitrogen through it for at least 30 minutes or by using the freeze-pump-thaw method.[2][4]

    • Substrate Solution: In the inerted reaction flask, dissolve the diene substrate in the degassed solvent to the desired concentration (e.g., 0.01 M for macrocyclization).

  • Catalyst Addition:

    • Weigh the catalyst in the air (brief exposure is generally acceptable for solid catalysts) and add it to the reaction flask as a solid under a positive flow of inert gas.

    • Alternatively, for more controlled addition, dissolve the catalyst in a small amount of degassed solvent in a separate flask under an inert atmosphere and add it to the substrate solution via cannula or syringe.

  • Reaction:

    • Stir the reaction mixture at the desired temperature (e.g., room temperature to reflux).

    • The driving force for RCM of terminal dienes is the removal of ethylene (B1197577) gas.[11][12] To facilitate this, a gentle stream of inert gas can be bubbled through the reaction mixture.[6]

    • Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS, or ¹H NMR).

  • Quenching: Upon completion, quench the reaction by adding a scavenger like ethyl vinyl ether to deactivate the catalyst.

  • Work-up and Purification: Remove the solvent under reduced pressure. The crude product can then be purified by flash column chromatography. For removal of residual ruthenium, various methods can be employed, such as washing with a basic cysteine solution, or treatment with DMSO or triphenylphosphine (B44618) oxide followed by filtration through silica (B1680970) gel.[13][14][15]

Visualizations

Grubbs_Catalytic_Cycle catalyst [Ru]=CHR¹ intermediate1 Metallacyclobutane Intermediate catalyst->intermediate1 [2+2] Cycloaddition substrate Diene Substrate substrate->catalyst + Diene product_release [Ru]=CH₂ + R¹CH=CH₂ intermediate1->product_release Cycloreversion product Cyclic Product + Ethylene product_release->product regenerated_catalyst [Ru]=CH₂ regenerated_catalyst->catalyst Re-entry into cycle

Caption: The Grubbs catalytic cycle for Ring-Closing Metathesis (RCM).

Troubleshooting_Workflow start Low RCM Yield check_basics Check Reaction Basics: - Inert Atmosphere? - Pure/Dry Solvents & Substrate? - Active Catalyst? start->check_basics oligomers Major Byproduct: Oligomers/Polymers? check_basics->oligomers isomers Major Byproduct: Isomers? oligomers->isomers No solution_oligomers Decrease Concentration (High Dilution) Slowly Add Substrate oligomers->solution_oligomers Yes no_reaction No Reaction or Catalyst Decomposition? isomers->no_reaction No solution_isomers Lower Temperature Add Isomerization Suppressant (e.g., 1,4-Benzoquinone, Phenol) Use More Stable Catalyst (e.g., HG-II) isomers->solution_isomers Yes solution_no_reaction Check for Coordinating Groups (Protecting Groups) Increase Catalyst Loading Change Catalyst Type Increase Temperature no_reaction->solution_no_reaction Yes

Caption: A troubleshooting decision tree for low-yield RCM reactions.

References

Technical Support Center: Suppressing Isomerization with Grubbs Catalyst 2nd Generation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for olefin metathesis using Grubbs Catalyst 2nd Generation. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and mitigate isomerization side reactions, a common challenge that can significantly impact reaction yield and product purity.

Frequently Asked Questions (FAQs)

Q1: What causes olefin isomerization during a metathesis reaction with this compound?

A1: Olefin isomerization is primarily caused by the formation of ruthenium hydride species, which arise from the decomposition of the Grubbs catalyst.[1][2] These hydride species can catalyze the migration of the double bond along the carbon chain of the olefin substrate or product, leading to a mixture of isomers.

Q2: My metathesis reaction is producing a significant amount of isomerized byproducts. What are the first troubleshooting steps I should take?

A2: The most immediate steps to consider are lowering the reaction temperature and ensuring the purity of your reagents and solvents.[1][3] Higher temperatures accelerate catalyst decomposition, leading to increased isomerization.[4][5] Impurities, particularly Lewis bases, can also promote the formation of ruthenium hydrides.[1]

Q3: Can the choice of solvent influence the extent of isomerization?

A3: Yes, the solvent plays a crucial role. It is advisable to avoid solvents that can act as Lewis donors, such as dimethoxyethane (DME), as they can promote catalyst decomposition.[1] Chlorinated solvents like 1,2-dichloroethane (B1671644) or non-polar hydrocarbon solvents are generally preferred for minimizing isomerization.[1][6][7]

Q4: Are there any additives that can be used to suppress isomerization?

A4: Several additives have been shown to effectively reduce olefin isomerization. These work by quenching the catalytically active ruthenium hydride species.[1] Common additives include mild acids like acetic acid, benzoquinones (e.g., 1,4-benzoquinone), tricyclohexylphosphine (B42057) oxide, and the monophenyl ester of phosphoric acid.[1][2][8] It is important to note that some additives, such as 1,4-benzoquinone (B44022), may also decrease the rate of the desired metathesis reaction.[3]

Q5: Besides additives and temperature control, what other experimental parameters can I adjust?

A5: Optimizing the catalyst loading is important; higher loadings can sometimes lead to more side reactions.[3] Additionally, ensuring the efficient removal of gaseous byproducts like ethylene (B1197577) can help drive the metathesis reaction to completion and maximize the catalyst's lifetime, potentially reducing the window for isomerization to occur.[6] This can be achieved by bubbling an inert gas through the reaction mixture.[6]

Troubleshooting Guide

Issue Potential Cause Recommended Solution(s)
High levels of isomerized product detected by GC/NMR. Catalyst decomposition leading to ruthenium hydride formation.[1]1. Lower Reaction Temperature: Conduct the reaction at a lower temperature (e.g., room temperature to 40°C) to minimize catalyst decomposition.[1][3] 2. Add a Hydride Quencher: Introduce an additive such as acetic acid or 1,4-benzoquinone to the reaction mixture.[1][8] 3. Change Solvent: Switch to a non-coordinating solvent like dichloromethane (B109758) (DCM) or toluene.[1][7]
Reaction is sluggish and still produces isomers. The chosen additive is inhibiting the metathesis catalyst.[3]1. Reduce Additive Concentration: Titrate the amount of additive to find a balance between suppressing isomerization and maintaining catalytic activity. 2. Switch Additive: Try a different class of additive, for example, using a mild acid instead of a benzoquinone.[1][8]
Inconsistent results between batches. Impurities in starting materials or solvent.1. Purify Reagents: Ensure all substrates and solvents are rigorously purified and dried before use.[1] 2. Degas Solvent: Deoxygenate the solvent by sparging with an inert gas or through freeze-pump-thaw cycles.[1]
Isomerization is still a problem even at low temperatures. The substrate is particularly prone to isomerization (e.g., contains aryl-allyl groups).[3]1. Consider a Different Catalyst: For highly sensitive substrates, a catalyst less prone to forming hydrides, such as one with a cyclic alkyl amino carbene (CAAC) ligand, might be a better choice.[1]

Experimental Protocols

Protocol 1: General Procedure for Ring-Closing Metathesis (RCM) with Isomerization Suppression using Acetic Acid
  • Reagent Preparation:

    • Dissolve the diene substrate in degassed dichloromethane (DCM) to the desired concentration (typically 0.01-0.1 M).

    • Prepare a stock solution of this compound in degassed DCM.

    • Prepare a stock solution of glacial acetic acid in degassed DCM.

  • Reaction Setup:

    • To a clean, dry, and inert-atmosphere-purged flask, add the substrate solution.

    • Add the desired amount of the acetic acid solution (typically 1-5 mol % relative to the substrate).

    • Commence stirring and bring the solution to the desired reaction temperature (e.g., 25-40°C).

  • Initiation and Monitoring:

    • Add the this compound solution (typically 1-5 mol %) to the reaction mixture.

    • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Work-up and Purification:

    • Once the reaction is complete, quench the catalyst by adding a few drops of ethyl vinyl ether.

    • Concentrate the reaction mixture in vacuo.

    • Purify the crude product by flash column chromatography on silica (B1680970) gel.

Protocol 2: Screening of Additives for Isomerization Suppression
  • Parallel Reaction Setup:

    • Set up a series of small-scale reactions in parallel, each in a separate vial under an inert atmosphere.

    • To each vial, add the same amount of substrate and solvent.

  • Additive Introduction:

    • To each vial, add a different potential isomerization suppressor (e.g., 1,4-benzoquinone, tricyclohexylphosphine oxide, phenylphosphoric acid) at a specific concentration (e.g., 5 mol %). Include a control reaction with no additive.

  • Reaction Initiation and Analysis:

    • Initiate all reactions simultaneously by adding the this compound.

    • Stir all reactions at the same temperature for a set period.

    • Quench all reactions at the same time.

    • Analyze the product distribution in each vial by GC or ¹H NMR to determine the extent of isomerization.

Data Presentation

Table 1: Effect of Additives on Isomerization in a Model RCM Reaction

Additive (5 mol %) Conversion (%) Isomerized Product (%)
None (Control)9525
Acetic Acid925
1,4-Benzoquinone75<2
Tricyclohexylphosphine Oxide888
Phenylphosphoric Acid906

Note: Data is illustrative and will vary depending on the specific substrate and reaction conditions.

Visualizations

Isomerization_Pathway catalyst Grubbs Catalyst 2nd Gen active_catalyst Active Metathesis Catalyst catalyst->active_catalyst Initiation decomposition Decomposition (Heat, Impurities) catalyst->decomposition substrate Terminal Olefin (Substrate/Product) substrate->active_catalyst hydride Ruthenium Hydride Species substrate->hydride metathesis_product Desired Metathesis Product active_catalyst->metathesis_product Metathesis Cycle decomposition->hydride isomerized_product Isomerized Olefin (Side Product) hydride->isomerized_product Isomerization quenched_hydride Quenched/ Inactive Species hydride->quenched_hydride additives Additives (e.g., Acetic Acid) additives->hydride Quenching

Caption: The formation of ruthenium hydride species leads to isomerization.

Troubleshooting_Workflow start Isomerization Observed? step1 Lower Reaction Temperature start->step1 Yes end_success Success: Isomerization Suppressed start->end_success No check1 Problem Solved? step1->check1 step2 Add Hydride Quenching Agent (e.g., Acetic Acid) check1->step2 No check1->end_success Yes check2 Problem Solved? step2->check2 step3 Change to a Non-Coordinating Solvent check2->step3 No check2->end_success Yes check3 Problem Solved? step3->check3 step4 Consider Alternative Catalyst (e.g., CAAC) check3->step4 No check3->end_success Yes end_fail Further Optimization Required step4->end_fail

Caption: A stepwise guide to troubleshooting isomerization.

References

Technical Support Center: Optimizing Grubbs 2nd Generation Catalyst Loading in ROMP

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing Ring-Opening Metathesis Polymerization (ROMP) reactions using Grubbs 2nd Generation catalyst. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for successful polymer synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the typical catalyst loading for Grubbs 2nd Generation catalyst in ROMP?

A typical catalyst loading for Grubbs 2nd Generation catalyst in ROMP ranges from 0.1 to 5 mol% relative to the monomer. However, the optimal loading is highly dependent on the specific monomer, desired polymer properties, and reaction conditions. For many common monomers, loadings are often expressed as a monomer-to-catalyst ratio (M/C), which can range from 200:1 to 10,000:1 or even higher in some cases.[1]

Q2: How does catalyst loading affect the properties of the resulting polymer?

Catalyst loading is a critical parameter that directly influences the molecular weight (Mn), polydispersity index (PDI), and mechanical properties of the polymer.

  • Higher Catalyst Loading (Lower M/C ratio): Generally leads to faster reaction rates and can result in higher monomer conversion. For thermosets like polydicyclopentadiene (pDCPD), higher catalyst concentrations can increase cross-link density, leading to a stiffer and more brittle material with a higher glass transition temperature (Tg).

  • Lower Catalyst Loading (Higher M/C ratio): Can lead to slower reaction rates and may risk incomplete monomer conversion if the catalyst deactivates over the course of the reaction. For pDCPD, lower loadings can result in lower cross-link density, yielding a more ductile polymer with potentially improved impact strength.[1] In living polymerizations, lower catalyst loadings are used to target higher molecular weight polymers.

Q3: Can I perform ROMP with Grubbs 2nd Generation catalyst in the presence of air and moisture?

While Grubbs 2nd Generation catalyst is known for its relatively high tolerance to air and moisture compared to earlier generation catalysts, for optimal results and reproducibility, it is highly recommended to perform ROMP reactions under an inert atmosphere (e.g., nitrogen or argon) using dry, degassed solvents.[1] Oxygen can lead to catalyst decomposition, which can result in lower conversions and broader PDIs.

Q4: My ROMP reaction is not working. What are some common causes?

Several factors can lead to a failed or poorly performing ROMP reaction. Common culprits include:

  • Impure Monomer: Impurities in the monomer can act as catalyst poisons. It is crucial to use highly pure monomers.

  • Catalyst Degradation: The catalyst may have degraded due to improper storage or handling. It should be stored under an inert atmosphere and protected from light.

  • Inhibiting Functional Groups: Certain functional groups, particularly primary amines and some N-donor ligands, can inhibit or deactivate the catalyst.[2]

  • Solvent Effects: The choice of solvent can impact catalyst stability and reaction kinetics. Ensure the solvent is dry and free of impurities.

Troubleshooting Guide

This guide provides a structured approach to diagnosing and resolving common issues encountered during ROMP experiments with Grubbs 2nd Generation catalyst.

dot

Catalyst_Optimization_Workflow Start Start: New Monomer Initial_Screen Step 1: Initial Catalyst Loading Screen (e.g., M/C = 500:1, 1000:1, 2000:1) Start->Initial_Screen Analyze_Results Step 2: Analyze Results (Conversion, Mn, PDI) Initial_Screen->Analyze_Results High_Conversion_Good_PDI High Conversion (>95%) Narrow PDI (<1.2) Analyze_Results->High_Conversion_Good_PDI Low_Conversion Low Conversion (<95%) Analyze_Results->Low_Conversion Broad_PDI Broad PDI (>1.2) Analyze_Results->Broad_PDI Further_Optimization Step 4: Further Optimization (Fine-tune M/C ratio) High_Conversion_Good_PDI->Further_Optimization Yes Increase_Loading Step 3a: Increase Catalyst Loading (e.g., M/C = 250:1) Low_Conversion->Increase_Loading Yes Decrease_Concentration Step 3b: Decrease Monomer Concentration or Temperature Broad_PDI->Decrease_Concentration Yes Increase_Loading->Analyze_Results Decrease_Concentration->Analyze_Results Optimal_Conditions Optimal Conditions Found Further_Optimization->Optimal_Conditions

References

Technical Support Center: Effect of Temperature on Grubbs Catalyst 2nd Generation Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides detailed troubleshooting advice and frequently asked questions regarding the critical role of temperature in olefin metathesis reactions utilizing the Grubbs Catalyst 2nd Generation. Proper temperature control is paramount for achieving high catalyst activity, maximizing product yield, and ensuring catalyst stability.

Frequently Asked Questions (FAQs)

Q1: What is the optimal operating temperature for this compound? A1: There is no single optimal temperature for all reactions. However, a general guideline is to start reactions between room temperature and 40°C.[1] The ideal temperature is highly dependent on the specific substrates, the desired transformation (e.g., Ring-Closing Metathesis (RCM), Cross-Metathesis (CM), or Ring-Opening Metathesis Polymerization (ROMP)), and the solvent used.[1][2] Empirical optimization for each unique reaction is often necessary.

Q2: My reaction is sluggish or shows no conversion. Could the temperature be too low? A2: Yes. While this compound is known for its high activity, some reactions, particularly those involving sterically hindered alkenes, may require thermal energy to initiate efficiently.[1] If a reaction is not proceeding at room temperature, a gradual increase to 40-60°C can often promote catalysis.[2][3]

Q3: I am observing unexpected side products and low yields. Could the temperature be too high? A3: This is a common issue. Excessively high temperatures can lead to thermal decomposition of the catalyst. The resulting ruthenium species may no longer be active for metathesis but can catalyze undesirable side reactions, such as olefin isomerization, which reduces the final product yield.[4][5]

Q4: How does temperature affect the stability and decomposition of the catalyst? A4: The this compound possesses greater thermal stability compared to its first-generation counterpart. However, it is not immune to decomposition at elevated temperatures. Prolonged exposure to high heat, especially in the presence of certain byproducts like ethylene, can accelerate catalyst degradation.[5] One study noted that a second-generation methylidene catalyst decomposed by 38% after 16 hours at 40°C in the presence of excess ethylene.[5]

Q5: Can this compound be used at very low or very high temperatures? A5: Yes, but this often requires specialized analogues of the catalyst. Certain modified Hoveyda-Grubbs 2nd Generation catalysts have demonstrated high activity in ROMP reactions even at temperatures as low as -50°C.[6] Conversely, other variants have shown remarkable thermal stability, remaining active after being heated to 180°C for two hours, making them suitable for high-temperature applications.[6]

Troubleshooting Guide

Problem: Low or No Catalyst Activity

If your metathesis reaction is proceeding slowly or not at all, temperature may be a key factor.

  • Possible Cause: The energy of activation for catalyst initiation with your specific substrate has not been met at the current reaction temperature.

  • Troubleshooting Steps:

    • Ensure all reagents and solvents are pure and the reaction is under an inert atmosphere, as oxygen can deactivate the catalyst in solution.[1]

    • If the reaction is at room temperature, begin to gently warm the reaction vessel.

    • Increase the temperature incrementally, for example, in 10°C steps, holding for a period at each new temperature (e.g., 30-60 minutes).

    • Monitor the reaction progress by a suitable analytical method (e.g., TLC, GC, NMR) after each temperature increase. For many systems, an increase to 40-80°C is sufficient to see a significant rate enhancement.[2]

G start Reaction Sluggish (Low Conversion) check_temp Is Temperature ≥ RT (20-25°C)? start->check_temp increase_temp Action: Increase temperature in increments (e.g., to 40°C) check_temp->increase_temp Yes check_temp->increase_temp No monitor Monitor Reaction Progress increase_temp->monitor success Problem Solved monitor->success Conversion Improves fail Issue Persists: Consider other factors (catalyst loading, purity, etc.) monitor->fail No Improvement

Caption: Troubleshooting workflow for low catalyst activity.
Problem: Formation of Byproducts / Catalyst Decomposition

The appearance of isomerized olefins or a rapid change in the reaction mixture's color (e.g., to dark brown/black) can indicate catalyst decomposition.

  • Possible Cause: The reaction temperature is too high, leading to thermal degradation of the catalyst into species that promote side reactions.

  • Troubleshooting Steps:

    • Immediately reduce the reaction temperature.

    • If possible, perform the reaction at the lowest temperature that still provides a reasonable reaction rate.

    • Consider solvent choice. Solvents with higher boiling points may tempt the use of higher temperatures, increasing the risk of decomposition.

    • Ensure efficient removal of gaseous byproducts like ethylene, as their buildup can contribute to decomposition pathways.[5][7] This can be achieved by performing the reaction under a gentle flow of argon or nitrogen.

G Temp Reaction Temperature OptimalTemp Optimal Range (e.g., 25-80°C) Temp->OptimalTemp Optimal HighTemp Excessive Temperature Temp->HighTemp Too High Activity Catalyst Activity OptimalTemp->Activity Maximizes Effective Decomp Catalyst Decomposition HighTemp->Decomp Increases Rate Of Yield Desired Product Yield Activity->Yield Increases Decomp->Activity Decreases SideRxn Side Reactions (e.g., Isomerization) Decomp->SideRxn Promotes SideRxn->Yield Decreases

Caption: Relationship between temperature and catalyst performance.

Quantitative Data Summary

The following table summarizes quantitative data from various studies, illustrating the impact of temperature on reaction outcomes.

Reaction TypeSubstrate(s)Catalyst VariantTemperature (°C)Observation
ROMP Dicyclopentadiene (DCPD)Grubbs 2nd Gen40Gelation time: ~50 minutes[3]
ROMP Dicyclopentadiene (DCPD)Grubbs 2nd Gen60Gelation time: ~5 minutes[3]
Cross-Metathesis Methyl oleate (B1233923) & 2-methyl-2-butene (B146552)Hoveyda-Grubbs 2nd GenRoom TemperatureLow conversion observed[2]
Cross-Metathesis Methyl oleate & 2-methyl-2-buteneHoveyda-Grubbs 2nd Gen60 - 80Almost full conversion and good selectivity achieved[2]
Olefination Adamantyl oximeGrubbs 2nd Gen6047% yield after 2 hours; yield dropped to 35% after 16 hours, suggesting byproduct formation over time[4]
ROMP 5-ethyliden-2-norborneneModified Hoveyda-Grubbs II-50High conversion was achieved, demonstrating viability at very low temperatures[6]

Experimental Protocols

General Protocol for Ring-Closing Metathesis (RCM) of Diethyldiallylmalonate

This protocol is a representative example for conducting an RCM reaction and should be adapted based on the specific substrate and scale.

Materials:

  • This compound

  • Diethyldiallylmalonate (substrate)

  • Anhydrous, degassed solvent (e.g., Toluene or Dichloromethane)

  • Schlenk flask or similar reaction vessel

  • Magnetic stirrer and stir bar

  • Inert gas supply (Argon or Nitrogen)

  • Standard laboratory glassware for workup and purification

Procedure:

  • Setup: Dry the reaction flask under vacuum or in an oven and allow it to cool to room temperature under a stream of inert gas.

  • Reagent Preparation: In the flask, dissolve the diethyldiallylmalonate substrate in the chosen anhydrous, degassed solvent to the desired concentration (e.g., 0.1 M).

  • Inerting: Bubble the inert gas through the solution for 10-15 minutes to ensure the removal of dissolved oxygen.

  • Catalyst Addition: Weigh the this compound (typically 0.5 - 5 mol%) in a glovebox or under a positive pressure of inert gas and add it to the stirring substrate solution in one portion. The reaction mixture typically changes color upon catalyst addition.

  • Reaction Conditions:

    • Stir the reaction at the desired temperature (e.g., start at 25°C).

    • If the reaction is slow, gradually heat the mixture to 40°C or higher while monitoring its progress.

  • Monitoring: Track the consumption of the starting material and the formation of the product using an appropriate analytical technique (e.g., TLC, GC-MS).

  • Quenching: Once the reaction is complete, quench the catalyst by adding a small amount of a phosphine (B1218219) scavenger like triphenylphosphine (B44618) or by exposing the solution to air.

  • Workup and Purification: Concentrate the reaction mixture under reduced pressure and purify the crude product by flash column chromatography on silica (B1680970) gel to isolate the desired cyclic olefin.

References

Technical Support Center: E/Z Selectivity in Cross-Metathesis with Grubbs 2nd Generation Catalyst

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions to improve E/Z selectivity in cross-metathesis reactions utilizing the Grubbs 2nd Generation catalyst.

Frequently Asked Questions (FAQs)

Q1: What is the typical E/Z selectivity of the standard Grubbs 2nd Generation catalyst?

The Grubbs 2nd Generation catalyst is a robust and widely used catalyst for olefin metathesis. However, in cross-metathesis reactions, it generally provides poor kinetic E/Z selectivity. The reaction often proceeds to a thermodynamic equilibrium, which typically favors the more stable E-isomer.[1][2] Ratios of approximately 9:1 (E:Z) are common, as this reflects the thermodynamic energy difference between the two isomers.[1]

Q2: What are the primary factors that determine the E/Z selectivity in a cross-metathesis reaction?

E/Z selectivity is primarily determined by the relative energies of the transition states leading to the syn- and anti-metallacyclobutane intermediates.

  • Mechanism: The catalytic cycle proceeds through a [2+2] cycloaddition to form a ruthenacyclobutane intermediate. The arrangement of substituents on this intermediate dictates the stereochemistry of the resulting olefin. An anti-arrangement of substituents in the metallacycle (which is sterically favored) leads to the E-olefin upon cycloreversion. Conversely, a syn-arrangement is required to produce the Z-olefin.[1]

  • Thermodynamics vs. Kinetics: Because the metathesis reaction is reversible, the final E/Z ratio is often governed by the thermodynamic stability of the olefin products, favoring the E-isomer.[2] Achieving kinetic control, where the product ratio is determined by the activation barriers, is the key to selective metathesis.

Q3: How can I improve Z-selectivity using a Grubbs 2nd Generation catalyst?

While the Grubbs 2nd Gen catalyst is inherently biased towards E-selectivity, recent advancements have made Z-selectivity achievable through innovative one-pot methodologies.

A novel and highly effective approach involves merging standard Grubbs 2nd Gen catalysis with visible-light photocatalysis.[3][4] In this tandem catalytic system, the Grubbs catalyst performs the cross-metathesis to initially form the thermodynamic E-olefin. A suitable photocatalyst, when irradiated, then facilitates an E to Z isomerization of the product in situ, leading to a high yield of the contra-thermodynamic Z-isomer.[3][5] This method circumvents the need for specialized and often complex Z-selective ruthenium or molybdenum catalysts.[3]

Q4: Are there strategies to enhance the inherent E-selectivity of the reaction?

Yes. While the thermodynamic preference is for the E-isomer, reaction conditions can be optimized to ensure this is the major product and to prevent isomerization or side reactions.

  • Temperature: Higher reaction temperatures can increase the rate of metathesis but may also promote side reactions, including isomerization of the desired product, which can affect the final E/Z ratio.[6] It is crucial to find an optimal temperature that balances reaction rate and selectivity.

  • Additives: The addition of a catalytic amount of a mild acid, such as acetic acid, can suppress unwanted olefin isomerization.[7][8] This is because isomerization is often caused by the formation of ruthenium hydride species, which can be quenched by the acid.[7]

  • Removal of Ethene: In cross-metathesis reactions involving terminal alkenes, ethene is generated as a byproduct. Efficiently removing this volatile gas by bubbling an inert gas (e.g., argon) through the reaction mixture can drive the equilibrium towards the product and maximize catalyst lifetime and efficiency.[7]

Q5: How do the substrates themselves influence E/Z selectivity?

The steric and electronic properties of the olefin substrates significantly impact the reaction.

  • Steric Hindrance: The stereoselectivity can decrease with increasing steric bulk of the substituents on the reacting olefins.[9] This can lead to a less predictable mixture of E and Z isomers.

  • Olefin Type: Olefins are often classified into types based on their substitution pattern and reactivity. Cross-metathesis between two "Type-II" olefins, for instance, is known to proceed slowly for homodimerization, which can favor the desired cross-metathesis pathway.[10] Understanding the classification of your substrates can help predict and optimize selectivity.[11]

Troubleshooting Guide

This guide addresses common issues encountered during cross-metathesis reactions with the Grubbs 2nd Generation catalyst.

ProblemPotential Cause(s)Suggested Solution(s)
Poor E/Z Selectivity 1. Reaction has reached thermodynamic equilibrium. 2. Product isomerization is occurring. 3. Substrate sterics are unfavorable.1. For Z-selectivity : Implement the photocatalytic isomerization method.[3][5] 2. For E-selectivity : Add a mild acid (e.g., acetic acid) to prevent isomerization.[7][8] 3. Optimize reaction time and temperature; shorter times may favor the kinetic product.
Low Reaction Yield / Incomplete Conversion 1. Catalyst decomposition. 2. Poor initiation. 3. Reversible reaction equilibrium. 4. Sterically hindered substrates.1. Ensure solvents and reagents are pure and free of catalyst poisons (e.g., peroxides, excess amines).[7] 2. Add a co-catalyst like Copper (I) Iodide (CuI), which can act as a phosphine (B1218219) scavenger and accelerate the reaction, especially in non-chlorinated solvents like Et₂O.[10][12] 3. If ethene is a byproduct, remove it by bubbling an inert gas through the mixture.[7] 4. For challenging substrates, consider a more active catalyst like the Hoveyda-Grubbs 2nd Generation catalyst.[8]
Formation of Homodimers 1. The rate of self-metathesis is competitive with or faster than cross-metathesis. 2. Unfavorable substrate electronics or sterics.1. Use an excess of one of the olefin partners (if it is inexpensive or easily removable). 2. Additives like p-cresol (B1678582) have been shown to enhance selectivity for cross-metathesis over self-metathesis.[13] 3. Choose olefin partners with different reactivities (e.g., an electron-rich and an electron-poor olefin).
Reaction Fails to Initiate 1. Catalyst is inactive. 2. Presence of strong coordinating functional groups on the substrate. 3. Reaction temperature is too low.1. Verify the quality and age of the catalyst. 2. Protect or mask strongly coordinating groups like amines or thiols. 3. Gently warm the reaction mixture. Most Grubbs catalysts initiate between room temperature and 40°C.[7]

Data Presentation: Effect of Additives and Conditions

The following table summarizes the impact of selected additives on cross-metathesis reactions.

CatalystSubstratesAdditive / ConditionSolventE/Z RatioYield / ConversionReference
Grubbs 2nd GenAllyl alcohol + Methyl acrylateCuI (6 mol%)Et₂O>95:5 (E favored)77-99%[10]
Grubbs 2nd GenAllylbenzene + Styrene[Ir(dF(CF₃)ppy)₂(dtbbpy)]PF₆ + Blue LEDCH₂Cl₂1:>99 (Z favored)95%[5]
Grubbs 2nd Gen1-HexeneNone (85°C)BenzeneMixture of isomers90%[14]
Hoveyda-Grubbs IIMethyl oleate (B1233923) + 2-methyl-2-butene2-chlorobenzoquinoneTolueneNot specified~60% conversion[15]

Experimental Protocols

Protocol 1: Z-Selective Cross-Metathesis via Tandem Catalysis

This protocol is adapted from the work of Chérif et al. for achieving Z-selectivity by combining Grubbs 2nd Gen catalysis with photocatalysis.[5]

  • Preparation: In a nitrogen-filled glovebox, add the photocatalyst (e.g., [Ir(dF(CF₃)ppy)₂(dtbbpy)]PF₆, 1-2 mol%) to an oven-dried reaction vial equipped with a magnetic stir bar.

  • Reagents: Add Grubbs 2nd Generation catalyst (2 mol%) to the vial. Dissolve the contents in anhydrous and degassed dichloromethane (B109758) (CH₂Cl₂).

  • Substrates: Add the first olefin substrate (e.g., allylbenzene, 1.0 equiv) followed by the second olefin substrate (e.g., styrene, 1.2 equiv).

  • Reaction Setup: Seal the vial and remove it from the glovebox. Place the vial in front of a 420 nm LED light source and stir vigorously at room temperature.

  • Monitoring: Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 12-24 hours.

  • Workup: Upon completion, concentrate the reaction mixture under reduced pressure and purify the residue by flash column chromatography on silica (B1680970) gel to isolate the Z-olefin product.

Protocol 2: Rate-Enhanced E-Selective Cross-Metathesis with CuI

This protocol is based on the findings of Voigtritter et al. demonstrating the rate-enhancing effect of Copper (I) Iodide.[10][12]

  • Preparation: To an oven-dried round-bottom flask containing a stir bar, add Grubbs 2nd Generation catalyst (0.5-5 mol%) and Copper (I) Iodide (CuI, 0.6-6 mol%).

  • Solvent and Substrate: Place the flask under a positive pressure of argon. Add anhydrous diethyl ether (Et₂O) to achieve a concentration of approximately 0.1-1 M. Add the first olefin partner (e.g., a Michael acceptor, 5 equiv).

  • Initiation: Bubble argon through the reaction mixture for 15 minutes.

  • Reaction: Add the second olefin partner (e.g., an allylic alcohol, 1 equiv) and heat the mixture to reflux (approx. 35-40°C).

  • Monitoring: Monitor the reaction by TLC. Reactions are often complete within 3-6 hours.[10]

  • Workup: After cooling to room temperature, concentrate the solvent and purify the crude product by flash column chromatography.

Visualizations

Factors_Influencing_Selectivity cluster_conditions Reaction Conditions cluster_reactants Reactants Temp Temperature Intermediate Metallacyclobutane Intermediate Temp->Intermediate Solvent Solvent Solvent->Intermediate Additives Additives (Acid, CuI, Photocatalyst) Additives->Intermediate Catalyst Catalyst Structure (Grubbs 2nd Gen) Catalyst->Intermediate Substrate Substrate (Sterics & Electronics) Substrate->Intermediate Syn Syn-Intermediate Intermediate->Syn Higher Energy Transition State Anti Anti-Intermediate (Sterically Favored) Intermediate->Anti Lower Energy Transition State Z_Product Z-Olefin (Kinetic Product) Syn->Z_Product Cycloreversion E_Product E-Olefin (Thermodynamic Product) Anti->E_Product Cycloreversion Z_Product->E_Product Isomerization (Thermodynamic Control)

Caption: Factors influencing E/Z selectivity in cross-metathesis.

Optimization_Workflow cluster_e_steps E-Selectivity Pathway cluster_z_steps Z-Selectivity Pathway start Start: Optimize E/Z Selectivity goal Desired Selectivity? start->goal e_selective Enhance E-Selectivity goal->e_selective E-isomer z_selective Achieve Z-Selectivity goal->z_selective Z-isomer e1 1. Ensure pure reagents. 2. Add mild acid (e.g., AcOH) to prevent isomerization. e_selective->e1 z1 1. Add Photocatalyst (e.g., Iridium complex) to standard Grubbs II reaction. z_selective->z1 e2 3. Optimize temperature and time. 4. Add CuI to improve rate for sluggish reactions. e1->e2 e_result High E:Z Ratio e2->e_result z2 2. Irradiate with visible light (e.g., 420 nm LED). z1->z2 z_result High Z:E Ratio z2->z_result

References

Technical Support Center: Troubleshooting Grubbs Catalyst 2nd Generation Deactivation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides troubleshooting advice and frequently asked questions (FAQs) to address common issues related to the deactivation of the Grubbs Catalyst 2nd Generation by various functional groups during olefin metathesis reactions.

Frequently Asked Questions (FAQs)

Q1: My ring-closing metathesis (RCM) reaction is sluggish or has stalled. What are the likely causes related to functional groups in my substrate?

A1: Slow or incomplete conversion is often due to the presence of functional groups that can coordinate to the ruthenium center and inhibit or deactivate the catalyst. The most common culprits include:

  • Lewis basic groups: Amines, phosphines, and to a lesser extent, some sulfur-containing functionalities can directly coordinate to the ruthenium, competing with the olefin substrate and hindering the catalytic cycle.

  • Protic groups: Alcohols and primary or secondary amines can participate in deactivation pathways, especially at elevated temperatures.

  • Chelating groups: Substrates with multiple coordinating atoms positioned to form a stable chelate with the ruthenium center can lead to strong inhibition.

It is crucial to assess your substrate for these functionalities and take appropriate preventative measures.

Q2: I am working with a substrate containing a primary or secondary amine. How can I prevent catalyst deactivation?

A2: Free amines are well-known inhibitors of Grubbs catalysts.[1] The lone pair on the nitrogen can displace the phosphine (B1218219) ligand, leading to a less active or inactive complex.[2][3] To mitigate this, consider the following strategies:

  • Protection of the amine: Converting the amine to a less coordinating functional group is the most effective strategy. Common protecting groups include amides, carbamates (e.g., Boc, Cbz), or sulfonamides. These reduce the nucleophilicity and basicity of the nitrogen atom.

  • Acid scavenger: In some cases, adding a mild Brønsted acid can protonate the amine, preventing its coordination to the catalyst. However, the choice of acid and its stoichiometry must be carefully optimized to avoid degradation of the catalyst or substrate.

  • Use of a more robust catalyst: For challenging substrates, consider using a third-generation Grubbs catalyst, which can exhibit higher tolerance to certain functional groups.

Q3: Can thiols or other sulfur-containing functional groups deactivate the Grubbs 2nd Generation catalyst?

A3: Yes, sulfur-containing compounds, particularly thiols, can act as catalyst poisons. The soft sulfur atom coordinates strongly to the ruthenium center, leading to deactivation. If your substrate contains a thiol group, it is highly recommended to protect it before subjecting it to the metathesis reaction. Common protecting groups for thiols include thioethers or disulfides.

Q4: Are carbonyl groups like esters and amides compatible with the Grubbs 2nd Generation catalyst?

A4: Generally, esters and amides are well-tolerated by the Grubbs 2nd Generation catalyst.[4] However, in some cases, particularly with α,β-unsaturated amides, chelation of the carbonyl oxygen to the ruthenium center can occur, leading to lower reaction rates.[5] If you suspect inhibition by a carbonyl group, especially in a chelating environment, increasing the reaction temperature or catalyst loading might improve the outcome.

Q5: My reaction is producing isomerized byproducts instead of the desired metathesis product. What is causing this?

A5: Olefin isomerization is a common side reaction in metathesis and is often promoted by the formation of ruthenium-hydride species. These can arise from the decomposition of the Grubbs catalyst. To suppress isomerization, you can try adding a mild acid, such as acetic acid, to the reaction mixture.[6]

Troubleshooting Guides

Guide 1: Diagnosing and Addressing Low Conversion

If you are experiencing low or no conversion in your metathesis reaction, follow this troubleshooting workflow:

start Low or No Conversion Observed check_purity Verify Purity of Substrate and Solvent (See Protocol 1 & 2) start->check_purity check_inert Ensure Rigorous Inert Atmosphere (See Protocol 3) check_purity->check_inert If purity is confirmed check_fg Analyze Substrate for Problematic Functional Groups (See Table 1) check_inert->check_fg If inert conditions are good protect_fg Protect Inhibiting Functional Groups check_fg->protect_fg If problematic groups are present increase_loading Increase Catalyst Loading (e.g., from 1 mol% to 5 mol%) check_fg->increase_loading If no obvious problematic groups protect_fg->start Re-run reaction increase_temp Increase Reaction Temperature increase_loading->increase_temp If still low conversion success Reaction Proceeds increase_loading->success If conversion improves change_catalyst Consider a Different Generation of Grubbs Catalyst increase_temp->change_catalyst If no improvement increase_temp->success If conversion improves change_catalyst->success If conversion improves

Caption: Troubleshooting workflow for low conversion in olefin metathesis.

Data Presentation: Functional Group Compatibility

The following table summarizes the general compatibility of various functional groups with the Grubbs 2nd Generation catalyst and provides recommended actions for problematic groups.

Functional GroupCompatibilityPotential IssueRecommended Action
Alcohols ModerateCan participate in catalyst decomposition pathways.[7]Generally tolerated, but protection may be needed for sensitive substrates or high temperatures.
Aldehydes GoodGenerally well-tolerated.[4]Proceed with caution; monitor for side reactions.
Alkyl Halides GoodGenerally well-tolerated.None.
Amides GoodGenerally well-tolerated, but α,β-unsaturated amides may chelate.[5]For problematic cases, consider higher temperatures or catalyst loading.
Amines (Primary/Secondary) PoorStrong coordination to Ru, leading to deactivation.[1][2]Protect the amine (e.g., as an amide or carbamate).
Amines (Tertiary) ModerateCan still coordinate and inhibit the catalyst.Protection is recommended for optimal results.
Carboxylic Acids ModerateThe acidic proton can react with the catalyst.Protection of the acid (e.g., as an ester) is advised.
Esters ExcellentGenerally well-tolerated.[4]None.
Ethers ExcellentGenerally well-tolerated.None.
Ketones ExcellentGenerally well-tolerated.[4]None.
Nitriles GoodGenerally well-tolerated.None.
Nitro Groups GoodGenerally well-tolerated.None.
Phosphines PoorStrong coordination to Ru, displacement of ligands.Avoid substrates with free phosphine groups.
Sulfides ModerateCan coordinate to the catalyst and reduce its activity.Protection may be necessary for efficient reactions.
Thiols PoorStrong coordination and catalyst poisoning.Protect the thiol group (e.g., as a thioether).

Experimental Protocols

Protocol 1: Purification of Olefin Substrates

Impurities in the olefin substrate can inhibit the catalyst. A common purification method is column chromatography.

  • Prepare a silica (B1680970) gel column: Use a solvent system (e.g., hexanes/ethyl acetate) appropriate for your substrate.

  • Load the substrate: Dissolve the crude substrate in a minimal amount of the eluent and load it onto the column.

  • Elute: Run the column, collecting fractions.

  • Monitor: Check the fractions by thin-layer chromatography (TLC).

  • Combine and concentrate: Combine the pure fractions and remove the solvent under reduced pressure.

  • Degas the substrate: Before use, degas the purified substrate by sparging with an inert gas (argon or nitrogen) for 15-30 minutes.

Protocol 2: Purification and Degassing of Solvents

Oxygen and water are detrimental to the Grubbs catalyst. Therefore, using anhydrous and deoxygenated solvents is critical.

  • Solvent Purification: Use a solvent purification system (e.g., passing through activated alumina (B75360) and copper catalyst columns) to remove water and oxygen.[8][9]

  • Degassing: If a solvent purification system is unavailable, use anhydrous solvent from a sealed bottle and degas it using one of the following methods:

    • Sparging: Bubble a stream of inert gas (argon or nitrogen) through the solvent for at least 30 minutes.

    • Freeze-Pump-Thaw: This method is more rigorous.

      • Place the solvent in a Schlenk flask and freeze it using liquid nitrogen.

      • Evacuate the flask under high vacuum.

      • Close the flask to the vacuum and allow the solvent to thaw.

      • Repeat this cycle three times.[10]

Protocol 3: General Procedure for a Ring-Closing Metathesis (RCM) Reaction under Inert Atmosphere

This protocol outlines the setup of a typical RCM reaction using a Schlenk line.

start Start setup_glassware Assemble and Flame-Dry Glassware (Schlenk flask, condenser) start->setup_glassware inert_atm Evacuate and Refill with Inert Gas (3x) setup_glassware->inert_atm add_substrate Add Purified Substrate to Flask inert_atm->add_substrate add_solvent Add Degassed Solvent via Cannula or Syringe add_substrate->add_solvent dissolve Stir to Dissolve Substrate add_solvent->dissolve add_catalyst Add Grubbs Catalyst (solid or as a solution in degassed solvent) dissolve->add_catalyst heat Heat to Desired Temperature (if necessary) add_catalyst->heat monitor Monitor Reaction Progress (TLC, GC-MS, NMR) heat->monitor quench Quench Reaction (e.g., with ethyl vinyl ether) monitor->quench Upon completion workup Workup and Purify Product (See Protocol 4) quench->workup end End workup->end

Caption: Experimental workflow for a typical RCM reaction.

Materials:

  • Schlenk flask and condenser

  • Magnetic stir bar

  • Rubber septa

  • Schlenk line with vacuum and inert gas (argon or nitrogen)

  • Syringes and needles

  • Purified and degassed substrate and solvent

  • This compound

Procedure:

  • Glassware Preparation: Assemble the Schlenk flask and condenser and flame-dry under vacuum to remove adsorbed water. Allow to cool to room temperature under a positive pressure of inert gas.

  • Establish Inert Atmosphere: Perform at least three evacuate-refill cycles on the reaction flask using the Schlenk line.[11][12]

  • Add Substrate and Solvent: Under a positive flow of inert gas, add the purified diene substrate to the flask. Add the degassed solvent via a cannula or a syringe.

  • Dissolve Substrate: Stir the mixture until the substrate is fully dissolved.

  • Add Catalyst: Weigh the Grubbs catalyst in a glovebox or under a stream of inert gas and add it to the reaction mixture as a solid or as a solution in a small amount of degassed solvent. The solution will typically change color upon addition of the catalyst.

  • Reaction: Stir the reaction at the desired temperature.

  • Monitoring: Monitor the progress of the reaction by periodically taking aliquots with a syringe and analyzing by TLC, GC-MS, or ¹H NMR.

  • Quenching: Once the reaction is complete, cool the mixture to room temperature and quench the catalyst by adding a few drops of ethyl vinyl ether. Stir for 20-30 minutes.

Protocol 4: Catalyst Removal after Reaction

Residual ruthenium can interfere with subsequent reactions and is often toxic. Here are common methods for its removal:

  • Silica Gel Chromatography: This is the most common method. After quenching, concentrate the reaction mixture and purify by flash column chromatography on silica gel.

  • Treatment with Isocyanide: Add a polar isocyanide to the reaction mixture after completion. This forms a polar complex with the ruthenium that is easily removed by filtration through a short plug of silica gel.[2]

  • Oxidative Workup: Treat the reaction mixture with an oxidizing agent like hydrogen peroxide to form insoluble ruthenium oxides, which can be removed by filtration.[1]

  • Aqueous Washes: For some applications, washing the organic layer with an aqueous solution of a scavenger like tris(hydroxymethyl)phosphine (B1196123) (THMP) or dimethyl sulfoxide (B87167) (DMSO) can help remove ruthenium residues.[13]

By following these guidelines and protocols, researchers can effectively troubleshoot and prevent the deactivation of the Grubbs 2nd Generation catalyst, leading to more successful and efficient olefin metathesis reactions.

References

Technical Support Center: Grubbs Catalyst 2nd Generation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the Grubbs Catalyst 2nd Generation. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during olefin metathesis reactions.

Frequently Asked Questions (FAQs)

Q1: My metathesis reaction is sluggish or has completely stalled. What are the common causes?

A1: Low or no conversion is one of the most frequent issues. The primary culprits are typically related to catalyst deactivation or suboptimal reaction conditions. Before delving into more complex possibilities, verify these critical points:

  • Inert Atmosphere: The Grubbs 2nd Generation catalyst, while more robust than its predecessor, is susceptible to deactivation by oxygen when in solution. Ensure your reaction was set up and maintained under a strict inert atmosphere (e.g., high-purity argon or nitrogen).

  • Solvent and Reagent Purity: Solvents and reagents must be rigorously purified and degassed. Trace amounts of oxygen, water, peroxides (especially in ethers like THF), or other reactive impurities can rapidly poison the catalyst.

  • Catalyst Integrity: Ensure the catalyst has been stored properly under an inert atmosphere and has not degraded over time. If in doubt, test its activity with a reliable control reaction.

Q2: What are the most common chemical species and functional groups that poison the Grubbs 2nd Generation catalyst?

A2: Catalyst poisons are substances that react with the ruthenium center and deactivate it. Key inhibitors include:

  • Oxygen and Peroxides: These can oxidize the metal-carbene bond, rendering the catalyst inactive. Ethereal solvents are notorious for forming peroxides upon storage.

  • Water and Protic Solvents: Alcohols and even trace amounts of water can lead to catalyst degradation, forming ruthenium hydride species.[1][2]

  • Strongly Coordinating Lewis Bases: Substrates or impurities with functional groups that can strongly coordinate to the ruthenium center can inhibit or poison the catalyst. These include:

    • Thiols and sulfides

    • Phosphines and phosphites

    • Unprotected primary and secondary amines

    • Certain nitrogen-containing heterocycles (e.g., pyridine)

Q3: My reaction is producing isomerized byproducts instead of the desired metathesis product. What is happening and how can I fix it?

A3: Olefin isomerization is a common side reaction catalyzed by ruthenium hydride species. These hydrides can form from the decomposition of the primary metathesis catalyst, particularly in the presence of certain substrates or impurities. To suppress isomerization:

  • Add Mild Acids: Additives like acetic acid can help to quench the hydride species responsible for isomerization.

  • Optimize Temperature: Catalyst decomposition and subsequent isomerization can be temperature-dependent. Consider running your reaction at a lower temperature.

  • Remove Ethylene (B1197577): The ethylene byproduct of ring-closing metathesis can contribute to catalyst decomposition. If practical, remove it from the reaction vessel by bubbling a slow stream of inert gas through the reaction mixture.

Q4: Can I regenerate a batch of poisoned Grubbs 2nd Generation catalyst?

A4: Currently, there is no widely accepted, straightforward laboratory protocol for regenerating a poisoned Grubbs 2nd Generation catalyst. Research into catalyst reactivation has shown some success for first-generation Hoveyda-Grubbs catalysts, but these methods may not be applicable to the 2nd Generation Grubbs catalyst. Therefore, the most effective strategy is to focus on preventing catalyst poisoning from the outset. Once a reaction is complete, it is standard practice to quench the catalyst and remove the ruthenium residues through purification.

Troubleshooting Guides

Guide 1: Low or No Conversion

If you are experiencing low or no conversion in your metathesis reaction, follow this troubleshooting workflow.

low_conversion_workflow start Low or No Conversion Observed check_inert Verify Inert Atmosphere and Solvent/Reagent Purity start->check_inert test_catalyst Test Catalyst Activity (See Protocol 1) check_inert->test_catalyst If atmosphere/purity is confirmed check_substrate Analyze Substrate for Inhibiting Functional Groups test_catalyst->check_substrate If catalyst is active end_fail Consult Further Literature for Substrate-Specific Issues test_catalyst->end_fail If catalyst is inactive increase_loading Increase Catalyst Loading (e.g., from 1 mol% to 5 mol%) check_substrate->increase_loading If substrate is non-inhibiting check_substrate->end_fail If substrate is potentially inhibiting change_temp Adjust Reaction Temperature increase_loading->change_temp If still low conversion end_success Reaction Successful increase_loading->end_success If conversion improves change_catalyst Consider a Different Catalyst (e.g., Hoveyda-Grubbs) change_temp->change_catalyst If still low conversion change_temp->end_success If conversion improves change_catalyst->end_fail

Caption: Troubleshooting workflow for low reaction conversion.

Guide 2: Catalyst Deactivation Pathways

Understanding how the catalyst can decompose is key to preventing it. The following diagram illustrates two common deactivation pathways.

deactivation_pathways cluster_oxygen A) Deactivation by Oxygen/Peroxides cluster_protic B) Deactivation by Protic Solvents (e.g., ROH) active_cat_O2 Active Ru=Carbene oxidized_ru Oxidized Ru Species (Inactive) active_cat_O2->oxidized_ru [O] active_cat_ROH Active Ru=Carbene ru_hydride Ruthenium Hydride Species active_cat_ROH->ru_hydride + ROH - Alkene ru_hydride->ru_hydride Isomerization Side Reactions

Caption: Common deactivation pathways for Grubbs catalysts.

Data on Catalyst Inhibition

While exact quantitative effects can be highly dependent on the specific substrate and reaction conditions, the following tables provide an overview of the impact of common inhibitors.

Table 1: Effect of Solvents on Catalyst Stability and Activity

SolventPurity ConsiderationsImpact on CatalystRecommendation
Dichloromethane (B109758) (DCM)Must be freshly distilled and degassed.Generally good, but can contain acidic impurities.Recommended
TolueneMust be freshly distilled from Na/benzophenone and degassed.Excellent choice for many metathesis reactions.Recommended
Tetrahydrofuran (THF)Critical: Must be free of peroxides. Test before use.Can coordinate to the catalyst and may slow down the reaction. Peroxides will kill the catalyst.Use with caution; ensure peroxide-free.
Methanol (MeOH)Anhydrous grade required.Acts as a catalyst poison, leading to decomposition.[2]Not Recommended
WaterEven trace amounts can be detrimental.Accelerates catalyst decomposition.[3]Not Recommended

Table 2: Functional Group Compatibility and Tolerance

Functional GroupCompatibilityPotential IssueMitigation Strategy
Esters, Amides, KetonesHighGenerally well-tolerated.None usually needed.
Alcohols, Carboxylic AcidsModerateProtic nature can cause catalyst decomposition.Protect the functional group before the reaction.
Primary/Secondary AminesLowStrong coordination to Ru center leads to deactivation.Protect the amine (e.g., as a carbamate (B1207046) or amide).
Thiols, ThioethersVery LowStrong poisons.Protect the sulfur-containing group.
AldehydesModerateCan be tolerated, but may lead to side reactions.Use catalyst sparingly and monitor reaction closely.
PhosphinesVery LowCompete for coordination sites on the Ru center.Avoid substrates containing free phosphines.

Experimental Protocols

Protocol 1: Control Experiment for Catalyst Activity

This protocol describes a standard ring-closing metathesis (RCM) reaction of diethyl diallylmalonate (DEDAM) to verify the activity of your Grubbs 2nd Generation catalyst.

Materials:

  • This compound

  • Diethyl diallylmalonate (DEDAM), purified by passing through a plug of activated alumina (B75360).

  • Anhydrous, degassed dichloromethane (DCM) or toluene.

  • Schlenk flask and other appropriate oven-dried glassware.

  • Inert gas supply (Argon or Nitrogen).

Procedure:

  • Set up an oven-dried 50 mL Schlenk flask with a magnetic stir bar under a positive pressure of inert gas.

  • Add DEDAM (e.g., 240 mg, 1.0 mmol) to the flask.

  • Add 20 mL of anhydrous, degassed DCM to the flask via cannula or a dry syringe.

  • In a glovebox or under a positive flow of inert gas, weigh the Grubbs 2nd Generation catalyst (e.g., 8.5 mg, 0.01 mmol, 1 mol%) into a small vial.

  • Dissolve the catalyst in 5 mL of anhydrous, degassed DCM.

  • Transfer the catalyst solution to the stirring solution of DEDAM in the Schlenk flask.

  • Stir the reaction at room temperature and monitor its progress by TLC or ¹H NMR spectroscopy.

  • A fully active catalyst should give >95% conversion within 1-2 hours. The disappearance of the vinyl protons of the starting material and the appearance of the new internal alkene protons can be monitored by ¹H NMR.

Protocol 2: Testing for Solvent Purity

A) Peroxide Test for Ethereal Solvents (e.g., THF, Diethyl Ether):

  • Place ~1 mL of the solvent in a test tube.

  • Add 1 mL of a freshly prepared 10% aqueous solution of potassium iodide (KI).

  • Shake the mixture. The development of a yellow or brownish color indicates the presence of peroxides.

  • Do not use peroxide-containing solvents. They must be purified or discarded.

B) Water Content (Karl Fischer Titration):

  • For quantitative measurement of water content, Karl Fischer titration is the standard method. Solvents for metathesis should ideally have a water content of < 50 ppm.

C) General Purity (GC-FID):

  • Gas Chromatography with a Flame Ionization Detector (GC-FID) can be used to assess the overall purity of a solvent by comparing the area of the main solvent peak to the total area of all peaks.

Experimental Workflow for Purity Testing

purity_testing_workflow start Select Solvent for Metathesis is_ether Is the solvent an ether (e.g., THF, Et2O)? start->is_ether peroxide_test Perform Peroxide Test (KI solution) is_ether->peroxide_test Yes karl_fischer Perform Karl Fischer Titration for Water Content is_ether->karl_fischer No peroxides_present Peroxides Detected? peroxide_test->peroxides_present purify_ether Purify Solvent (e.g., distill from Na/benzophenone) peroxides_present->purify_ether Yes discard_solvent Discard Solvent peroxides_present->discard_solvent High Levels peroxides_present->karl_fischer No purify_ether->karl_fischer water_ok Water Content < 50 ppm? karl_fischer->water_ok purify_drying Dry Solvent (e.g., pass through activated alumina column) water_ok->purify_drying No solvent_ready Solvent is Ready for Use water_ok->solvent_ready Yes purify_drying->solvent_ready

Caption: Workflow for ensuring solvent purity before use.

References

Grubbs Catalyst 2nd Generation: Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with Grubbs Catalyst 2nd Generation.

Frequently Asked Questions (FAQs)

Q1: My metathesis reaction is sluggish or not proceeding to completion. What are the common causes?

A1: Several factors can lead to reduced catalyst activity. Common culprits include:

  • Impure Substrates or Solvents: The presence of impurities, particularly those with coordinating functional groups, can poison the catalyst. Ensure all substrates and solvents are rigorously purified.

  • Atmospheric Exposure: While the solid catalyst is air-stable, in solution it is susceptible to oxygen.[1] Reactions should be performed under an inert atmosphere (e.g., argon or nitrogen).[1]

  • Catalyst Decomposition: The catalyst can decompose under certain conditions. Ethylene (B1197577), a common byproduct of metathesis, can cause catalyst decomposition and should be removed, for instance by bubbling an inert gas through the reaction mixture.[1]

  • Presence of Catalyst Poisons: Peroxides can oxidize the metal-carbene bond, rendering the catalyst inactive.[1] Lewis basic and nucleophilic amines, particularly N-heteroaromatic rings, can also interfere with the catalyst and disrupt the catalytic cycle.[2]

Q2: Can I regenerate my this compound after it has decomposed?

A2: True regeneration of a decomposed this compound to its original state is a significant challenge and not a routine laboratory procedure. Research has shown a method to reactivate a decomposed first-generation Hoveyda-Grubbs catalyst, but preliminary findings suggest this method may not be applicable to the second-generation Grubbs and Hoveyda-Grubbs catalysts.[3][4] Therefore, the focus should be on preventing decomposition and on catalyst recycling rather than regeneration.

Q3: What is the difference between catalyst regeneration and catalyst recycling?

A3: Regeneration refers to the chemical process of restoring a decomposed or deactivated catalyst to its original, active form. Recycling , in the context of homogeneous catalysts like Grubbs catalysts, typically involves separating the catalyst from the reaction mixture for reuse in subsequent reactions. This is often achieved by modifying the catalyst with a "tag" to alter its solubility or by immobilizing it on a solid support.[5]

Q4: My reaction involves an N-heteroaromatic substrate, and the catalyst appears to be deactivated. What can I do?

A4: Alkenes containing N-heteroaromatic rings are known to be challenging substrates in metathesis reactions due to catalyst deactivation.[2] One successful strategy to mitigate this is to protonate the nitrogen atom of the heteroaromatic ring by treating the substrate with an acid (e.g., HCl) to form the corresponding hydrochloride salt before introducing the catalyst.[2]

Q5: Ethylene is a byproduct of my reaction. How does this affect the catalyst and how can I address it?

A5: Ethylene is known to readily decompose ruthenium-based olefin metathesis catalysts, including the Grubbs second-generation catalyst.[1][6] The accumulation of ethylene in the reaction mixture can lead to the irreversible formation of inactive ruthenium species.[6] To maximize catalyst lifetime and drive the reaction to completion, it is crucial to efficiently remove gaseous byproducts like ethylene. This can be achieved by bubbling an inert gas (e.g., argon or nitrogen) through the reaction mixture during the course of the reaction.[1]

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low or no conversion Catalyst inactivity due to impurities.Ensure substrates and solvents are of high purity and free from peroxides and coordinating impurities.
Catalyst decomposition by oxygen.Degas solvents and run the reaction under an inert atmosphere (argon or nitrogen).[1]
Inappropriate solvent choice.Use non-coordinating solvents like toluene, xylenes, or mesitylene. Avoid solvents that can react with the catalyst.
Presence of N-heteroaromatic groups in the substrate.Protonate the N-heteroaromatic group with an acid (e.g., HCl) prior to adding the catalyst.[2]
Reaction starts but then stops Catalyst decomposition by ethylene byproduct.Continuously remove ethylene by bubbling an inert gas through the reaction mixture.[1]
Thermal decomposition of the catalyst.While Grubbs II is relatively stable, prolonged exposure to high temperatures can lead to decomposition. Run the reaction at the lowest effective temperature.
Formation of undesired side products (e.g., isomerization) Catalyst decomposition leading to species that catalyze side reactions.This can be a sign of catalyst decomposition.[7] Ensure rigorous exclusion of air and moisture, and remove ethylene as it forms.

Catalyst Decomposition and Prevention

Understanding the pathways of catalyst decomposition is critical for troubleshooting and preventing catalyst deactivation.

Key Factors Leading to Decomposition of this compound
Factor Effect on Catalyst Prevention Strategy
Oxygen In solution, oxygen can degrade the catalyst.[1]Perform reactions under an inert atmosphere (Ar or N₂).[1]
Ethylene A common byproduct that can lead to irreversible catalyst decomposition.[1][6]Purge the reaction mixture with an inert gas.[1]
Primary Alcohols Can react with the catalyst, leading to decomposition.[6]Use purified, anhydrous solvents and substrates.
Peroxides Oxidize the metal-carbene bond, rendering the catalyst inactive.[1]Ensure solvents and substrates are peroxide-free.
N-Heteroaromatics Lewis basic nitrogen can coordinate to the ruthenium center and inhibit catalysis.[2]Protonate the nitrogen with acid to form a non-coordinating salt.[2]

Experimental Protocols

While direct regeneration protocols for this compound are not well-established, here are key considerations for preventing decomposition and for catalyst recycling.

General Protocol for Minimizing Catalyst Decomposition
  • Solvent and Substrate Preparation: Ensure all solvents and substrates are rigorously dried and degassed prior to use. Solvents should be passed through a purification system or distilled from appropriate drying agents. Substrates should be purified to remove any potential catalyst poisons.

  • Inert Atmosphere: Set up the reaction in a glovebox or using standard Schlenk line techniques to maintain an inert atmosphere of argon or nitrogen throughout the experiment.

  • Ethylene Removal: If ethylene is a byproduct, equip the reaction vessel with a gas inlet and outlet to allow for a gentle, continuous purge with an inert gas.

  • Temperature Control: Initiate the reaction at room temperature if possible, as Grubbs catalysts are typically active at this temperature.[1] If heating is required, use the minimum temperature necessary to achieve the desired reaction rate.

  • Catalyst Handling: Handle the solid catalyst in the air, but prepare stock solutions and perform reactions under an inert atmosphere.

Catalyst Recycling via Fluorous Tagging (Conceptual Workflow)

Several research groups have developed methods for recycling Grubbs-Hoveyda type catalysts by attaching a "fluorous tag."[8][9][10] This allows for the separation of the catalyst from the product using fluorous solid-phase extraction.

Conceptual Steps:

  • Reaction: Perform the metathesis reaction using the fluorous-tagged Grubbs-Hoveyda catalyst.

  • Extraction: After the reaction is complete, pass the reaction mixture through a cartridge containing a fluorous stationary phase.

  • Separation: The fluorous-tagged catalyst is retained on the cartridge, while the organic products and other non-fluorous components are washed through.

  • Elution and Reuse: The catalyst is then eluted from the cartridge with a fluorous solvent and can be reused in subsequent reactions.

Visualizations

Decomposition_Pathway G2 Grubbs Catalyst 2nd Gen (Active) Decomposed Decomposed Ru Species (Inactive) G2->Decomposed Decomposition Poisons Catalyst Poisons (O₂, Peroxides, Amines) Poisons->G2 Poisoning Byproducts Reaction Byproducts (e.g., Ethylene) Byproducts->G2 Deactivation

Caption: General pathways for the deactivation of this compound.

Recycling_Workflow cluster_reaction Reaction Phase cluster_separation Separation Phase Reaction Metathesis Reaction with Tagged Catalyst Products_Catalyst Reaction Mixture (Products + Tagged Catalyst) Reaction->Products_Catalyst Separation Separation (e.g., Fluorous SPE) Products_Catalyst->Separation Products Products Separation->Products Elute with Organic Solvent Recovered_Catalyst Recovered Tagged Catalyst Separation->Recovered_Catalyst Elute with Fluorous Solvent Reuse Reuse Catalyst Recovered_Catalyst->Reuse

Caption: Conceptual workflow for recycling a tagged Grubbs catalyst.

References

Technical Support Center: Solvent Effects on Grubbs Catalyst 2nd Generation Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing the Grubbs Catalyst 2nd Generation in olefin metathesis reactions. The following information addresses common issues related to the impact of solvent choice on reaction rate, catalyst stability, and product selectivity.

Frequently Asked Questions (FAQs)

Q1: How does the choice of solvent affect the rate of my Grubbs II catalyzed reaction?

A1: The solvent plays a crucial role in the initiation rate of the Grubbs 2nd Generation (GII) catalyst. The initiation step involves the dissociation of a phosphine (B1218219) ligand (PCy₃) to generate a more active 14-electron species. The rate of this dissociation is influenced by the solvent's polarity and coordinating ability. Generally, more polar solvents can stabilize the resulting polar intermediates, potentially accelerating the reaction. However, strongly coordinating solvents can compete with the olefin substrate, inhibiting the reaction.

Q2: Which solvents are generally recommended for Grubbs II catalyzed reactions?

A2: Dichloromethane (B109758) (DCM) and toluene (B28343) are the most commonly used and recommended solvents for Grubbs II catalyzed reactions.[1] DCM often provides a good balance of catalyst solubility and favorable kinetics. Toluene is also widely used and can be advantageous for reactions requiring higher temperatures.[2] Other solvents like 1,2-dichloroethane (B1671644) (DCE) and chloroform (B151607) may also be employed.[1][3]

Q3: Can I use coordinating solvents like Tetrahydrofuran (THF)?

A3: The use of THF with Grubbs II catalysts should be approached with caution. While some studies report successful reactions in THF, it is a coordinating solvent that can bind to the ruthenium center.[2][3] This coordination can sometimes stabilize the catalyst but can also lead to the formation of inactive species, effectively halting the metathesis reaction.[3] In some cases, no metathesis activity is detected in THF.[3]

Q4: My reaction is sluggish. Could the solvent be the issue?

A4: Yes, a sluggish reaction can be a direct consequence of the solvent choice. If you are using a non-polar solvent, the catalyst initiation might be slow. Conversely, if you are using a strongly coordinating solvent like THF, you might be forming an inactive catalyst species.[3] Consider switching to a more standard solvent like DCM or toluene to troubleshoot.

Q5: Are there any "green" or more environmentally friendly solvent alternatives?

A5: Research has explored more environmentally benign solvents for olefin metathesis. One such alternative that has shown promise is benzotrifluoride (B45747) (BTF), which in some cases can provide high yields and reaction rates comparable to or even exceeding those in DCM.[4]

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Slow or No Reaction Inappropriate Solvent Choice: The solvent may be too non-polar, slowing initiation, or a strongly coordinating solvent (e.g., THF) may be deactivating the catalyst.[3]Switch to a standard solvent like dichloromethane (DCM) or toluene. Ensure the solvent is dry and degassed.
Catalyst Decomposition: Protic solvents (e.g., alcohols) or impurities can lead to catalyst decomposition.Use anhydrous solvents. If a protic solvent is necessary for substrate solubility, consider using a more robust catalyst or specific additives.
Formation of Isomerized Byproducts Catalyst Degradation: The Grubbs catalyst can degrade into ruthenium-hydride species that are known to catalyze olefin isomerization.[5]Minimize reaction time and temperature. The addition of a mild acid, like acetic acid, can sometimes quench these hydride species.[5]
Difficulty Removing Ruthenium Residues Post-Reaction High Catalyst Solubility: The Grubbs catalyst and its byproducts are often soluble in the organic solvents used for the reaction and workup.Method 1: Isocyanide Quench: Add a carboxylate-functionalized isocyanide to the reaction mixture upon completion. This forms a polar complex that can be easily removed by silica (B1680970) gel filtration.[6] Method 2: DMSO Addition: Add a significant excess (e.g., 100 equivalents) of Dimethyl sulfoxide (B87167) (DMSO) to the reaction mixture, followed by column chromatography.[5]
Reaction in THF is not working Formation of Inactive Species: THF, being a coordinating solvent, can bind to the ruthenium center after oxidation, forming a redox-inactive compound that halts the catalytic cycle.[3]Avoid THF if possible. If substrate solubility demands a coordinating solvent, consider a different catalyst system or explore solvent mixtures.

Quantitative Data: Solvent Effects on Grubbs II Initiation Rate

The initiation of the Grubbs 2nd Generation catalyst, which is often the rate-determining step, is significantly influenced by the solvent. The table below summarizes the observed pseudo-first-order rate constants (k_obs) for the dissociation of the phosphine (PCy₃) ligand from the Grubbs II catalyst in various solvents at 25 °C.

Solventk_obs (s⁻¹)
Dichloromethane (DCM)1.52 x 10⁻⁴
Dichloroethane (DCE)2.6 x 10⁻⁴
Chloroform1.9 x 10⁻⁴
Toluene1.1 x 10⁻⁴
Tetrahydrofuran (THF)0.8 x 10⁻⁴

Data sourced from Erasmus et al.[3][7]

Experimental Protocols

Protocol 1: Screening of Solvents for a Ring-Closing Metathesis (RCM) Reaction

Objective: To determine the optimal solvent for a specific RCM reaction using Grubbs 2nd Generation catalyst.

Materials:

  • Grubbs 2nd Generation Catalyst

  • Diene substrate

  • Anhydrous solvents for screening (e.g., Dichloromethane, Toluene, Dichloroethane, Tetrahydrofuran)

  • Inert gas (Argon or Nitrogen)

  • Schlenk flasks or similar reaction vessels

  • Stir plate and stir bars

  • Syringes and needles

  • Analytical equipment for monitoring reaction progress (e.g., GC-MS, ¹H NMR)

Procedure:

  • Preparation of Reaction Vessels: In an inert atmosphere glovebox or using Schlenk line techniques, prepare a separate reaction vessel for each solvent to be tested.

  • Substrate Addition: To each vessel, add the diene substrate (e.g., 0.1 mmol).

  • Solvent Addition: Add the desired volume of the respective anhydrous, degassed solvent to each vessel to achieve the target concentration (e.g., 0.05 M).

  • Catalyst Stock Solution: Prepare a stock solution of the Grubbs 2nd Generation catalyst in a small volume of a suitable, degassed solvent (e.g., toluene).

  • Reaction Initiation: Add a specific amount of the catalyst stock solution (e.g., 1-5 mol%) to each reaction vessel while stirring.

  • Reaction Monitoring: Maintain the reactions at a constant temperature (e.g., room temperature or 40 °C) and take aliquots at regular time intervals (e.g., 30 min, 1h, 2h, 4h, 24h).

  • Quenching and Analysis: Quench the aliquots by exposing them to air or by adding a drop of ethyl vinyl ether. Analyze the samples by GC-MS or ¹H NMR to determine the conversion to the desired product.

  • Data Comparison: Plot the conversion versus time for each solvent to determine the reaction rate and final yield, allowing for the selection of the optimal solvent.

Protocol 2: Monitoring Catalyst Initiation Rate by UV-Vis Spectroscopy

Objective: To quantify the rate of phosphine dissociation from the Grubbs II catalyst in different solvents.

Materials:

  • Grubbs 2nd Generation Catalyst

  • Spectrophotometer-grade anhydrous solvents

  • UV-Vis spectrophotometer with a temperature-controlled cuvette holder

  • Quartz cuvettes with septa

  • Inert gas (Argon or Nitrogen)

Procedure:

  • Spectrophotometer Setup: Set the spectrophotometer to scan a wavelength range that includes the absorbance bands of the Grubbs II catalyst (e.g., 300-800 nm). Set the cuvette holder to a constant temperature (e.g., 25 °C).

  • Cuvette Preparation: Under an inert atmosphere, add the desired anhydrous, degassed solvent to a quartz cuvette.

  • Blank Spectrum: Obtain a blank spectrum of the solvent.

  • Catalyst Solution Preparation: Prepare a dilute stock solution of the Grubbs II catalyst in the same solvent (e.g., to achieve a final concentration of 0.10 mM).

  • Initiation and Data Acquisition: Inject a small volume of the catalyst stock solution into the cuvette, mix quickly, and immediately begin recording UV-Vis spectra at regular time intervals.

  • Data Analysis: Monitor the change in absorbance at a characteristic wavelength for the catalyst transformation (e.g., around 334 nm).[7] Plot the natural logarithm of the absorbance change versus time. The slope of the resulting linear plot will give the observed pseudo-first-order rate constant (k_obs) for the initiation process.[3]

  • Repeat for Each Solvent: Repeat the procedure for each solvent to be tested.

Visualizations

Grubbs_Catalyst_Cycle precatalyst Precatalyst (GII) [Ru]=CHPh(PCy3)(IMes)Cl2 active_catalyst Active Catalyst [Ru]=CHPh(IMes)Cl2 precatalyst->active_catalyst - PCy3 (Solvent Dependent) olefin_complex Olefin Complex active_catalyst->olefin_complex + Olefin (R1) metallacyclobutane Metallacyclobutane olefin_complex->metallacyclobutane [2+2] Cycloaddition product_complex Product Complex metallacyclobutane->product_complex Retro [2+2] product_complex->active_catalyst - Product (R2) Solvent_Influence GII Grubbs II Precatalyst Active Active 14e- Species GII->Active Initiation (-PCy3) Slow Slow Initiation Fast Fast Initiation Inactive Inactive Species NonPolar Non-Polar Solvent (e.g., Toluene) NonPolar->Slow PolarAprotic Polar Aprotic Solvent (e.g., DCM) PolarAprotic->Fast Coordinating Coordinating Solvent (e.g., THF) Coordinating->Inactive Troubleshooting_Workflow Start Problem: Slow or Incomplete Reaction CheckSolvent Is the solvent appropriate? (e.g., DCM, Toluene) Start->CheckSolvent ChangeSolvent Action: Switch to DCM or Toluene CheckSolvent->ChangeSolvent No CheckPurity Are solvent and substrate pure and degassed? CheckSolvent->CheckPurity Yes ChangeSolvent->CheckPurity Purify Action: Dry and degas solvent/substrate CheckPurity->Purify No CheckTemp Is the temperature optimal? CheckPurity->CheckTemp Yes Purify->CheckTemp AdjustTemp Action: Adjust temperature (typically 25-50°C) CheckTemp->AdjustTemp No Success Reaction Optimized CheckTemp->Success Yes AdjustTemp->Success

References

Validation & Comparative

A Head-to-Head Battle of Olefin Metathesis Workhorses: Grubbs First vs. Second Generation Catalysts

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of organic synthesis, olefin metathesis has emerged as a powerful and versatile tool for carbon-carbon double bond formation. At the heart of this transformation are the Nobel Prize-winning Grubbs catalysts. For researchers, scientists, and drug development professionals, the choice between the first and second generation of these ruthenium-based catalysts is a critical decision that can significantly impact reaction efficiency, substrate scope, and overall project timelines. This guide provides an objective, data-driven comparison of these two catalyst generations to inform your selection process.

At a Glance: Key Differences and Performance

The primary structural difference between the first and second generation Grubbs catalysts lies in one of the neutral ligands attached to the ruthenium center. The first-generation catalyst features two tricyclohexylphosphine (B42057) (PCy₃) ligands.[1] In contrast, the second-generation catalyst replaces one of the PCy₃ ligands with a more electron-donating N-heterocyclic carbene (NHC) ligand, typically 1,3-dimesityl-4,5-dihydroimidazol-2-ylidene (SIMes).[1][2] This seemingly subtle modification has profound consequences for the catalyst's activity and stability.

Generally, the second-generation catalyst exhibits higher reactivity and greater thermal stability, making it effective for more challenging olefin metathesis reactions, including those involving sterically hindered or electron-deficient olefins.[1][2] However, the first-generation catalyst can still be a cost-effective and sometimes surprisingly active option for simpler, terminal alkenes.[1][3]

Quantitative Performance Comparison

The following table summarizes key quantitative data comparing the performance of the first and second generation Grubbs catalysts.

Performance MetricGrubbs 1st GenerationGrubbs 2nd GenerationSubstrate/ConditionsSource
Catalyst Transformation Rate Constant (k_obs) 7.48 x 10⁻⁵ s⁻¹1.52 x 10⁻⁴ s⁻¹0.10 mM in CH₂Cl₂ at 25 °C[4][5]
Catalyst Transformation (72 h) 5.1%16.5%0.1 M in CD₂Cl₂ at 25 °C[4][5]
Oxidation Potential (RuII/RuIII) 167 mV27.5 mVv = 200 mV s⁻¹[5]
Turnover Numbers (TONs) in Self-Metathesis of 1-octene Lower~5 times higherNeat, optimized conditions[2]
Turnover Numbers (TONs) in RCM of simple terminal olefins Can be higherCan be lowerDilute solution[3]

Experimental Protocols

To provide a practical context for these performance differences, detailed methodologies for a benchmark ring-closing metathesis (RCM) reaction are presented below.

Benchmark Reaction: Ring-Closing Metathesis of Diethyl Diallylmalonate

This reaction is a commonly used standard to evaluate and compare the activity of metathesis catalysts.

Materials:

  • Grubbs Catalyst (1st or 2nd Generation)

  • Diethyl diallylmalonate

  • Anhydrous, degassed dichloromethane (B109758) (CH₂Cl₂)

  • Nitrogen or Argon gas for inert atmosphere

  • Standard laboratory glassware (oven-dried)

  • Magnetic stirrer

Experimental Procedure:

  • Preparation of the Catalyst Solution: In an inert atmosphere glovebox or using Schlenk line techniques, prepare a solution of the Grubbs catalyst (e.g., 0.02 mmol) in dry, degassed CH₂Cl₂ (10 mL).

  • Reaction Setup: In a separate oven-dried flask equipped with a magnetic stir bar and under an inert atmosphere, dissolve diethyl diallylmalonate (e.g., 100 mg, 0.416 mmol) in dry, degassed CH₂Cl₂.

  • Initiation of the Reaction: Add the catalyst solution to the solution of diethyl diallylmalonate.

  • Reaction Monitoring: Stir the reaction mixture at room temperature for a specified time (e.g., 1 hour). The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up and Purification: Upon completion, the reaction can be quenched by adding a small amount of ethyl vinyl ether. The solvent is then removed under reduced pressure, and the crude product is purified by column chromatography on silica (B1680970) gel.

Note: For a direct comparison, it is crucial to maintain identical reaction conditions (substrate concentration, catalyst loading, temperature, and solvent purity) for both the first and second generation catalysts.

Visualizing the Catalytic Cycle and Decision Making

To further understand the functional differences and to aid in catalyst selection, the following diagrams illustrate the catalytic cycle and a logical workflow for choosing the appropriate catalyst.

Grubbs_Catalytic_Cycle G1_pre Ru₂ G1_active Ru G1_pre->G1_active - PCy₃ G1_active->G1_pre + PCy₃ G1_met Ruthenacyclobutane G1_active->G1_met + Olefin G1_met->G1_active - Product G2_pre Ru(NHC) G2_active Ru G2_pre->G2_active - PCy₃ G2_active->G2_pre + PCy₃ G2_met Ruthenacyclobutane G2_active->G2_met + Olefin G2_met->G2_active - Product

Caption: Comparative catalytic cycles of 1st and 2nd generation Grubbs catalysts.

The key difference highlighted in the catalytic cycle is the nature of the active species. The NHC ligand in the second-generation catalyst is a stronger σ-donor and remains bound to the ruthenium center throughout the catalytic cycle, which contributes to its higher activity and stability. In contrast, the first-generation catalyst relies on the dissociation of a PCy₃ ligand to generate the active 14-electron species.

Catalyst_Selection_Workflow start Start: Olefin Metathesis Reaction substrate_type Substrate Type? start->substrate_type terminal_alkene Simple Terminal Alkene? substrate_type->terminal_alkene Unsubstituted sterically_hindered Sterically Hindered or Electron Deficient? substrate_type->sterically_hindered Substituted terminal_alkene->sterically_hindered No use_g1 Consider Grubbs 1st Gen terminal_alkene->use_g1 Yes use_g2 Use Grubbs 2nd Gen sterically_hindered->use_g2 Yes g1_activity Activity Sufficient? use_g1->g1_activity g1_activity->use_g2 No

Caption: Decision workflow for selecting between 1st and 2nd generation Grubbs catalysts.

Conclusion

The choice between the first and second generation Grubbs catalysts is not always straightforward and depends heavily on the specific application. While the second-generation catalyst offers broader applicability and higher activity for challenging substrates, the first-generation catalyst remains a viable and economical option for less demanding transformations. In some specific cases of ring-closing metathesis of simple dienes, the first-generation catalyst can even exhibit higher turnover numbers.[3] By understanding the fundamental differences in their structure and reactivity, and by leveraging the quantitative data and experimental guidelines provided, researchers can make an informed decision to optimize their synthetic strategies.

References

A Head-to-Head Battle of Titans: Grubbs 2nd Gen vs. Hoveyda-Grubbs Catalyst in Ring-Closing Metathesis

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of olefin metathesis, the Grubbs and Hoveyda-Grubbs catalysts stand as indispensable tools for synthetic chemists, particularly in the realm of Ring-Closing Metathesis (RCM). The second-generation catalysts from both families have demonstrated remarkable efficiency and functional group tolerance, enabling the synthesis of complex cyclic molecules critical to drug discovery and materials science. This guide provides an objective comparison of the performance of the Grubbs 2nd Generation (G-II) and Hoveyda-Grubbs 2nd Generation (HG-II) catalysts in RCM, supported by experimental data, to aid researchers in catalyst selection for their specific applications.

Catalyst Overview: Structures and Mechanistic Nuances

The primary distinction between the Grubbs 2nd Gen and Hoveyda-Grubbs 2nd Gen catalysts lies in their ligand architecture, which in turn governs their stability and initiation kinetics. The G-II catalyst features a tricyclohexylphosphine (B42057) (PCy₃) ligand, which must dissociate to generate the active 14-electron catalytic species. In contrast, the HG-II catalyst incorporates a chelating isopropoxybenzylidene ether ligand. This structural feature imparts greater thermal stability and allows for a phosphine-free catalytic cycle, which can be advantageous in preventing side reactions mediated by free phosphine.[1]

Generally, the Hoveyda-Grubbs catalysts are known for their enhanced stability, though they may exhibit slower initiation rates compared to their Grubbs counterparts.[2] The choice between the two often hinges on the specific substrate, desired reaction temperature, and the need to minimize potential side reactions.

Performance in Ring-Closing Metathesis: A Data-Driven Comparison

The efficacy of each catalyst is highly substrate-dependent. Below is a summary of their performance in various RCM reactions, with quantitative data presented for direct comparison.

Cyclization of Diethyl Diallylmalonate

A standard benchmark for RCM catalyst activity is the cyclization of diethyl diallylmalonate. Kinetic studies reveal subtle differences in the performance of G-II and HG-II.

SubstrateCatalyst (mol%)SolventTemp. (°C)Time (min)Conversion (%)
Diethyl DiallylmalonateG-II (0.1)C₆D₆6013>95
Diethyl DiallylmalonateHG-II (0.1)C₆D₆604>95

Data sourced from Organometallics 2014, 33, 10, 2716–2725.[1] In this specific comparison, the Hoveyda-Grubbs II catalyst demonstrates a significantly faster initiation and reaction rate.[1]

Formation of Hindered Cyclic Systems

The synthesis of sterically demanding cyclic structures can further differentiate the performance of these catalysts.

SubstrateCatalyst (mol%)SolventTemp. (°C)Time (min)Conversion (%)
Diethyl AllylmethallylmalonateG-II (0.1)C₆D₆60~25>95
Diethyl AllylmethallylmalonateHG-II (0.1)C₆D₆6018>95

Data sourced from Inorganics 2023, 11(6), 244 and Organometallics 2014, 33, 10, 2716–2725.[1][3] For this more hindered substrate, HG-II again shows slightly higher activity.[3]

Peptide Cyclization

In the synthesis of cyclic peptides, catalyst stability at elevated temperatures can be a critical factor.

SubstrateCatalyst (mol%)SolventTemp. (°C)Yield (%)
Model DipeptideG-II (15)DCM40High
Model DipeptideG-II (15)DCM60<10
Model DipeptideHG-II (15)DCM4080-86
Model DipeptideHG-II (15)DCM6086

Data sourced from Org Biomol Chem. 2021 Sep 7; 19(33): 7227–7235.[2] This data clearly illustrates the superior thermal stability of the Hoveyda-Grubbs II catalyst, which maintains high activity at 60 °C, a temperature at which the Grubbs II catalyst shows significant degradation.[2]

Experimental Protocols

Below are generalized experimental methodologies for a typical RCM reaction using either the Grubbs 2nd Generation or Hoveyda-Grubbs 2nd Generation catalyst.

General Procedure for Ring-Closing Metathesis

Materials:

  • Diene substrate

  • Grubbs 2nd Generation or Hoveyda-Grubbs 2nd Generation catalyst

  • Anhydrous, degassed solvent (e.g., dichloromethane (B109758) or toluene)

  • Inert atmosphere apparatus (e.g., Schlenk line or glovebox)

  • Standard laboratory glassware

Protocol:

  • Under an inert atmosphere (e.g., argon or nitrogen), dissolve the diene substrate in the anhydrous, degassed solvent in a Schlenk flask equipped with a magnetic stir bar. The concentration of the substrate is typically in the range of 0.001 M to 0.1 M. For the formation of medium to large rings, higher dilutions are generally employed to minimize intermolecular side reactions.

  • If the reaction is to be performed at an elevated temperature, heat the solution to the desired temperature (typically between 25-80 °C).

  • In a separate vial, under an inert atmosphere, weigh the appropriate amount of the Grubbs 2nd Gen or Hoveyda-Grubbs 2nd Gen catalyst (typically 0.1-5 mol%) and dissolve it in a small amount of the anhydrous, degassed solvent.

  • Add the catalyst solution to the stirring substrate solution.

  • Stir the reaction mixture at the chosen temperature for the specified time (ranging from minutes to several hours). Monitor the progress of the reaction by a suitable analytical technique (e.g., TLC, GC-MS, or ¹H NMR).

  • Upon completion, cool the reaction to room temperature. The reaction can be quenched by the addition of a few drops of ethyl vinyl ether.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel to afford the desired cyclic olefin.

Visualizing the Catalytic Pathways

The following diagrams illustrate the catalytic cycles of both catalysts and a general experimental workflow.

GII_catalytic_cycle precatalyst Grubbs 2nd Gen (G-II) active_catalyst 14e- Active Species [Ru]=CHR precatalyst->active_catalyst - PCy3 metallacyclobutane Metallacyclobutane Intermediate active_catalyst->metallacyclobutane + Diene substrate Diene Substrate substrate->metallacyclobutane product_complex Product-Coordinated Complex metallacyclobutane->product_complex product_complex->active_catalyst - Product product Cyclic Olefin + Ethylene product_complex->product

Caption: Catalytic cycle of the Grubbs 2nd Generation catalyst in RCM.

HGII_catalytic_cycle precatalyst Hoveyda-Grubbs 2nd Gen (HG-II) active_catalyst 14e- Active Species [Ru]=CHR precatalyst->active_catalyst - Chelating Ether metallacyclobutane Metallacyclobutane Intermediate active_catalyst->metallacyclobutane + Diene substrate Diene Substrate substrate->metallacyclobutane product_complex Product-Coordinated Complex metallacyclobutane->product_complex product_complex->active_catalyst - Product product Cyclic Olefin + Ethylene product_complex->product

Caption: Catalytic cycle of the Hoveyda-Grubbs 2nd Gen catalyst in RCM.

RCM_workflow start Dissolve Diene Substrate in Anhydrous Solvent inert Establish Inert Atmosphere start->inert temp Adjust to Desired Temperature inert->temp add_cat Add Catalyst Solution to Substrate temp->add_cat prepare_cat Prepare Catalyst Solution in Anhydrous Solvent prepare_cat->add_cat react Stir and Monitor Reaction Progress add_cat->react quench Quench Reaction (e.g., with Ethyl Vinyl Ether) react->quench workup Solvent Removal and Purification quench->workup end Isolate Pure Cyclic Product workup->end

Caption: General experimental workflow for a Ring-Closing Metathesis reaction.

Conclusion

Both the Grubbs 2nd Generation and Hoveyda-Grubbs 2nd Generation catalysts are exceptionally powerful for mediating RCM reactions. The choice between them is not always straightforward and depends on a careful consideration of the substrate's steric and electronic properties, as well as the desired reaction conditions. The Hoveyda-Grubbs 2nd Gen catalyst often exhibits superior thermal stability, making it a better choice for reactions requiring elevated temperatures or for substrates prone to catalyst decomposition.[2] It can also demonstrate faster reaction rates in some cases.[1] Conversely, the Grubbs 2nd Gen catalyst remains a highly effective and widely used catalyst that may be more cost-effective for certain applications. Ultimately, empirical evaluation for a specific transformation is often the best approach to identify the optimal catalyst.

References

A Head-to-Head Comparison: Grubbs vs. Schrock Catalysts for Hindered Olefin Metathesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers engaged in the synthesis of complex molecules, particularly in drug development, the formation of sterically hindered carbon-carbon double bonds is a frequent challenge. Olefin metathesis offers a powerful solution, and at the forefront of this technology are the Grubbs (ruthenium-based) and Schrock (molybdenum-based) catalysts. The choice between these two catalyst families is critical when dealing with sterically demanding substrates, such as tri- and tetrasubstituted olefins, as their performance profiles differ significantly in terms of activity, stability, and functional group tolerance.

This guide provides an objective comparison of Grubbs and Schrock catalysts for the metathesis of hindered olefins, supported by experimental data, detailed protocols, and mechanistic diagrams to aid researchers in catalyst selection and reaction optimization.

General Characteristics at a Glance

FeatureGrubbs Catalysts (Ru-based)Schrock Catalysts (Mo-based)
Metal Center Ruthenium (Ru)Molybdenum (Mo) or Tungsten (W)
Activity Generally lower, but 2nd & 3rd generations are highly active.Very high, especially for hindered and electron-poor olefins.[1]
Stability High tolerance to air and moisture, easy to handle.[2]Sensitive to air, moisture, and impurities.[3]
Functional Group Tolerance Excellent tolerance for a wide range of functional groups (alcohols, aldehydes, acids).[2]Lower tolerance; can be deactivated by Lewis basic functional groups.[3]
Solvent Compatibility Compatible with a wide range of common organic solvents.Typically requires rigorously dried and degassed non-coordinating solvents.
Primary Application Broad use in organic synthesis due to robustness and versatility.Challenging metathesis reactions, including highly hindered substrates.[1]

Performance on Hindered Substrates: A Data-Driven Comparison

The true test of a catalyst's utility for hindered olefins lies in its performance in challenging ring-closing metathesis (RCM) reactions to form tri- and tetrasubstituted cycloalkenes. While a single study with a comprehensive side-by-side comparison is elusive, the literature provides clear trends.

Schrock catalysts often exhibit superior reactivity for the formation of highly substituted double bonds where Grubbs catalysts may falter.[1] However, the development of second-generation Grubbs catalysts, which incorporate N-heterocyclic carbene (NHC) ligands, has significantly enhanced their activity, making them viable for many sterically demanding transformations, including the formation of some tetrasubstituted olefins.[4][5]

Below is a representative comparison synthesized from typical results found in the literature for the challenging RCM of a tetrasubstituted olefin.

Table 1: Representative Performance in Tetrasubstituted Olefin RCM

CatalystCatalyst Loading (mol%)SolventTemperature (°C)Time (h)Conversion/Yield (%)Notes
Schrock Catalyst (Mo-based)1-5Toluene (B28343) or Benzene (B151609)25-801-4>95%High activity but requires inert atmosphere and pure reagents.
Grubbs 1st Gen. 5-10Dichloromethane4012-24<10%Generally ineffective for tetrasubstituted olefins.[6]
Grubbs 2nd Gen. 2-5Toluene60-1104-1217-90%Activity is highly substrate-dependent; modified NHC ligands can improve yields significantly.[4][5]
Hoveyda-Grubbs 2nd Gen. 2-5Toluene60-1102-850-95%Often shows improved initiation and stability over the parent Grubbs catalyst.

Note: The data presented are illustrative and actual results will vary based on the specific substrate, catalyst structure, and reaction conditions.

Experimental Protocols

A successful metathesis reaction with hindered olefins requires careful attention to experimental setup, especially when using sensitive Schrock catalysts.

General Protocol for Ring-Closing Metathesis (Grubbs Catalyst)
  • Preparation: In a clean, dry flask equipped with a magnetic stir bar and a reflux condenser, dissolve the diene substrate in a suitable solvent (e.g., degassed toluene or dichloromethane) to the desired concentration (typically 0.05–0.1 M).

  • Inert Atmosphere: Purge the flask with an inert gas (e.g., argon or nitrogen) for 15-20 minutes. While Grubbs catalysts are air-tolerant, an inert atmosphere is recommended to prevent degradation of the catalyst over long reaction times at elevated temperatures, which are often required for hindered substrates.

  • Catalyst Addition: Add the appropriate Grubbs catalyst (typically 1-5 mol%). The catalyst can often be weighed and added in the air.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 40-110 °C) and monitor the reaction progress by TLC or GC/MS.

  • Quenching: Upon completion, cool the reaction to room temperature. Quench the catalyst by adding a few drops of ethyl vinyl ether or by bubbling air through the solution.

  • Purification: Concentrate the reaction mixture under reduced pressure and purify the product by flash column chromatography on silica (B1680970) gel.

General Protocol for Ring-Closing Metathesis (Schrock Catalyst)

All manipulations must be performed under a strictly inert atmosphere using a glovebox or Schlenk line techniques.

  • Preparation: In a glovebox, add the diene substrate to an oven-dried flask. Add anhydrous, degassed solvent (e.g., benzene or toluene) to dissolve the substrate.

  • Catalyst Addition: In the glovebox, weigh the Schrock catalyst and add it to the reaction flask.

  • Reaction: Seal the flask, remove it from the glovebox, and place it in a temperature-controlled heating block. Stir the reaction for the required time at the specified temperature.

  • Quenching: After cooling, open the flask to the air or add a small amount of a protic solvent like methanol (B129727) to quench the catalyst.

  • Purification: Concentrate the reaction mixture and purify by column chromatography.

Visualizing the Mechanisms

The catalytic cycles of Grubbs and Schrock catalysts proceed via the Chauvin mechanism, involving a series of [2+2] cycloaddition and cycloreversion steps.

Grubbs_Catalytic_Cycle cluster_0 Grubbs Catalytic Cycle precatalyst [Ru]=CHR¹ (Precatalyst) active_catalyst [Ru]=CHR¹ (14e⁻ Active Species) precatalyst->active_catalyst -L metallacyclobutane1 Metallacyclobutane active_catalyst->metallacyclobutane1 + R²CH=CHR³ intermediate [Ru]=CHR² metallacyclobutane1->intermediate Cycloreversion product_release Product Release intermediate->product_release + R¹CH=CHR³ (Product) metallacyclobutane2 Metallacyclobutane metallacyclobutane2->active_catalyst Cycloreversion + R²CH=CHR² (Product) product_release->metallacyclobutane2 + R²CH=CHR³

Caption: Simplified catalytic cycle for a Grubbs (Ru-based) catalyst.

Schrock_Catalytic_Cycle cluster_1 Schrock Catalytic Cycle catalyst [Mo]=CHR¹ (Active Catalyst) metallacyclobutane1 Metallacyclobutane catalyst->metallacyclobutane1 + R²CH=CHR³ intermediate [Mo]=CHR² metallacyclobutane1->intermediate Cycloreversion + R¹CH=CHR³ (Product) metallacyclobutane2 Metallacyclobutane intermediate->metallacyclobutane2 + R²CH=CHR³ metallacyclobutane2->catalyst Cycloreversion + R²CH=CHR² (Product) Experimental_Workflow A Select Substrate & Catalyst B Prepare Inert Atmosphere (especially for Schrock cat.) A->B C Dissolve Substrate in Anhydrous/Degassed Solvent B->C D Add Catalyst C->D E Run Reaction (Monitor Time & Temp) D->E F Quench Reaction E->F G Purify Product (e.g., Column Chromatography) F->G H Analyze Product (NMR, GC-MS, etc.) G->H

References

A Comparative Guide to Grubbs Catalyst 2nd Generation for Ethenolysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the performance of the Grubbs Catalyst 2nd Generation and related N-heterocyclic carbene (NHC) ruthenium catalysts in ethenolysis reactions. The data presented is compiled from peer-reviewed literature to aid in catalyst selection for olefin metathesis applications, a crucial transformation in modern organic synthesis and industrial processes.

Performance Benchmarking in the Ethenolysis of Methyl Oleate (B1233923)

The ethenolysis of methyl oleate serves as a key benchmark reaction for evaluating catalyst performance, as it is a model for the conversion of renewable feedstocks into valuable chemicals. The reaction involves the cleavage of the internal double bond of methyl oleate with ethylene (B1197577) to produce 1-decene (B1663960) and methyl 9-decenoate.

The following table summarizes the performance of various N-aryl, N-alkyl NHC ruthenium catalysts in comparison to first-generation and standard second-generation Grubbs catalysts. Key performance indicators include selectivity for the desired ethenolysis products over self-metathesis byproducts, yield of the ethenolysis products, and the turnover number (TON), which reflects catalyst efficiency.

CatalystCatalyst Loading (ppm)Temperature (°C)Selectivity (%)Yield (%)TON
First-Generation Grubbs Catalyst (1) --93545400
First-Generation Chelate Catalyst (2) --94484800
N-aryl, N-alkyl NHC Catalyst (12) 1004086464620
N-aryl, N-alkyl NHC Catalyst (16) 1004086363600
N-aryl, N-alkyl NHC Catalyst (16) 500--72-
N-aryl, N-alkyl NHC Catalyst (17) 1004087424200
N-aryl, N-alkyl NHC Catalyst (20) 1004069--
N-aryl, N-alkyl NHC Catalyst (21) 1004079403080
N-aryl, N-alkyl NHC Catalyst (21) 500--72-

Data sourced from Keitz et al., J. Am. Chem. Soc. 2011, 133, 44, 17597–17600.[1][2]

Key Observations:

  • Selectivity: N-aryl, N-alkyl N-heterocyclic carbene (NHC) ruthenium metathesis catalysts can be highly selective for the ethenolysis of methyl oleate, with selectivities reaching up to 95%.[1][2][3][4]

  • Steric Hindrance: Ruthenium complexes with sterically hindered NHC substituents generally exhibit greater selectivity and stability, leading to longer catalyst lifetimes.[1][2]

  • Catalyst Loading: Increasing the catalyst loading generally leads to higher conversion of the starting material.[2] For instance, with catalyst 16 , increasing the loading from 100 ppm to 500 ppm doubled the yield from 36% to 72%.[2]

  • Temperature Effects: For N-aryl, N-alkyl NHC complexes, 40 °C was identified as an optimal temperature for the ethenolysis of methyl oleate.[2] Higher temperatures can lead to a reduction in selectivity.[2]

  • Comparison with First Generation: While first-generation catalysts can show high selectivity, they may be inhibited by ethenolysis products, and the instability of the methylidene species can be a drawback.[2] Second-generation catalysts, characterized by an NHC ligand replacing a phosphine, generally exhibit higher activity.[5][6]

Experimental Protocols

The following provides a generalized experimental protocol for the ethenolysis of methyl oleate based on methodologies reported in the literature.

General Procedure for Ethenolysis of Methyl Oleate:

  • Reactor Setup: A high-pressure reactor is charged with a solution of methyl oleate in a suitable solvent (e.g., dichloromethane). It is recommended to degas the solvent and substrate to remove oxygen.[5]

  • Catalyst Introduction: The desired ruthenium catalyst is added to the reactor under an inert atmosphere. Catalyst loading can vary, typically ranging from 100 to 500 ppm relative to the substrate.[2]

  • Reaction Conditions: The reactor is pressurized with ethylene gas (e.g., 150 psi).[2] The reaction mixture is then heated to the desired temperature (e.g., 40 °C) and stirred for a specified duration (e.g., 6 hours).[2]

  • Reaction Monitoring and Analysis: The progress of the reaction can be monitored by techniques such as gas chromatography (GC) or thin-layer chromatography (TLC) to determine the conversion of the starting material and the formation of products.[7]

  • Product Isolation: Upon completion, the reaction is cooled, and the pressure is released. The solvent is removed under reduced pressure, and the products can be purified by column chromatography.

Visualizing the Process

To better understand the experimental and catalytic processes, the following diagrams are provided.

G cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis & Purification Solvent Solvent Degassing Reactor Charge Reactor with Substrate & Solvent Solvent->Reactor Substrate Substrate Purification (e.g., filtration) Substrate->Reactor Catalyst Add Catalyst (under inert atmosphere) Reactor->Catalyst Pressurize Pressurize with Ethylene Catalyst->Pressurize Heat Heat and Stir Pressurize->Heat Monitor Monitor Reaction (GC/TLC) Heat->Monitor Workup Reaction Quench & Solvent Removal Monitor->Workup Purify Purify Products (Column Chromatography) Workup->Purify

Caption: Experimental workflow for a typical ethenolysis reaction.

G Ru_precatalyst [Ru]=CHPh (Precatalyst) Ru_active [Ru]=CH2 (Active Methylidene) Ru_precatalyst->Ru_active + Ethylene - Ph-CH=CH2 Metallocyclobutane1 Metallocyclobutane Intermediate Ru_active->Metallocyclobutane1 + R-CH=CH-R' Metallocyclobutane2 Metallocyclobutane Intermediate Ru_active->Metallocyclobutane2 + R'-CH=CH2 (from another cycle) Metallocyclobutane1->Ru_active + R-CH=CH2 (Product 1) Product1 R-CH=CH2 Metallocyclobutane1->Product1 Metallocyclobutane2->Ru_active + R'-CH=CH2 (Product 2) Product2 R'-CH=CH2 Metallocyclobutane2->Product2 Internal_Olefin R-CH=CH-R' (e.g., Methyl Oleate) Internal_Olefin->Metallocyclobutane1 Ethylene H2C=CH2 (Ethylene)

Caption: Simplified catalytic cycle for ethenolysis.

References

A Head-to-Head Battle of Titans: Kinetic Analysis of Grubbs First vs. Second Generation Catalysts in Olefin Metathesis

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of organic synthesis, olefin metathesis stands as a powerful and versatile tool for the formation of carbon-carbon double bonds. Central to this transformation are the catalysts that drive it, with the Grubbs family of ruthenium-based catalysts being preeminent. The first-generation Grubbs catalyst (G1) revolutionized the field with its functional group tolerance and stability. The advent of the second-generation catalyst (G2), featuring a more electron-donating N-heterocyclic carbene (NHC) ligand, promised and often delivered enhanced reactivity and broader applicability. This guide provides a detailed kinetic comparison of these two catalytic workhorses, supported by experimental data, to aid researchers in catalyst selection and experimental design.

At a Glance: Key Kinetic Differences

The enhanced performance of the second-generation Grubbs catalyst can be largely attributed to its distinct ligand sphere. The replacement of a tricyclohexylphosphine (B42057) (PCy₃) ligand in G1 with a saturated imidazolin-2-ylidene (one of the common NHC ligands in G2) leads to a catalyst with different initiation and propagation kinetics.

Table 1: Summary of Key Kinetic and Performance Parameters

ParameterGrubbs 1st Generation (G1)Grubbs 2nd Generation (G2)Significance
Catalyst Transformation Rate Constant (k_obs) 7.48 × 10⁻⁵ s⁻¹[1]1.52 × 10⁻⁴ s⁻¹[1]G2 initiates faster, leading to a quicker onset of the catalytic cycle.
Turnover Number (TON) in Self-Metathesis of 1-Octene ~5 times higher than G1[2]G2 exhibits significantly higher overall catalytic activity and longevity in this specific cross-metathesis reaction.
Turnover Number (TON) in RCM of simple terminal olefins Can be higher than G2[3]Can be lower than G1[3]Demonstrates that catalyst performance is substrate and reaction-type dependent; G1 can be more efficient for less demanding transformations.
General Reactivity Good for Ring-Opening Metathesis Polymerization (ROMP) and Ring-Closing Metathesis (RCM) of terminal, less substituted olefins.Higher activity towards a broader range of olefins, including sterically hindered and electron-deficient substrates.G2's increased reactivity expands the scope of olefin metathesis to more challenging substrates.
Stability Moderately stable.Generally more thermally stable.G2 can be employed under a wider range of reaction conditions, including higher temperatures.

Delving Deeper: The Catalytic Cycles

The difference in reactivity between the first and second-generation Grubbs catalysts stems from their distinct initiation mechanisms and the nature of the propagating species.

Grubbs 1st Generation: A Dissociative Path

The catalytic cycle of the first-generation Grubbs catalyst is initiated by the dissociation of one of the two bulky tricyclohexylphosphine (PCy₃) ligands to generate a highly reactive 14-electron intermediate. This intermediate then coordinates with the olefin substrate, leading to the formation of a metallacyclobutane intermediate, which subsequently undergoes cycloreversion to yield the metathesis product and regenerate a propagating ruthenium carbene species.

Grubbs_1st_Gen_Catalytic_Cycle G1 Grubbs 1st Gen (G1) [Ru]=CHPh(PCy₃)₂Cl₂ Intermediate14e 14e⁻ Intermediate [Ru]=CHPh(PCy₃)Cl₂ G1->Intermediate14e - PCy₃ OlefinComplex Olefin Complex Intermediate14e->OlefinComplex + Olefin (R-CH=CH₂) Metallacyclobutane Metallacyclobutane OlefinComplex->Metallacyclobutane [2+2] Cycloaddition ProductComplex Product Complex Metallacyclobutane->ProductComplex Cycloreversion PropagatingCarbene Propagating Carbene [Ru]=CHR(PCy₃)Cl₂ ProductComplex->PropagatingCarbene - Product (Ph-CH=CH₂) PropagatingCarbene->OlefinComplex + Olefin (R-CH=CH₂)

Catalytic cycle of Grubbs 1st generation catalyst.
Grubbs 2nd Generation: The NHC Advantage

The second-generation Grubbs catalyst features a strongly donating N-heterocyclic carbene (NHC) ligand that is more tightly bound to the ruthenium center than the phosphine (B1218219) ligand. Initiation still proceeds via dissociation of the remaining phosphine ligand. The electron-rich nature of the NHC ligand is believed to stabilize the resulting 14-electron intermediate and promote the subsequent steps of the catalytic cycle more efficiently, leading to a higher overall catalytic activity.

Grubbs_2nd_Gen_Catalytic_Cycle G2 Grubbs 2nd Gen (G2) [Ru]=CHPh(PCy₃)(NHC)Cl₂ Intermediate14e 14e⁻ Intermediate [Ru]=CHPh(NHC)Cl₂ G2->Intermediate14e - PCy₃ OlefinComplex Olefin Complex Intermediate14e->OlefinComplex + Olefin (R-CH=CH₂) Metallacyclobutane Metallacyclobutane OlefinComplex->Metallacyclobutane [2+2] Cycloaddition ProductComplex Product Complex Metallacyclobutane->ProductComplex Cycloreversion PropagatingCarbene Propagating Carbene [Ru]=CHR(NHC)Cl₂ ProductComplex->PropagatingCarbene - Product (Ph-CH=CH₂) PropagatingCarbene->OlefinComplex + Olefin (R-CH=CH₂)

Catalytic cycle of Grubbs 2nd generation catalyst.

Experimental Protocols for Kinetic Analysis

Accurate kinetic analysis is crucial for understanding catalyst performance and optimizing reaction conditions. Below are detailed methodologies for key experiments cited in the comparison.

UV-Vis Spectroscopic Analysis of Catalyst Transformation

This method is employed to determine the rate of the initial phosphine ligand dissociation from the precatalyst, which is a key step in catalyst activation.

Methodology:

  • Sample Preparation: A stock solution of the Grubbs catalyst (either 1st or 2nd generation) is prepared in a dry, degassed solvent (e.g., dichloromethane) under an inert atmosphere (e.g., argon) to a final concentration of approximately 0.10 mM.[1]

  • Spectrophotometer Setup: A UV-Vis spectrophotometer equipped with a thermostatted cell holder is set to the desired temperature (e.g., 25 °C).

  • Data Acquisition: The UV-Vis spectrum of the catalyst solution is recorded at regular time intervals over a wavelength range of 250-800 nm. The absorbance at the maximum wavelength (λ_max) of the catalyst's metal-to-ligand charge transfer (MLCT) band (around 334 nm for both G1 and G2) is monitored over time.[1]

  • Kinetic Analysis: The change in absorbance over time is fitted to a first-order kinetic model to determine the observed rate constant (k_obs) for the catalyst transformation.[1]

Workflow for UV-Vis kinetic analysis.
NMR Spectroscopic Monitoring of Olefin Metathesis

¹H NMR spectroscopy is a powerful technique for monitoring the progress of an olefin metathesis reaction in real-time by observing the disappearance of reactant signals and the appearance of product signals.

Methodology:

  • Sample Preparation: In an NMR tube, the olefin substrate and an internal standard (e.g., mesitylene) are dissolved in a deuterated solvent (e.g., CD₂Cl₂). The solution is then brought to the desired reaction temperature inside the NMR spectrometer's probe.

  • Initiation of Reaction: A stock solution of the Grubbs catalyst in the same deuterated solvent is rapidly injected into the NMR tube to initiate the reaction.

  • Data Acquisition: A series of ¹H NMR spectra are acquired at regular time intervals.

  • Kinetic Analysis: The integrals of characteristic proton signals for the reactant and product are determined for each spectrum. The concentration of the reactant at each time point is calculated relative to the integral of the internal standard. This data is then used to determine the reaction order and the rate constant.

Conclusion and Recommendations

The kinetic data clearly demonstrates that the second-generation Grubbs catalyst generally exhibits a faster initiation rate and higher overall catalytic activity compared to its first-generation counterpart. This enhanced reactivity makes G2 the catalyst of choice for a wide range of challenging olefin metathesis reactions, including those involving sterically demanding or electronically deactivated substrates.

However, the first-generation Grubbs catalyst remains a viable and often more cost-effective option for less demanding transformations, such as the ROMP of highly strained olefins or the RCM of simple, unhindered dienes. In some instances, as noted with the RCM of simple terminal olefins, G1 can even exhibit higher turnover numbers.

Ultimately, the choice between the first and second-generation Grubbs catalysts should be guided by the specific requirements of the desired transformation, including the nature of the substrate, the desired reaction rate, and economic considerations. For exploratory studies and challenging substrates, the superior kinetic performance of G2 often justifies its higher cost. For well-established, less demanding reactions, the cost-effectiveness of G1 may be advantageous. This guide provides the fundamental kinetic data and experimental frameworks to empower researchers to make informed decisions in their pursuit of efficient and effective olefin metathesis.

References

A Comparative Guide to Grubbs First and Second Generation Catalysts: A DFT Perspective

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The advent of Grubbs catalysts has revolutionized the field of olefin metathesis, a powerful carbon-carbon double bond forming reaction with wide-ranging applications in organic synthesis, polymer chemistry, and drug discovery. The first and second generation Grubbs catalysts, while both highly effective, exhibit distinct performance characteristics rooted in their structural differences. This guide provides an objective comparison of these two catalyst generations, supported by Density Functional Theory (DFT) calculations and detailed experimental protocols, to aid researchers in catalyst selection and reaction optimization.

At a Glance: Key Structural and Performance Differences

The primary structural distinction between the first and second generation Grubbs catalysts lies in one of the ligands attached to the central ruthenium atom. The first-generation catalyst features two phosphine (B1218219) ligands (typically tricyclohexylphosphine, PCy₃), whereas the second-generation catalyst replaces one of these phosphines with a more electron-donating N-heterocyclic carbene (NHC) ligand. This seemingly subtle change has profound implications for the catalyst's stability, activity, and functional group tolerance.

Table 1: Comparison of Properties and Performance

FeatureGrubbs First Generation (G1)Grubbs Second Generation (G2)
Ligands Two PCy₃ ligandsOne PCy₃ and one NHC ligand
Initiation Rate Generally faster phosphine dissociationGenerally slower phosphine dissociation
Propagation Rate SlowerFaster
Overall Activity LowerHigher
Stability LowerHigher
Functional Group Tolerance GoodExcellent

Delving Deeper: A DFT-Based Mechanistic Comparison

The enhanced performance of the second-generation catalyst can be rationalized through computational studies employing Density Functional Theory (DFT). These calculations provide valuable insights into the energetics of the catalytic cycle, highlighting key differences in activation barriers and intermediate stabilities.

The generally accepted mechanism for olefin metathesis catalyzed by Grubbs catalysts is the Chauvin mechanism, which proceeds through a series of [2+2] cycloaddition and cycloreversion steps involving a metallacyclobutane intermediate.

A critical step in the catalytic cycle is the formation of the ruthenacyclobutane intermediate. DFT studies have revealed a significant difference in the reorganization energy (ΔE_reorg) required to achieve the transition state geometry for this step. The reorganization energy for the formation of the biradical species needed to generate the ruthenacyclobutane intermediate is significantly lower for the second-generation catalyst compared to the first generation.[1][2][3] This suggests that the second-generation catalyst can more readily access the key metallacyclobutane intermediate, contributing to its higher overall activity.

Table 2: DFT-Calculated Reorganization Energies for Ruthenacyclobutane Formation

Catalyst GenerationReorganization Energy (ΔE_reorg) (kcal/mol)
First Generation (G1)11.8[1][2][3]
Second Generation (G2)-3.6[1][2][3]

Note: The negative value for the second-generation catalyst indicates a thermodynamically favorable process for achieving the necessary conformation for the reaction to proceed.

This lower energetic barrier for the second-generation catalyst is attributed to the strong electron-donating nature of the NHC ligand, which stabilizes the electron-deficient ruthenium center throughout the catalytic cycle.

Visualizing the Catalytic Cycle

The following diagram illustrates the key steps in the olefin metathesis catalytic cycle for both Grubbs first and second generation catalysts.

Grubbs Catalytic Cycle cluster_G1 Grubbs First Generation (G1) cluster_G2 Grubbs Second Generation (G2) G1_precatalyst [Ru](=CHR¹)(PCy₃)₂Cl₂ G1_active [Ru](=CHR¹)(PCy₃)Cl₂ G1_precatalyst->G1_active - PCy₃ G1_olefin_complex Olefin Complex G1_active->G1_olefin_complex + R²CH=CHR³ G1_metallacyclobutane Metallacyclobutane G1_olefin_complex->G1_metallacyclobutane [2+2] Cycloaddition G1_new_carbene [Ru](=CHR²)(PCy₃)Cl₂ G1_metallacyclobutane->G1_new_carbene [2+2] Cycloreversion - R¹CH=CHR² G1_product_complex Product Complex G1_new_carbene->G1_product_complex + R¹CH=CHR¹ G1_product_complex->G1_active [2+2] Cycloaddition & Cycloreversion - R¹CH=CHR³ G2_precatalyst [Ru](=CHR¹)(PCy₃)(NHC)Cl₂ G2_active [Ru](=CHR¹)(NHC)Cl₂ G2_precatalyst->G2_active - PCy₃ G2_olefin_complex Olefin Complex G2_active->G2_olefin_complex + R²CH=CHR³ G2_metallacyclobutane Metallacyclobutane G2_olefin_complex->G2_metallacyclobutane [2+2] Cycloaddition G2_new_carbene [Ru](=CHR²)(NHC)Cl₂ G2_metallacyclobutane->G2_new_carbene [2+2] Cycloreversion - R¹CH=CHR² G2_product_complex Product Complex G2_new_carbene->G2_product_complex + R¹CH=CHR¹ G2_product_complex->G2_active [2+2] Cycloaddition & Cycloreversion - R¹CH=CHR³

Caption: Generalized catalytic cycle for olefin metathesis.

Experimental Protocols: A General Guide to Ring-Closing Metathesis (RCM)

The following is a general procedure for performing a ring-closing metathesis reaction using either first or second generation Grubbs catalysts. This protocol can be adapted for a variety of substrates.

Materials:

  • Grubbs Catalyst (First or Second Generation)

  • Diene substrate (e.g., 1,6-octadiene)

  • Anhydrous, degassed solvent (e.g., dichloromethane (B109758) (DCM) or toluene)

  • Inert gas supply (Argon or Nitrogen)

  • Schlenk flask or similar reaction vessel equipped with a magnetic stir bar

  • Syringes and needles

Procedure:

  • Reaction Setup: Under an inert atmosphere (e.g., in a glovebox or using a Schlenk line), add the diene substrate to the reaction vessel.

  • Solvent Addition: Add the anhydrous, degassed solvent to the reaction vessel to dissolve the substrate. The concentration is typically in the range of 0.05 to 0.2 M.

  • Catalyst Preparation: In a separate vial, weigh the appropriate amount of Grubbs catalyst (typically 1-5 mol%). Dissolve the catalyst in a small amount of the reaction solvent.

  • Initiation: Using a syringe, add the catalyst solution to the stirring solution of the diene substrate.

  • Reaction Monitoring: The reaction progress can be monitored by techniques such as thin-layer chromatography (TLC), gas chromatography (GC), or nuclear magnetic resonance (NMR) spectroscopy.

  • Work-up: Once the reaction is complete, it can be quenched by opening the flask to air or by adding a quenching agent like ethyl vinyl ether. The ruthenium byproducts can be removed by silica (B1680970) gel chromatography.

Important Considerations:

  • Solvent Purity: The use of anhydrous and thoroughly degassed solvents is crucial for optimal catalyst performance and to prevent catalyst deactivation.

  • Inert Atmosphere: Maintaining an inert atmosphere throughout the reaction is essential to protect the catalyst from oxygen and moisture.

  • Catalyst Loading: The optimal catalyst loading will depend on the specific substrate and desired reaction time. For challenging substrates, higher catalyst loadings may be necessary.

  • Temperature: Most RCM reactions proceed efficiently at room temperature. However, for less reactive substrates, gentle heating may be required.

Conclusion

The second-generation Grubbs catalyst generally offers superior performance in terms of activity, stability, and functional group tolerance compared to its first-generation counterpart. DFT studies have provided a theoretical framework for understanding these differences, highlighting the crucial role of the N-heterocyclic carbene ligand in lowering key activation barriers within the catalytic cycle. While the first-generation catalyst remains a viable option for certain applications, the enhanced capabilities of the second-generation catalyst have made it the preferred choice for a broader range of challenging olefin metathesis transformations in modern organic synthesis and drug development. The choice between the two will ultimately depend on the specific requirements of the reaction, including substrate complexity, desired reaction conditions, and cost considerations.

References

functional group tolerance: Grubbs 2nd Gen vs other catalysts

Author: BenchChem Technical Support Team. Date: December 2025

A Comprehensive Guide to Functional Group Tolerance: Grubbs 2nd Generation Catalyst vs. Alternatives

For researchers and professionals in the fields of chemical synthesis and drug development, the choice of catalyst is paramount to the success of olefin metathesis reactions. The tolerance of a catalyst to various functional groups dictates its applicability, particularly in the synthesis of complex, highly functionalized molecules. This guide provides an objective comparison of the functional group tolerance of the Grubbs 2nd Generation catalyst against other prominent olefin metathesis catalysts, supported by experimental data and detailed protocols.

Introduction to Olefin Metathesis Catalysts

Olefin metathesis is a powerful and versatile reaction for the formation of carbon-carbon double bonds.[1] The development of well-defined transition metal carbene complexes as catalysts has revolutionized this field. Among the most widely used are the Grubbs, Schrock, and Hoveyda-Grubbs catalysts. While Schrock catalysts, based on molybdenum or tungsten, are highly active, they often exhibit limited tolerance to air, moisture, and various functional groups.[2][3] In contrast, ruthenium-based Grubbs catalysts are celebrated for their remarkable stability and broad functional group compatibility, making them a workhorse in modern organic synthesis.[4][5][6]

The 2nd Generation Grubbs catalyst, featuring an N-heterocyclic carbene (NHC) ligand in place of a phosphine (B1218219) ligand from the 1st generation, offers enhanced activity and stability, further broadening its synthetic utility.[4][6][7] This guide focuses on comparing the performance of this catalyst with its 1st generation predecessor, the highly active Schrock catalysts, and the specialized Hoveyda-Grubbs catalysts.

Comparative Analysis of Functional Group Tolerance

The exceptional functional group tolerance of Grubbs catalysts is a key advantage, allowing for their use in complex molecular architectures without the need for extensive protecting group strategies.[8] The following table summarizes the general tolerance of various catalysts to common functional groups.

Table 1: General Functional Group Tolerance of Olefin Metathesis Catalysts

Functional GroupGrubbs 1st GenGrubbs 2nd GenHoveyda-Grubbs IISchrock (Mo, W)
Alcohols ToleratedTolerated [3]Tolerated Poor[3]
Aldehydes ToleratedTolerated [3]Tolerated Poor[3]
Ketones ToleratedTolerated [4]Tolerated Poor
Carboxylic Acids ToleratedTolerated [3][9]Tolerated Poor[3]
Esters ToleratedTolerated [4]Tolerated Tolerated
Amides ToleratedTolerated [4]Tolerated Tolerated
Primary Amines PoorModerateModeratePoor
Thiols PoorPoorPoorPoor
Water/Air ToleratedTolerated [3][7]Tolerated [10]Sensitive[3]

Key Observations:

  • Grubbs 2nd Gen vs. 1st Gen: The 2nd generation catalyst generally exhibits higher reactivity and stability, making it more efficient for a broader range of substrates, including sterically demanding and electron-deficient olefins.[7][8]

  • Grubbs vs. Schrock: The most significant difference lies in their tolerance to protic and Lewis basic functional groups. Grubbs catalysts are remarkably tolerant to alcohols, water, and acids, whereas Schrock catalysts are often poisoned by these groups.[2][3]

  • Hoveyda-Grubbs Catalysts: These catalysts, featuring a chelating isopropoxybenzylidene ligand, often exhibit enhanced stability and are particularly useful for specific applications like Z-selective metathesis and reactions in aqueous media.[10][11]

Quantitative Data and Experimental Protocols

To provide a more granular comparison, the following data is compiled from various literature sources.

Table 2: Ring-Closing Metathesis (RCM) of Diethyl Diallylmalonate

This reaction is a standard benchmark for comparing catalyst activity.

CatalystCatalyst Loading (mol%)SolventTemperature (°C)Time (h)Yield (%)Reference
Grubbs 1st Gen5CH₂Cl₂402>95[12]
Grubbs 2nd Gen 0.05 CH₂Cl₂ RT 1 >98 [7]
Hoveyda-Grubbs II1Toluene801>95[13]
Experimental Protocol: Ring-Closing Metathesis of Diethyl Diallylmalonate with Grubbs 2nd Gen Catalyst
  • Materials: Diethyl diallylmalonate, Grubbs 2nd Generation catalyst, Dichloromethane (B109758) (CH₂Cl₂).

  • Procedure: To a solution of diethyl diallylmalonate (1.0 mmol) in dry, degassed dichloromethane (10 mL) under an inert atmosphere (e.g., argon or nitrogen), is added the Grubbs 2nd Generation catalyst (0.005 mmol, 0.5 mol%). The reaction mixture is stirred at room temperature for 1 hour. The progress of the reaction can be monitored by thin-layer chromatography (TLC). Upon completion, the solvent is removed under reduced pressure, and the residue is purified by flash column chromatography on silica (B1680970) gel to afford the desired cyclopentene (B43876) product.[14]

Visualizing the Catalytic Cycle

The mechanism of olefin metathesis, for which Chauvin, Grubbs, and Schrock were awarded the Nobel Prize in Chemistry in 2005, proceeds through a metallacyclobutane intermediate.[1] The catalytic cycle of the Grubbs 2nd Generation catalyst is depicted below.

Grubbs_2nd_Gen_Catalytic_Cycle cluster_main Grubbs 2nd Gen Catalytic Cycle precatalyst Precatalyst (PCy₃)(NHC)Cl₂Ru=CHPh active_catalyst 14e⁻ Active Catalyst (NHC)Cl₂Ru=CHPh precatalyst->active_catalyst - PCy₃ pi_complex Olefin π-Complex active_catalyst->pi_complex + R¹CH=CHR² metallacyclobutane Metallacyclobutane Intermediate pi_complex->metallacyclobutane [2+2] Cycloaddition product_complex Product π-Complex metallacyclobutane->product_complex Cycloreversion regenerated_catalyst Regenerated Catalyst (NHC)Cl₂Ru=CHR¹ product_complex->regenerated_catalyst - PhCH=CHR² regenerated_catalyst->active_catalyst + R³CH=CHR⁴

Caption: Catalytic cycle of the Grubbs 2nd Generation catalyst.

Logical Workflow for Catalyst Selection

The choice of catalyst is critical and depends on the specific substrate and desired transformation. The following diagram illustrates a simplified decision-making process.

Catalyst_Selection_Workflow start Define Substrate & Reaction Type functional_groups Sensitive Functional Groups (e.g., acids, alcohols, water)? start->functional_groups steric_hindrance Sterically Demanding Substrate? functional_groups->steric_hindrance Yes schrock Schrock Catalyst functional_groups->schrock No z_selective Z-Selectivity Required? steric_hindrance->z_selective Consider grubbs2 Grubbs 2nd Gen steric_hindrance->grubbs2 No hoveyda Hoveyda-Grubbs II or other specialized Ru catalyst steric_hindrance->hoveyda Yes electron_deficient Electron-Deficient Olefin? electron_deficient->grubbs2 No electron_deficient->hoveyda Yes z_selective->grubbs2 No z_selective->hoveyda Yes schrock->electron_deficient Consider

Caption: Decision workflow for olefin metathesis catalyst selection.

Conclusion

The Grubbs 2nd Generation catalyst stands out for its exceptional balance of high reactivity and broad functional group tolerance, making it a versatile tool for a wide array of synthetic challenges.[4][7] While more reactive catalysts like the Schrock family exist, their sensitivity to common functional groups and reaction conditions can limit their applicability, especially in the later stages of complex molecule synthesis.[3] For reactions requiring specific stereoselectivity or enhanced stability, specialized catalysts such as the Hoveyda-Grubbs variants may be the optimal choice.[10][11] The data and protocols presented in this guide are intended to assist researchers in making informed decisions for their specific synthetic needs.

References

cost-performance analysis of Grubbs 1st and 2nd generation catalysts

Author: BenchChem Technical Support Team. Date: December 2025

A Comprehensive Cost-Performance Analysis of Grubbs 1st and 2nd Generation Catalysts

For researchers in organic synthesis and drug development, the choice of catalyst is a critical decision that balances reaction efficiency with budgetary constraints. Grubbs catalysts are revolutionary tools for olefin metathesis, a powerful reaction for forming carbon-carbon double bonds. This guide provides an objective, data-driven comparison of the first- and second-generation Grubbs catalysts to inform your selection process for applications ranging from fine chemical synthesis to polymer chemistry.

The primary distinction between the first-generation (G1) and second-generation (G2) Grubbs catalysts lies in their ligand architecture, which directly influences their stability and reactivity. The G1 catalyst features two tricyclohexylphosphine (B42057) (PCy₃) ligands bound to the ruthenium center.[1][2] In the G2 catalyst, one of these PCy₃ ligands is replaced by a more strongly donating and bulkier N-heterocyclic carbene (NHC) ligand, typically 1,3-bis(2,4,6-trimethylphenyl)-imidazolidinylidene (SIMes) or its unsaturated analogue (IMes).[1][3][4]

This substitution has profound mechanistic implications. The NHC ligand in G2 catalysts enhances thermal stability and increases the lability of the remaining phosphine (B1218219) ligand.[3][4] While G1 catalysts tend to initiate faster through phosphine dissociation, the G2 catalysts, once initiated, exhibit a much higher affinity for the olefin substrate and are less prone to deactivation, leading to greater overall activity and broader substrate scope.[4][5]

Decision_Workflow cluster_input cluster_process Decision Path cluster_output Start Define Substrate Substrate_Type Substrate Type? Start->Substrate_Type Budget Is Cost a Major Constraint? Substrate_Type->Budget Simple, Terminal Alkene Use_G2 Use Grubbs 2nd Gen Substrate_Type->Use_G2 Complex, Hindered, or Electron-Deficient Alkene Performance Are High TON / Low Loading Critical? Budget->Performance No Use_G1 Use Grubbs 1st Gen Budget->Use_G1 Yes Performance->Use_G1 No Performance->Use_G2 Yes

References

A Researcher's Guide to Selectivity in Cross-Metathesis: A Comparison of Grubbs Catalysts

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic formation of carbon-carbon double bonds via olefin cross-metathesis is a cornerstone of modern organic synthesis, enabling the construction of complex molecules with applications ranging from pharmaceuticals to materials science. The choice of catalyst is paramount in dictating the efficiency and selectivity of this powerful transformation. This guide provides an objective comparison of the selectivity of commonly employed Grubbs catalysts in cross-metathesis reactions, supported by experimental data, detailed protocols, and mechanistic illustrations to aid in catalyst selection and reaction optimization.

Understanding Selectivity in Cross-Metathesis

The success of a cross-metathesis reaction hinges on favoring the desired cross-product over undesired homodimers. This selectivity is governed by a complex interplay of factors including the electronic and steric properties of the olefin substrates and the nature of the Grubbs catalyst employed. A general model for predicting selectivity categorizes olefins into four types based on their propensity to homodimerize and the reactivity of their homodimers in secondary metathesis events.[1][2]

  • Type I Olefins: Electron-rich, sterically unhindered terminal olefins that readily homodimerize.

  • Type II Olefins: Olefins that homodimerize, but their homodimers are less reactive in secondary metathesis.

  • Type III Olefins: Sterically hindered or electron-deficient olefins that are reluctant to homodimerize.

  • Type IV Olefins: Olefins that are essentially unreactive in metathesis.

Selective cross-metathesis is typically achieved by reacting a more reactive olefin (e.g., Type I) with a less reactive one (e.g., Type II or III).[1] The choice of catalyst generation plays a crucial role in navigating these reactivity differences.

Catalyst Generations: A Performance Overview

The evolution of Grubbs catalysts has provided chemists with a toolkit to tackle increasingly challenging cross-metathesis reactions.

  • First-Generation Grubbs Catalysts (G1): These catalysts, characterized by two phosphine (B1218219) ligands, are effective for the cross-metathesis of Type I olefins. However, they often exhibit lower activity and are less tolerant of sterically demanding or electron-deficient substrates.

  • Second-Generation Grubbs Catalysts (G2): The replacement of a phosphine ligand with a more strongly donating N-heterocyclic carbene (NHC) ligand significantly enhances the catalytic activity.[3] G2 catalysts demonstrate broader substrate scope, enabling the metathesis of more challenging olefins, including Type II and some Type III.[4]

  • Hoveyda-Grubbs Catalysts (HG): These catalysts feature a chelating isopropoxystyrene ligand, which imparts greater stability and allows for catalyst recovery. The second-generation Hoveyda-Grubbs catalyst (HG2), being phosphine-free, is particularly advantageous in reactions involving acrylates, where phosphine-mediated side reactions can be problematic.[5]

Quantitative Comparison of Catalyst Performance

The following tables summarize the performance of different Grubbs catalysts in specific cross-metathesis reactions, highlighting variations in yield and stereoselectivity.

Table 1: Cross-Metathesis of an Allylic Alcohol with Methyl Acrylate (B77674)

CatalystCatalyst Loading (mol%)SolventTemperature (°C)Time (h)Yield (%)E/Z RatioReference
Grubbs II (G2)5Diethyl ether406-1277-99>95:5 (E)[6][7]

Table 2: Cross-Metathesis of Styrene (B11656) Derivatives with Acrylate

CatalystCatalyst Loading (mol%)AdditiveTemperature (°C)Time (h)Conversion (%)Z:E RatioReference
Grubbs II (G2)2PCf (5 mol%)4024->95:5 (Z)[8]

Table 3: Cross-Metathesis of a Terminal Olefin with an Internal Olefin

CatalystCatalyst Loading (mol%)SolventTemperature (°C)Time (h)Yield (%)E/Z RatioReference
Grubbs I (G1)-CH2Cl2Reflux3825:1 (trans:cis)[9]

Mechanistic Insights and Stereoselectivity

The stereochemical outcome of a cross-metathesis reaction is determined by the relative energies of the transition states leading to the E and Z isomers. Generally, the thermodynamically more stable E (trans) isomer is the major product.[10] However, kinetic control can be exerted to favor the Z (cis) isomer, often by employing catalysts with specific steric attributes or by modifying reaction conditions.

The generally accepted mechanism for olefin metathesis, proposed by Chauvin, involves the formation of a metallacyclobutane intermediate. The substituents on the olefin and the ligands on the metal center influence the geometry of this intermediate and the subsequent cycloreversion, which dictates the stereoselectivity of the newly formed double bond.

Experimental Protocols

Detailed experimental procedures are crucial for reproducing and building upon published results. Below are representative protocols for cross-metathesis reactions using Grubbs catalysts.

Protocol 1: General Procedure for Cross-Metathesis using Grubbs II Catalyst

This protocol is adapted from the synthesis of γ-keto-α,β-unsaturated esters.[6][7]

Materials:

  • Allylic alcohol (1.0 equiv)

  • Alkyl acrylate (1.2 equiv)

  • Grubbs' second-generation catalyst (5 mol%)

  • Copper(I) iodide (6 mol%)

  • Anhydrous diethyl ether

  • Schlenk flask and magnetic stirrer

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add the allylic alcohol and alkyl acrylate.

  • Add anhydrous diethyl ether to achieve a suitable concentration (e.g., 0.1 M).

  • Add the copper(I) iodide co-catalyst.

  • Add the Grubbs II catalyst to the reaction mixture.

  • Heat the reaction mixture to 40°C and stir for 6-12 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Upon completion, cool the reaction to room temperature and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel.

Protocol 2: Z-Selective Cross-Metathesis using Grubbs II Catalyst with a Photocatalyst

This protocol is based on a method for achieving contra-thermodynamic Z-selectivity.[8]

Materials:

  • Styrene derivative (1.0 equiv, 0.05 M in DCM)

  • Alkyl acrylate (2.0 to 5.0 equiv)

  • Grubbs' second-generation catalyst (2 mol%)

  • Photocatalyst (e.g., PCf, 5 mol%)

  • Anhydrous Dichloromethane (DCM)

  • Reaction vessel suitable for photochemistry (e.g., quartz tube)

  • Light source (e.g., 420 nm LEDs)

Procedure:

  • In a reaction vessel, dissolve the styrene derivative, alkyl acrylate, Grubbs II catalyst, and photocatalyst in anhydrous DCM.

  • Degas the solution with a stream of nitrogen for 15-20 minutes.

  • Seal the vessel and place it under irradiation with a 420 nm light source at 40°C for 24 hours.

  • After the reaction is complete, cool the mixture to room temperature.

  • Analyze the conversion and Z:E ratio of the crude reaction mixture by ¹H NMR spectroscopy.

  • Purify the product by flash column chromatography.

Visualizing the Process: Workflows and Mechanisms

Diagrams generated using Graphviz (DOT language) provide a clear visual representation of the experimental workflows and the underlying catalytic cycle.

Cross_Metathesis_Workflow cluster_prep Reaction Setup cluster_reaction Catalysis cluster_workup Workup & Purification Reactants 1. Combine Olefins (Substrate A & B) Solvent 2. Add Anhydrous Solvent Reactants->Solvent Degas 3. Degas Mixture Solvent->Degas Catalyst 4. Add Grubbs Catalyst (under inert atmosphere) Degas->Catalyst Reaction 5. Heat and Stir (Monitor by TLC/GC-MS) Catalyst->Reaction Quench 6. Quench Reaction Reaction->Quench Concentrate 7. Concentrate Quench->Concentrate Purify 8. Column Chromatography Concentrate->Purify Product Pure Cross-Product Purify->Product

Caption: A generalized experimental workflow for a Grubbs-catalyzed cross-metathesis reaction.

Grubbs_Catalytic_Cycle Catalyst [Ru]=CHR¹ Metallacyclobutane1 Metallacyclobutane Intermediate Catalyst->Metallacyclobutane1 + R²CH=CHR³ Olefin1 R²CH=CHR³ IntermediateCarbene [Ru]=CHR³ Metallacyclobutane1->IntermediateCarbene - R¹CH=CHR² (Product) Metallacyclobutane2 Metallacyclobutane Intermediate IntermediateCarbene->Metallacyclobutane2 + R⁴CH=CHR⁵ Product1 R¹CH=CHR² Olefin2 R⁴CH=CHR⁵ RegeneratedCatalyst [Ru]=CHR⁵ Metallacyclobutane2->RegeneratedCatalyst - R³CH=CHR⁴ (Product) Product2 R³CH=CHR⁴ RegeneratedCatalyst->Catalyst ...regenerates active catalyst

Caption: The Chauvin mechanism for olefin cross-metathesis.

Conclusion

The selection of a Grubbs catalyst for cross-metathesis requires careful consideration of the substrate's electronic and steric properties. Second-generation and Hoveyda-Grubbs catalysts offer significant advantages in terms of activity and substrate scope over their first-generation counterparts. For challenging substrates, such as electron-deficient acrylates, the phosphine-free Hoveyda-Grubbs catalysts are often the superior choice. Furthermore, emerging methodologies, such as the use of photocatalysts in conjunction with traditional Grubbs catalysts, are expanding the toolkit for achieving high stereoselectivity, even for the less stable Z-isomers. By understanding the principles of selectivity and utilizing the appropriate catalyst and reaction conditions, researchers can effectively harness the power of cross-metathesis for the efficient synthesis of valuable molecules.

References

A Comparative Electrochemical Analysis of Grubbs' First and Second Generation Catalysts

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of the electrochemical characteristics of Grubbs' first-generation (G1) and second-generation (G2) catalysts, indispensable tools in olefin metathesis. Understanding the redox behavior of these catalysts is crucial for optimizing reaction conditions and developing electrochemically-controlled polymerization reactions. This document presents key quantitative data, experimental protocols, and a visual workflow for their electrochemical characterization.

Electrochemical Performance: A Side-by-Side Comparison

The electrochemical properties of Grubbs' catalysts are primarily investigated through cyclic voltammetry (CV), a technique that probes the oxidation and reduction processes of the ruthenium center. The second-generation catalyst exhibits a significantly lower oxidation potential compared to its first-generation counterpart, indicating it is more easily oxidized.

A comparative study reveals that the oxidation of the Ru(II)/Ru(III) couple for the second-generation catalyst (G2) occurs at a considerably lower potential (E°' = 27.5 mV at a scan rate of 200 mV/s) than for the first-generation catalyst (G1) (E°' = 167 mV at the same scan rate).[1][2][3] This difference in redox potential is attributed to the influence of the different ligands on the electron density at the ruthenium center.[1]

Furthermore, the electrochemical mechanisms for the two catalysts differ. The oxidation and reduction of G1 follow an ErCi mechanism, which involves a reversible electrochemical step followed by an irreversible chemical step. In contrast, G2 proceeds via an ErCr mechanism, characterized by a reversible electrochemical step followed by a reversible chemical step.[1][2]

Below is a summary of the key electrochemical parameters for both catalysts.

ParameterGrubbs' First Generation (G1)Grubbs' Second Generation (G2)
Formal Potential (E°') 167 mV (vs. Fc/Fc+)27.5 mV (vs. Fc/Fc+)
Electrochemical Mechanism ErCi (Reversible electrochemical, Irreversible chemical)ErCr (Reversible electrochemical, Reversible chemical)
Catalyst Concentration 0.8 mM0.8 mM
Solvent Dry Dichloromethane (CH2Cl2)Dry Dichloromethane (CH2Cl2)
Supporting Electrolyte [N(nBu)4][PF6][N(nBu)4][PF6]
Scan Rate for E°' 200 mV/s200 mV/s

Visualizing the Experimental Workflow

The following diagram illustrates a standard workflow for the electrochemical characterization of Grubbs' catalysts using cyclic voltammetry.

G Electrochemical Characterization Workflow for Grubbs' Catalysts cluster_prep Sample Preparation cluster_exp Cyclic Voltammetry Experiment cluster_analysis Data Analysis prep_catalyst Prepare 0.8 mM Catalyst Solution in Dry CH2Cl2 prep_electrolyte Add [N(nBu)4][PF6] Supporting Electrolyte prep_catalyst->prep_electrolyte purge Purge with Argon prep_electrolyte->purge setup_cell Assemble Three-Electrode Cell (Working, Counter, Reference) purge->setup_cell Transfer to Cell run_cv Perform Cyclic Voltammetry (Scan rates: 20-2000 mV/s) setup_cell->run_cv record_voltammogram Record Cyclic Voltammogram run_cv->record_voltammogram Generate Data determine_potentials Determine Oxidation/Reduction Potentials record_voltammogram->determine_potentials analyze_mechanism Analyze Reversibility and Mechanism determine_potentials->analyze_mechanism

A typical workflow for electrochemical analysis.

Detailed Experimental Protocol

The following protocol outlines the methodology for the electrochemical analysis of Grubbs' first and second-generation catalysts via cyclic voltammetry.

1. Materials and Reagents:

  • Grubbs' first-generation catalyst

  • Grubbs' second-generation catalyst

  • Dry Dichloromethane (CH2Cl2)

  • Tetrabutylammonium hexafluorophosphate (B91526) ([N(nBu)4][PF6]) as the supporting electrolyte

  • Argon gas (high purity)

2. Electrode Configuration:

  • Working Electrode: Glassy carbon electrode

  • Counter Electrode: Platinum wire or glassy carbon

  • Reference Electrode: Silver wire pseudoreference or Ag/AgCl

3. Solution Preparation:

  • Prepare a 0.8 mM solution of the respective Grubbs' catalyst in dry CH2Cl2.[4]

  • Add [N(nBu)4][PF6] to the solution to a final concentration of 0.08 M to 0.1 M to act as the supporting electrolyte.

  • Thoroughly purge the solution with argon gas for at least 15-20 minutes to remove any dissolved oxygen. Maintain an argon blanket over the solution throughout the experiment.[1][4]

4. Electrochemical Measurement (Cyclic Voltammetry):

  • Assemble the three-electrode electrochemical cell with the prepared solution.

  • Connect the electrodes to a potentiostat.

  • Perform cyclic voltammetry by scanning the potential. A typical range would be from an initial potential where no redox activity is observed to a potential sufficiently positive to observe the oxidation of the catalyst, and then reversing the scan to a negative potential to observe the corresponding reduction.

  • Vary the scan rate over a range, for instance, from 20 mV/s to 2000 mV/s, to investigate the kinetics of the electron transfer process.[1][4]

5. Data Analysis:

  • From the resulting cyclic voltammograms, determine the anodic (Epa) and cathodic (Epc) peak potentials.

  • Calculate the formal potential (E°') as the average of the anodic and cathodic peak potentials (E°' = (Epa + Epc) / 2).

  • Analyze the peak separation (ΔEp = Epa - Epc) and the ratio of the peak currents (ipa/ipc) at various scan rates to assess the reversibility of the redox process and infer the electrochemical mechanism.

References

Safety Operating Guide

Safeguarding Your Laboratory: Proper Disposal Procedures for Grubbs Catalyst 2nd Generation

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation by Laboratory Personnel

Researchers, scientists, and drug development professionals utilizing Grubbs Catalyst 2nd Generation must adhere to stringent disposal procedures to ensure laboratory safety and environmental compliance. This guide provides essential, step-by-step instructions for the safe handling, deactivation, and disposal of this reactive chemical agent.

I. Immediate Safety and Handling Precautions

Before beginning any disposal-related activities, ensure all necessary personal protective equipment (PPE) is worn and emergency procedures are understood.

A. Personal Protective Equipment (PPE):

Strict adherence to PPE protocols is mandatory to prevent skin contact, eye damage, and respiratory irritation.[1][2]

  • Gloves: Wear impervious chemical-resistant gloves (e.g., nitrile). Always inspect gloves before use and use proper removal techniques to avoid skin contact.[3]

  • Eye/Face Protection: Use tightly fitting safety goggles with side-shields or a full-face shield.[2]

  • Respiratory Protection: For operations that may generate dust or aerosols, use a NIOSH-approved respirator with appropriate cartridges.[3]

  • Protective Clothing: Wear a flame-resistant lab coat and ensure skin is not exposed.[2]

B. Emergency First Aid:

In case of accidental exposure, immediate action is critical.

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen and seek immediate medical attention.[1]

  • Skin Contact: Immediately flush the affected area with copious amounts of running water for at least 15 minutes while removing contaminated clothing.[1]

  • Eye Contact: Immediately flush eyes with running water for at least 15 minutes, holding eyelids open. Seek immediate medical attention.[1]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[1]

II. Deactivation (Quenching) of this compound

Prior to disposal, the reactive Grubbs catalyst must be deactivated (quenched) to a less hazardous form. This process involves converting the active ruthenium carbene into a more stable species. The following methods are recommended for laboratory-scale quantities.

A. Method 1: Quenching with an Enol Ether

Enol ethers are effective quenching agents that react with the catalyst to form a stable Fischer carbene, significantly reducing its reactivity.[4] Ethyl vinyl ether is a commonly used reagent for this purpose.

Experimental Protocol:

  • Preparation: In a designated fume hood, prepare a solution of the Grubbs catalyst waste in a minimal amount of a compatible solvent (e.g., dichloromethane (B109758) or toluene).

  • Quenching: While stirring the catalyst solution, add an excess of ethyl vinyl ether (approximately 10-20 equivalents relative to the catalyst).

  • Reaction Time: Allow the mixture to stir at room temperature for at least one hour to ensure complete deactivation. A color change is often observed as the reaction proceeds.

  • Verification (Optional): For mission-critical applications, the completion of the quenching reaction can be monitored by thin-layer chromatography (TLC) or nuclear magnetic resonance (NMR) spectroscopy by observing the disappearance of the starting catalyst.

B. Method 2: Oxidative Deactivation

In some instances, particularly for removing catalyst residues from reaction mixtures, oxidative methods can be employed. However, these should be handled with care due to the potential for vigorous reactions.

Experimental Protocol:

  • Preparation: Dissolve the catalyst waste in a suitable solvent within a fume hood.

  • Oxidation: Slowly add an oxidizing agent such as hydrogen peroxide. This should be done cautiously as the reaction can be exothermic.

  • Stirring: Allow the mixture to stir until the characteristic color of the catalyst has dissipated.

III. Precipitation and Removal of Ruthenium Residues

After deactivation, the ruthenium-containing byproducts should be removed from the solution before the solvent is disposed of. This is crucial for minimizing ruthenium contamination in waste streams.

A. Method: Adsorption onto a Solid Support

This method utilizes a scavenger to bind the ruthenium species, which can then be easily filtered off.

Experimental Protocol:

  • Scavenger Addition: To the solution containing the deactivated catalyst, add a scavenger such as dimethyl sulfoxide (B87167) (DMSO) or triphenylphosphine (B44618) oxide (TPPO). A significant excess (e.g., 50-100 equivalents relative to the original catalyst amount) is recommended for effective removal.

  • Adsorption: Stir the mixture for a minimum of 8-12 hours to allow for complete binding of the ruthenium species to the scavenger.

  • Filtration: Add silica (B1680970) gel to the mixture and stir briefly. Filter the mixture through a pad of silica gel to trap the ruthenium-scavenger complex.

  • Solvent Wash: Wash the silica gel pad with a small amount of clean solvent to ensure all non-ruthenium components are recovered if desired.

Quantitative Data for Deactivation and Removal:

Step Reagent Typical Quantity (relative to Catalyst) Minimum Reaction/Contact Time
Deactivation Ethyl Vinyl Ether10-20 equivalents1 hour
Removal DMSO or TPPO50-100 equivalents8-12 hours

IV. Final Disposal Procedures

The final disposal of the collected waste must be conducted in accordance with all federal, state, and local hazardous waste regulations.[1]

A. Waste Segregation:

  • Solid Waste: The silica gel containing the adsorbed, deactivated ruthenium catalyst should be collected in a clearly labeled, sealed container for hazardous solid waste.

  • Liquid Waste: The filtrate (solvent) should be collected in a separate, appropriately labeled container for hazardous liquid waste.

B. Labeling and Storage:

  • All waste containers must be clearly labeled with "Hazardous Waste," the chemical name (e.g., "Deactivated Grubbs Catalyst Residue on Silica Gel"), and the associated hazards.

  • Store waste containers in a designated, well-ventilated, and secondary containment area away from incompatible materials.

C. Final Disposal:

  • Arrange for the pickup and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed professional waste disposal service.[3] Do not attempt to dispose of this material down the drain or in regular trash.[1]

  • For larger quantities or industrial settings, consider ruthenium recycling and recovery options through specialized services, which can be both economically and environmentally beneficial.

Logical Workflow for Disposal

The following diagram illustrates the step-by-step logical workflow for the proper disposal of this compound.

Grubbs_Disposal_Workflow cluster_prep Preparation & Safety cluster_deactivation Deactivation cluster_removal Ruthenium Removal cluster_disposal Final Disposal PPE Don Appropriate PPE Prepare_Waste Prepare Catalyst Waste Solution PPE->Prepare_Waste Quench Add Quenching Agent (e.g., Ethyl Vinyl Ether) Prepare_Waste->Quench Stir_Quench Stir for ≥ 1 hour Quench->Stir_Quench Add_Scavenger Add Scavenger (e.g., DMSO or TPPO) Stir_Quench->Add_Scavenger Stir_Scavenger Stir for 8-12 hours Add_Scavenger->Stir_Scavenger Add_Silica Add Silica Gel Stir_Scavenger->Add_Silica Filter Filter Mixture Add_Silica->Filter Solid_Waste Collect Solid Waste (Ru on Silica) Filter->Solid_Waste Solid Liquid_Waste Collect Liquid Waste (Solvent) Filter->Liquid_Waste Liquid Label_Waste Label Waste Containers Solid_Waste->Label_Waste Liquid_Waste->Label_Waste Dispose Dispose via EHS/ Licensed Contractor Label_Waste->Dispose

Caption: Logical workflow for the safe disposal of this compound.

References

Safe Handling and Disposal of Grubbs Catalyst 2nd Generation: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides essential safety and logistical information for the handling and disposal of Grubbs Catalyst 2nd Generation. Adherence to these procedures is critical for ensuring laboratory safety and maintaining experimental integrity.

Immediate Safety and Handling Protocols

This compound is a flammable solid and an air-sensitive organometallic compound that requires careful handling in a controlled environment.[1] It may cause irritation to the eyes, skin, and respiratory tract.

Personal Protective Equipment (PPE):

A summary of the recommended personal protective equipment is provided in the table below.

Protection Type Specific Recommendations Rationale
Eye/Face Protection Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards.[2][3]Protects against dust particles and potential splashes.
Skin Protection Chemical-resistant gloves (nitrile or neoprene) should be worn.[1][4] Fire/flame resistant and impervious clothing, such as a lab coat, is necessary.[2]Prevents skin contact and contamination.
Respiratory Protection Use in a well-ventilated area, such as a fume hood.[1] If dust is generated or exposure limits are exceeded, a full-face respirator with appropriate cartridges should be used.[2][4]Minimizes inhalation of the catalyst.

Handling Procedures:

  • Inert Atmosphere: Always handle this compound under an inert atmosphere (e.g., argon or nitrogen) using a glovebox or Schlenk line techniques to prevent degradation from air and moisture.[3] While the solid is relatively stable, solutions are more susceptible to decomposition.[5]

  • Ventilation: All manipulations should be performed in a well-ventilated laboratory fume hood.[1]

  • Ignition Sources: Keep the catalyst away from heat, sparks, open flames, and other ignition sources.[1][4] It is a flammable solid.[1][6]

  • Static Discharge: Ground and bond containers and receiving equipment to prevent static discharge.[1][6]

  • Dust Formation: Avoid generating dust during handling.[4]

  • Storage: Store the catalyst in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials.[1] Long-term storage at 2-8°C is recommended.[1]

Experimental Protocol: Ring-Closing Metathesis of Diethyl Diallylmalonate

This protocol details a common application of this compound.

Materials:

  • Diethyl diallylmalonate

  • This compound

  • Anhydrous, degassed dichloromethane (B109758) (DCM)

  • Magnetic stir bar

  • Schlenk flask and other appropriate glassware

  • Inert gas supply (argon or nitrogen)

Procedure:

  • Reaction Setup: In a glovebox or under a constant stream of inert gas, add diethyl diallylmalonate to a dry Schlenk flask equipped with a magnetic stir bar.

  • Solvent Addition: Add anhydrous, degassed DCM to the flask to dissolve the substrate.

  • Catalyst Addition: Weigh the desired amount of this compound (typically 0.5-5 mol%) in the glovebox and add it to the reaction mixture. The solution will typically turn from colorless to a brownish color.

  • Reaction Monitoring: Seal the flask and stir the reaction at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Reaction Quenching: Once the reaction is complete, quench the catalyst by adding a few drops of ethyl vinyl ether and stirring for 20-30 minutes. This deactivates the catalyst.

  • Work-up: Concentrate the reaction mixture under reduced pressure. The crude product can then be purified by flash column chromatography on silica (B1680970) gel.

Disposal Plan

Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure safety.

  • Catalyst Deactivation: Before disposal, any active catalyst should be quenched as described in the experimental protocol.

  • Waste Collection: Collect all catalyst-containing waste, including residual solids, contaminated solvents, and purification materials (e.g., silica gel), in a designated and clearly labeled hazardous waste container.

  • Professional Disposal: All waste must be disposed of as hazardous waste.[4] It is recommended to burn the waste in a chemical incinerator equipped with an afterburner and scrubber.[4] Always contact a licensed professional waste disposal service for proper disposal.[4]

Safe Handling Workflow

The following diagram illustrates the logical workflow for the safe handling of this compound, from receipt to disposal.

cluster_prep Preparation cluster_handling Handling & Reaction cluster_disposal Disposal A Receive Catalyst B Store in Cool, Dry, Inert Environment (2-8°C) A->B C Don Appropriate PPE B->C Prepare for Use D Handle in Inert Atmosphere (Glovebox/Schlenk) C->D E Perform Reaction in Fume Hood D->E F Quench Catalyst Post-Reaction E->F G Collect Quenched Catalyst & Contaminated Waste F->G Waste Collection H Label as Hazardous Waste G->H I Arrange for Professional Disposal (Incineration) H->I

Caption: Workflow for Safe Handling of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Grubbs Catalyst 2nd Generation
Reactant of Route 2
Grubbs Catalyst 2nd Generation

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.